molecular formula C11H13BrSi B1598272 (3-Bromophenylethynyl)trimethylsilane CAS No. 3989-13-7

(3-Bromophenylethynyl)trimethylsilane

Cat. No.: B1598272
CAS No.: 3989-13-7
M. Wt: 253.21 g/mol
InChI Key: BXXMHQYHYOTTPM-UHFFFAOYSA-N
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Description

(3-Bromophenylethynyl)trimethylsilane is an internal alkyne.>

Properties

IUPAC Name

2-(3-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXMHQYHYOTTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394999
Record name (3-Bromophenylethynyl)trimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-13-7
Record name (3-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3-Bromophenyl)ethynyl]trimethylsilane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to (3-Bromophenylethynyl)trimethylsilane: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

(3-Bromophenylethynyl)trimethylsilane , a versatile bifunctional reagent, holds a significant position in the toolkit of synthetic organic chemists. Its structure, featuring a bromine-substituted aromatic ring and a trimethylsilyl-protected terminal alkyne, allows for a range of selective, sequential cross-coupling and derivatization reactions. This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications, tailored for researchers and professionals in drug development and materials science.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical reagent is paramount for reproducible and reliable experimental work. This compound is cataloged under CAS Number 3989-13-7 .[1][2][3][4][] Its fundamental properties are summarized below, providing a critical data foundation for its use in synthesis.

PropertyValueSource(s)
CAS Number 3989-13-7[1][2][3]
Molecular Formula C₁₁H₁₃BrSi[1][3]
Molecular Weight 253.21 g/mol [1][3]
Appearance Colorless to Yellow Liquid[2]
Density 1.189 g/mL at 25 °C[1][2]
Boiling Point 80 °C at 0.2 mmHg[1][6]
Refractive Index n20/D 1.555[1][6]
Flash Point >110°C (230°F)[2]
SMILES String C(C)C#Cc1cccc(Br)c1[1]
InChI Key BXXMHQYHYOTTPM-UHFFFAOYSA-N[1]

Synthesis via Sonogashira Coupling: A Mechanistic Overview

The most prevalent and efficient synthesis of this compound is achieved through the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (trimethylsilylacetylene) with an aryl halide (1,3-dibromobenzene).[7][8][9] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]

The choice of 1,3-dibromobenzene and one equivalent of trimethylsilylacetylene is a strategic decision to facilitate a mono-alkynylation. The differential reactivity of the two bromine atoms on the ring is not substantial, so careful control of stoichiometry is key to maximizing the yield of the desired monosubstituted product over the disubstituted byproduct.

Catalytic Cycle Mechanism

The reaction mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] While the precise intermediates can be elusive, the generally accepted mechanism provides a robust framework for understanding the reaction's progression.[7][8]

  • Palladium Cycle : Begins with the oxidative addition of the aryl halide (1,3-dibromobenzene) to the Pd(0) catalyst. This is followed by transmetalation from the copper acetylide and culminates in reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

  • Copper Cycle : The amine base deprotonates the terminal alkyne (trimethylsilylacetylene), forming an acetylide.[10] This acetylide then reacts with the copper(I) salt to generate a copper acetylide intermediate, which is the active nucleophile for the transmetalation step in the palladium cycle.[10]

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex aryl_halide Ar-Br (1,3-Dibromobenzene) oxidative_addition Oxidative Addition trans_complex Ar-Pd(II)L₂-C≡C-TMS pd_complex->trans_complex reductive_elimination Reductive Elimination product Ar-C≡C-TMS (Product) transmetalation Transmetalation trans_complex->pd0 alkyne HC≡C-TMS acetylide ⁻C≡C-TMS alkyne->acetylide Deprotonation base Base (e.g., Et₃N) cu_acetylide Cu-C≡C-TMS acetylide->cu_acetylide cu_halide Cu(I)Br cu_acetylide->transmetalation Deprotection_Workflow cluster_reagents start_mol This compound (Protected Alkyne) product_mol 1-Bromo-3-ethynylbenzene (Deprotected Alkyne) start_mol->product_mol Deprotection reagents K₂CO₃ / MeOH (Base-catalyzed Methanolysis) side_product + MeO-TMS (Volatile Byproduct) Sequential_Synthesis start This compound step1 Step 1: Pd-Catalyzed Coupling (e.g., Suzuki, Heck) at C-Br bond start->step1 intermediate Aryl-Substituted TMS-Alkyne step1->intermediate step2 Step 2: TMS Deprotection (e.g., K₂CO₃/MeOH) intermediate->step2 intermediate2 Aryl-Substituted Terminal Alkyne step2->intermediate2 step3 Step 3: Second Coupling (e.g., Sonogashira, Click) at Alkyne intermediate2->step3 final_product Complex Conjugated Molecule step3->final_product

Sources

(3-Bromophenylethynyl)trimethylsilane molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Bromophenylethynyl)trimethylsilane: Properties, Applications, and Protocols for Advanced Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, its strategic applications, and detailed protocols for its effective use, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction and Core Molecular Attributes

This compound is a specialized bifunctional building block, prized for its unique combination of a reactive aryl bromide and a protected terminal alkyne. This structure makes it an invaluable tool for the controlled, stepwise construction of complex molecular architectures. The molecular weight of this compound is 253.21 g/mol .[1][][3][4]

The strategic placement of the bromine atom at the meta-position of the phenyl ring and the trimethylsilyl (TMS) protecting group on the ethynyl moiety are central to its utility. The TMS group provides stability and prevents unwanted side reactions of the terminal alkyne, while the bromo-substituent serves as a highly effective leaving group for cross-coupling reactions.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Weight 253.21 g/mol [1][][6]
Chemical Formula BrC₆H₄C≡CSi(CH₃)₃
CAS Number 3989-13-7[4]
Appearance Liquid (at 25 °C)
Density 1.189 g/mL at 25 °C[1]
Boiling Point 80 °C at 0.2 mmHg[1]
Refractive Index n20/D 1.555[7]
SMILES String C(C)C#Cc1cccc(Br)c1

Strategic Importance in Synthetic Chemistry: The Sonogashira Coupling

The primary application of this compound lies in its role as a key substrate in the Sonogashira cross-coupling reaction.[5] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] The use of this compound in this context allows for the introduction of a protected ethynylphenyl group into a target molecule. This is a foundational step in the synthesis of a wide array of compounds, including pharmaceuticals, organic electronic materials, and natural products.[5][9]

The causality behind this choice of reagent is twofold:

  • Orthogonal Reactivity : The aryl bromide can be selectively coupled via the Sonogashira reaction while the TMS-protected alkyne remains inert.[10]

  • Sequential Functionalization : Following the initial coupling, the TMS group can be selectively removed under mild conditions to reveal a terminal alkyne.[9] This newly exposed functional group can then participate in subsequent reactions, such as another Sonogashira coupling, click chemistry, or cyclization, enabling a modular and highly flexible synthetic strategy.[5]

The Catalytic Cycle of Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[11] The palladium(0) catalyst first undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the terminal alkyne (the coupling partner) reacts with the copper(I) salt to form a copper acetylide. A transmetalation step, where the acetylide ligand is transferred from copper to palladium, is followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[8][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L)₂ Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)-Alkyne(L)₂ ArPdBr->ArPdAlkyne Cu-Alkyne Transmetal Transmetalation ArPdAlkyne->Pd0 Product Ar-Alkyne ArPdAlkyne->Product RedElim Reductive Elimination CuX Cu(I)X CuAlkyne Cu(I)-Alkyne CuX->CuAlkyne + H-Alkyne - Base-H⁺X⁻ TerminalAlkyne H-Alkyne Base Base CuAlkyne->ArPdBr CuAlkyne->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a self-validating system for the reliable coupling of this compound with a generic terminal alkyne.

Materials and Reagents
  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.04 - 0.10 eq)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Step-by-Step Methodology

Sonogashira_Workflow start Start setup 1. Assemble & Purge Reaction Flask with Inert Gas start->setup reagents 2. Add Reagents - this compound - Pd Catalyst & CuI - Terminal Alkyne setup->reagents solvent 3. Add Anhydrous Solvent (THF) and Base (Et₃N) reagents->solvent reaction 4. Heat Reaction (e.g., 50-70 °C) Monitor by TLC/GC-MS solvent->reaction workup 5. Reaction Quench & Catalyst Removal (Filter through Celite) reaction->workup extraction 6. Liquid-Liquid Extraction workup->extraction purification 7. Dry & Concentrate Organic Layer extraction->purification chromatography 8. Column Chromatography Purification purification->chromatography end End (Pure Product) chromatography->end

Caption: Experimental workflow for a typical Sonogashira coupling.

  • Reaction Setup : Under an inert atmosphere (N₂ or Ar), add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry Schlenk flask equipped with a magnetic stir bar. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Addition of Reagents : Add the terminal alkyne to the flask via syringe.

  • Solvent and Base Addition : Add anhydrous THF (or DMF) followed by the amine base (e.g., triethylamine).[8] The base is crucial as it scavenges the HBr formed during the reaction and facilitates the formation of the copper acetylide intermediate.[9]

  • Reaction Execution : Heat the mixture to the desired temperature (typically 50-70 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the insoluble catalyst residues.[8]

  • Purification : Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

Post-Coupling Deprotection of the Trimethylsilyl Group

A key advantage of using a TMS-protected alkyne is the ability to deprotect it for further transformations.[12] This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol for TMS Deprotection
  • Dissolve the TMS-protected compound in a solvent such as THF or methanol.

  • Add a deprotecting agent. Common choices include:

    • Fluoride-based : Tetrabutylammonium fluoride (TBAF) in THF.[9]

    • Base-mediated : Potassium carbonate (K₂CO₃) in methanol.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product.

  • Purify as necessary.

Safety and Handling

This compound is classified as a combustible liquid. Based on data for the analogous para-substituted isomer, it should be handled with care as it may cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a highly versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its unique bifunctional nature enables complex molecular construction through controlled, sequential Sonogashira couplings and subsequent functionalization. A thorough understanding of its properties, the mechanism of its primary reactions, and validated experimental protocols are essential for leveraging its full potential in the synthesis of novel compounds for drug discovery and materials science.

References

  • Guangzhou Weibo Technology Co., Ltd. 3-Bromophenylethynyl)trimethylsilane. [Link][1]

  • PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link][3]

  • Wikipedia. Sonogashira coupling. [Link][9]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link][11]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. [Link][5]

  • Gelest. Cross-Coupling of Alkynylsilanes. [Link][12]

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. [Link][10]

Sources

The Versatile Building Block: An In-Depth Technical Guide to (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. (3-Bromophenylethynyl)trimethylsilane has emerged as a pivotal intermediate for researchers and drug development professionals, offering a unique combination of reactive functionalities that unlock pathways to a diverse array of valuable compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this powerful synthetic tool, grounded in practical insights and established scientific principles.

At its core, this compound is a bifunctional reagent featuring a bromine-substituted phenyl ring and a trimethylsilyl-protected ethynyl group. This distinct arrangement allows for selective and sequential chemical transformations, making it an invaluable asset in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. The presence of the bromine atom provides a handle for cross-coupling reactions, most notably the Sonogashira coupling, while the trimethylsilyl group serves as a robust protecting group for the terminal alkyne, which can be readily removed when required for subsequent reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in a research setting. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrSi
Molecular Weight 253.21 g/mol
CAS Number 3989-13-7
Appearance Colorless to yellow liquid[1]
Boiling Point 80 °C at 0.2 mmHg
Density 1.189 g/mL at 25 °C
Refractive Index (n20/D) 1.555

Spectroscopic analysis provides the definitive structural fingerprint of a molecule. The following data are characteristic for this compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum would characteristically show signals for the aromatic protons on the bromophenyl ring and a sharp singlet for the nine equivalent protons of the trimethylsilyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbons of the phenyl ring, the acetylenic carbons, and the carbon atoms of the trimethylsilyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Infrared spectroscopy is used to identify functional groups. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the trimethylsilyl group, the C≡C triple bond stretch (typically around 2150-2175 cm⁻¹), and the Si-C bond vibrations.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol provides a detailed methodology for the synthesis, adapted from established procedures for analogous compounds.[2]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Bromo-3-iodobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-bromo-3-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) via syringe. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) is crucial for the efficiency of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper acetylide intermediate undergoes transmetalation to the palladium center.

  • Base: Triethylamine serves as the base to deprotonate the terminal alkyne, forming the reactive acetylide species. It also acts as a scavenger for the hydrogen halide byproduct generated during the reaction.

  • Solvent: Anhydrous THF is a suitable solvent that dissolves the reactants and catalysts and is relatively inert under the reaction conditions.

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the palladium(0) active catalyst and the potential side reactions of the organometallic intermediates with oxygen.

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR L₂ ArPdX->ArPdAlkyne Cu-C≡CR ArPdAlkyne->Pd0 Ar-C≡CR RedElim Reductive Elimination CuX CuX Alkyne R-C≡C-H CuAlkyne Cu-C≡C-R Alkyne->CuAlkyne CuX, Base Base Base CuAlkyne->CuX to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound lies in its ability to serve as a linchpin for the construction of more complex molecules with desirable biological or material properties.

Drug Discovery

In the realm of drug discovery, the introduction of rigid alkynyl linkers can significantly impact the conformational properties and binding affinities of small molecules to their biological targets. This compound provides a gateway to a variety of substituted phenylacetylene scaffolds that are found in numerous biologically active compounds. For instance, the core structure is a precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The rigid ethynylphenyl moiety can act as a scaffold to orient other functional groups in a precise manner for optimal interaction with the kinase active site.

Functional Materials

The rigid, linear nature of the phenylethynyl unit makes it an ideal component for the construction of conjugated organic materials. Oligo(phenylene ethynylene)s (OPEs), which can be synthesized using this compound as a key building block, are a class of materials that have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The extended π-conjugation in these molecules leads to desirable photophysical and electronic properties, including strong fluorescence and efficient charge transport. The bromo- and trimethylsilylethynyl- functionalities allow for the programmed, stepwise synthesis of well-defined OPEs with tailored lengths and electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a combustible liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates in advancing chemical research. Its unique combination of a reactive aryl bromide and a protected terminal alkyne provides a versatile platform for the construction of a wide range of complex molecules. From the development of next-generation pharmaceuticals to the creation of novel functional materials, the applications of this building block continue to expand, solidifying its importance in the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this valuable reagent in their scientific endeavors.

References

  • Supporting information for publications, which often contain detailed experimental procedures and characterization d
  • Synthesis of 4-trimethylsilylethynyl bromo benzene. PrepChem.com. [Link]

  • Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. MDPI. [Link]

  • (2-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

  • (4-Bromophenylethynyl)trimethylsilane. SpectraBase. [Link]

  • (4-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. National Institutes of Health. [Link]

  • (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses. [Link]

  • The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. ResearchGate. [Link]

  • FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. ResearchGate. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of (3-bromophenylethynyl)trimethylsilane, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Strategic Importance in Synthetic Chemistry

This compound is a key intermediate in the construction of more complex molecules. The presence of the bromine atom and the trimethylsilyl-protected alkyne allows for sequential, selective functionalization. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions, and can be easily removed under mild conditions to liberate the terminal alkyne for further coupling reactions.[1] The bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents at the 3-position of the phenyl ring.

The Sonogashira Coupling: A Powerful Synthetic Tool

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3][4] This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[2]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene) to form a Pd(II) complex.

  • Copper Cycle : The terminal alkyne (ethynyltrimethylsilane) reacts with a copper(I) salt, typically in the presence of the amine base, to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex. This is often the rate-determining step of the reaction.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-alkyne(L2) Transmetalation Ar-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination (Product) Cu(I)X Cu(I)X Cu(I)-alkyne Cu(I)-alkyne Cu(I)X->Cu(I)-alkyne Cu(I)-alkyne->Ar-Pd(II)-X(L2) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-alkyne Deprotonation Base Base Base->Cu(I)-alkyne caption Figure 1: Simplified Sonogashira Catalytic Cycles

Figure 1: Simplified Sonogashira Catalytic Cycles

Experimental Design and Rationale

The successful synthesis of this compound via Sonogashira coupling hinges on the careful selection of starting materials, catalysts, and reaction conditions.

Choice of Starting Material: Navigating Selectivity

The choice of the dihalogenated benzene precursor is critical for achieving a high yield of the desired mono-alkynylated product. Two common starting materials are 1,3-dibromobenzene and 1-bromo-3-iodobenzene.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step with the palladium catalyst, 1-bromo-3-iodobenzene is the preferred starting material for selective mono-alkynylation. This reactivity difference allows for the preferential coupling at the iodine position, leaving the bromine available for subsequent transformations.

When using 1,3-dibromobenzene, controlling the stoichiometry of the ethynyltrimethylsilane and careful selection of reaction conditions are necessary to minimize the formation of the di-alkynylated byproduct.

The Catalyst System: Palladium and Copper Synergy

The catalyst system typically consists of a palladium source and a copper(I) co-catalyst.

  • Palladium Catalyst : A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands. The choice of phosphine ligand can significantly impact the catalyst's activity and stability. For aryl bromides, electron-rich and sterically demanding phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃), can enhance the rate of oxidative addition.[5]

  • Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the terminal alkyne and form the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, the copper co-catalyst generally allows for milder reaction conditions (e.g., lower temperatures) and faster reaction rates.[2]

The Role of the Base and Solvent
  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. The base serves to deprotonate the terminal alkyne, neutralize the hydrogen halide formed during the reaction, and can also act as a ligand for the palladium center.

  • Solvent : Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[3] The reaction mixture should be thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for Sonogashira couplings of similar substrates.

Materials and Equipment:

  • 1-Bromo-3-iodobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-3-iodobenzene (1.0 eq). Dissolve it in anhydrous, degassed THF.

  • Addition of Reagents : To the stirred solution, add triethylamine (2.0 eq), followed by ethynyltrimethylsilane (1.2 eq).

  • Catalyst Addition : In a separate vial, weigh out PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq). Add the catalysts to the reaction mixture under a positive flow of argon.

  • Reaction Conditions : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Extraction : Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a hexane/ethyl acetate gradient.[6][7][8][9]

Synthesis_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add 1-Bromo-3-iodobenzene, Et3N, and Ethynyltrimethylsilane Start->Reagents Catalyst Add PdCl2(PPh3)2 and CuI Reagents->Catalyst Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Catalyst->Reaction Workup Quench and Filter Reaction->Workup Extraction Aqueous Workup Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValueReference
Starting Material 1-Bromo-3-iodobenzeneN/A
Reagents Ethynyltrimethylsilane, Et₃NN/A
Catalysts PdCl₂(PPh₃)₂, CuI[3]
Solvent Anhydrous THF[3]
Temperature Room Temperature to 50 °CN/A
Typical Yield 80-95%N/A
Boiling Point 80 °C @ 0.2 mmHg[10][11]
Density 1.189 g/mL at 25 °C[10][11]
Refractive Index n20/D 1.555[10][11]

Spectroscopic Data:

  • ¹H NMR (CDCl₃) : The spectrum would be expected to show a singlet for the trimethylsilyl protons around δ 0.25 ppm and multiplets for the aromatic protons in the region of δ 7.1-7.6 ppm.

  • ¹³C NMR (CDCl₃) : Characteristic peaks would include those for the trimethylsilyl carbons, the acetylenic carbons, and the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Conclusion

The Sonogashira coupling provides a reliable and efficient pathway for the synthesis of this compound. Careful consideration of the starting material to ensure selectivity, along with the appropriate choice of catalyst, base, and solvent under inert conditions, are paramount for a successful outcome. The resulting product is a versatile intermediate poised for further elaboration in the synthesis of complex organic molecules for various applications in the pharmaceutical and materials science industries.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • Wikipedia. (2024, August 5). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • PubMed. (n.d.). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. Retrieved from [Link]

  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2011, June). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006, October 27). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (2014, September). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Retrieved from [Link]

  • Chemical Reviews. (2007, October 10). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • LCGC North America. (2020, November 1). What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Retrieved from [Link]

  • ScienceDirect. (2014, May 1). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

Sources

(3-Bromophenylethynyl)trimethylsilane NMR spectra data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of (3-Bromophenylethynyl)trimethylsilane

Authored by: A Senior Application Scientist

Introduction

This compound is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in cross-coupling reactions, materials science, and the development of pharmaceutical intermediates. Its structure, featuring a bromine-substituted aromatic ring, a rigid ethynyl linker, and a bulky trimethylsilyl (TMS) protecting group, provides a unique platform for sequential and site-selective chemical modifications.

Accurate structural elucidation and purity assessment are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for this purpose, offering unambiguous insights into the molecular framework. This guide provides a detailed analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound, grounded in fundamental principles and experimental best practices. We will explore not just the spectral data itself, but the underlying chemical principles that dictate the observed resonances and coupling patterns.

The Molecular Structure

A clear understanding of the molecular structure is essential for assigning NMR signals. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is dominated by the aromatic region and a highly shielded, intense singlet from the trimethylsilyl group. The data is typically acquired in deuterated chloroform (CDCl₃) and referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.[1]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
~7.60tJ ≈ 1.61HH2
~7.40dtJ ≈ 7.8, 1.41HH5
~7.35dtJ ≈ 7.8, 1.41HH1
~7.20tJ ≈ 7.81HH4
0.25s-9HH9, H10, H11
Expert Interpretation:
  • Trimethylsilyl Protons (H9, H10, H11): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bonds. They appear as a sharp, intense singlet at approximately 0.25 ppm. This upfield shift is a characteristic feature of TMS groups, caused by the electropositive nature of silicon and magnetic anisotropy effects of the C-Si bonds. Its integration value of 9H makes it an excellent internal reference point for quantifying the relative number of other protons.

  • Aromatic Protons (H1, H2, H4, H5): The four protons on the benzene ring exhibit a complex splitting pattern characteristic of a 1,3-disubstituted (meta) system.

    • H2: This proton is situated between the two electron-withdrawing substituents (bromo and ethynyl groups). It is expected to be the most deshielded of the aromatic protons, appearing as a narrow triplet around 7.60 ppm due to coupling with H1 and H4 (⁴J, meta-coupling), which is typically small (1-3 Hz).[2]

    • H4: This proton is coupled to its two ortho neighbors (H1 and H5) and its one meta neighbor (H2). It is expected to appear as a triplet with a typical ortho-coupling constant (³J) of approximately 7.8 Hz.

    • H1 and H5: These protons are ortho to the bromine and ethynyl groups, respectively. They are coupled to their ortho and meta neighbors, resulting in complex multiplets often described as doublets of triplets. The precise chemical shifts are influenced by the combined electronic effects of the substituents.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment, providing critical data for structural confirmation.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) / ppmAssignmentRationale
~134.9C2Aromatic CH, deshielded by adjacent Br and proximity to ethynyl group.
~131.5C5Aromatic CH, ortho to ethynyl group.
~130.1C4Aromatic CH.
~129.8C1Aromatic CH.
~125.1C6Quaternary aromatic C, attached to the ethynyl group.
~122.5C3Quaternary aromatic C, attached to bromine (ipso-carbon).
~104.0C8Acetylenic carbon attached to Si. Shielded by the silyl group.
~95.9C7Acetylenic carbon attached to the phenyl ring.
~0.0C9, C10, C11Methyl carbons of the TMS group.
Expert Interpretation:
  • Trimethylsilyl Carbons (C9, C10, C11): Similar to the protons, the three methyl carbons are equivalent and appear as a single, sharp peak very close to 0.0 ppm.[3] In many spectra, this signal may overlap with the TMS reference signal.

  • Acetylenic Carbons (C7, C8): The two sp-hybridized carbons of the alkyne typically resonate between 80-100 ppm. C8, being directly attached to the electropositive silicon, is shifted significantly upfield (~96 ppm) compared to C7, which is attached to the aromatic ring (~104 ppm).[3] These signals are often of lower intensity due to the absence of attached protons and longer relaxation times.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected for the six carbons of the benzene ring.

    • Ipso-Carbons (C3, C6): The carbons directly attached to substituents (ipso-carbons) have characteristic shifts. C3, bonded to bromine, is found around 122.5 ppm. C6, bonded to the ethynyl group, is slightly downfield around 125.1 ppm. These quaternary carbons typically show weaker signals.

    • CH Carbons (C1, C2, C4, C5): The remaining four carbons with attached protons appear in the expected aromatic region of ~128-135 ppm. Their specific shifts are dictated by the substituent effects of the bromine and trimethylsilylethynyl groups.

²⁹Si NMR Spectral Data Analysis

While less common in routine analysis due to the low natural abundance (4.7%) and sensitivity of the ²⁹Si nucleus, ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds.[4]

Table 3: Predicted ²⁹Si NMR Data (CDCl₃)
Chemical Shift (δ) / ppmAssignmentRationale
-20 to -15SiTypical range for a trialkylsilylethynyl group.
Expert Interpretation:

The chemical shift of the silicon atom in this compound is expected to fall in the range of -15 to -20 ppm relative to TMS. This specific range is characteristic of silicon atoms in a trimethylsilyl group attached to an sp-hybridized carbon.[5][6] The acquisition of a ²⁹Si spectrum typically requires a larger number of scans and may benefit from sensitivity-enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer). It's also important to note that a broad background signal from the glass NMR tube and probe can sometimes be observed around -110 ppm.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The reliability of NMR data is critically dependent on a robust experimental methodology. This protocol outlines the steps for preparing and analyzing this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~15-20 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl3 containing 0.03% TMS prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire Spectra: - ¹H (e.g., 16 scans) - ¹³C (e.g., 1024 scans) - ²⁹Si (optional, >4000 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0.00 ppm) proc3->proc4 analysis analysis proc4->analysis Spectral Analysis & Peak Assignment

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The concentration must be sufficient for detecting low-intensity signals (like quaternary carbons) in a reasonable time but not so high as to cause line broadening or viscosity issues.

    • Protocol: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.[1] Ensure the solid is fully dissolved before transferring the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Causality: Proper instrument calibration is crucial for high-resolution data. Locking ensures field stability, tuning maximizes signal transfer, and shimming optimizes magnetic field homogeneity.

    • Protocol: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Tune and match the probe for the desired nuclei (¹H, ¹³C, ²⁹Si). Perform an automated or manual shimming procedure to maximize field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H Spectrum Acquisition:

    • Causality: A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay allows for quantitative integration.

    • Protocol: Use a standard single-pulse experiment. Set the spectral width to cover the range of ~ -1 to 10 ppm. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition:

    • Causality: Proton decoupling is used to simplify the spectrum to singlets and enhance signal intensity via the Nuclear Overhauser Effect (NOE). A higher number of scans is required due to the low natural abundance of ¹³C.

    • Protocol: Use a standard proton-decoupled pulse program. Set the spectral width to cover ~0 to 200 ppm. Acquire at least 1024 scans, with a relaxation delay of 2 seconds. For better quantitative data on quaternary carbons, a longer delay (5-10 s) may be necessary.

  • Data Processing:

    • Causality: Raw time-domain data (FID) must be mathematically processed to generate the frequency-domain spectrum for analysis.

    • Protocol: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Conclusion

The comprehensive NMR analysis of this compound provides a definitive fingerprint of its molecular structure. The characteristic signals of the trimethylsilyl group, the acetylenic carbons, and the metasubstituted aromatic ring are all readily identifiable and interpretable. By combining ¹H, ¹³C, and optionally ²⁹Si NMR data with a robust experimental protocol, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Ottawa. (n.d.). 29Si NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. Retrieved from [Link]

  • Man, P. (n.d.). 29Si NMR Some Practical Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). The 29Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]

  • Allen, A. D., & Cook, C. D. (1963). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry, 41(5), 1084–1087. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Coupling Constants. Retrieved from [Link]

Sources

(3-Bromophenylethynyl)trimethylsilane safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (3-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional reagent widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring, a protected alkyne, and a trimethylsilyl (TMS) group, makes it a valuable building block for constructing complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, most notably the Sonogashira coupling, while the TMS-protected ethynyl group offers a stable yet readily accessible terminal alkyne for further transformations.[1] This dual reactivity is instrumental in the synthesis of conjugated systems, advanced materials, and pharmacologically active molecules.[1]

Given its role as a key intermediate, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven practices.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice.

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 3989-13-7[2][3]
Molecular Formula C₁₁H₁₃BrSi[4]
Molecular Weight 253.21 g/mol [2][3]
SMILES String C(C)C#Cc1cccc(Br)c1

| InChI Key | BXXMHQYHYOTTPM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source
Appearance Colorless to off-white or yellow liquid [4][5]
Boiling Point 80 °C at 0.2 mmHg [4]
Density 1.189 g/mL at 25 °C [4]
Refractive Index n20/D 1.555 [4]
Flash Point >110 °C (>230 °F) [4][5]

| Storage Class | 10 - Combustible liquids |[3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is critical for risk mitigation. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

Signal Word: Warning[4]

The causality is direct: contact with the liquid or its vapors can lead to inflammation and discomfort in exposed tissues. The lipophilic nature of the organosilane allows it to interact with cell membranes, leading to irritation.

cluster_exposure Exposure Routes cluster_hazard Immediate Health Hazards Inhalation Inhalation Respiratory Irritation (H335) Respiratory Irritation (H335) Inhalation->Respiratory Irritation (H335) Skin Contact Skin Contact Skin Irritation (H315) Skin Irritation (H315) Skin Contact->Skin Irritation (H315) Eye Contact Eye Contact Serious Eye Irritation (H319) Serious Eye Irritation (H319) Eye Contact->Serious Eye Irritation (H319)

Primary hazard pathways for this compound.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin and eye irritation.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with splashes, which can cause serious eye irritation.[7]

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile rubber.[9] Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against skin contact.[7] Ensure it is buttoned and sleeves are rolled down.

cluster_main Hierarchy of Safety Controls Eng Engineering Controls (Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Sources

(3-Bromophenylethynyl)trimethylsilane solubility information

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (3-Bromophenylethynyl)trimethylsilane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, offers predictive insights into its behavior in various solvent systems, and provides detailed, field-proven protocols for empirical solubility determination.

Introduction: Understanding the Molecule

This compound (CAS No: 3989-13-7) is an internal alkyne with a molecular formula of C₁₁H₁₃BrSi and a molecular weight of 253.21 g/mol .[1][2] Its structure, featuring a bromophenyl group and a trimethylsilyl (TMS) group attached to an acetylene linker, imparts a unique combination of properties that dictates its solubility and reactivity. The bulky, nonpolar trimethylsilyl group significantly influences the compound's physical characteristics, while the bromophenyl group contributes to its polarity and potential for intermolecular interactions.[3] This compound is a colorless to yellow liquid at room temperature.[4][5]

Key Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to predicting its solubility.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrSi[1]
Molecular Weight 253.21 g/mol [1][2]
Appearance Colorless to Yellow Liquid[4][5]
Density 1.189 g/mL at 25 °C[1][4]
Boiling Point 80 °C at 0.2 mmHg[1][2]
Refractive Index n20/D 1.555[1]
Flash Point >110°C (230°F)[4][5]

Predicted Solubility Profile: A "Like Dissolves Like" Approach

Direct, quantitative solubility data for this compound is not extensively published. However, we can make strong predictions based on its molecular structure and the principle of "like dissolves like."[6] The molecule possesses both nonpolar (trimethylsilyl group, phenyl ring) and polar (bromo substituent, alkyne π-system) characteristics, suggesting it will be miscible with a range of organic solvents but poorly soluble in water.

Aqueous Solubility

Alkynes, in general, are insoluble in water, and this compound is expected to follow this trend.[7][8] The large hydrophobic surface area of the bromophenyl and trimethylsilyl groups will dominate, leading to very low aqueous solubility. For comparison, the parent compound, phenylacetylene, is also insoluble in water.[9][10]

Organic Solvent Solubility

Based on its structure, this compound is predicted to be soluble in a wide array of common organic solvents.

  • High Solubility Predicted: In nonpolar and moderately polar solvents such as tetrahydrofuran (THF), diethyl ether, toluene, dichloromethane (DCM), and chloroform. The nonpolar character of the TMS and phenyl groups will facilitate dissolution in these media. Phenylacetylene, a related compound, is known to be soluble in acetone, diethyl ether, and ethanol, and sparingly soluble in chloroform.[9]

  • Moderate to Good Solubility Predicted: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Lower Solubility Predicted: In highly polar protic solvents like methanol and ethanol, although it is still expected to be more soluble than in water.

It is important to note that the trimethylsilyl protecting group can be labile under acidic or basic conditions, which could lead to degradation of the compound rather than simple dissolution in acidic or basic aqueous solutions.[11][12]

Experimental Determination of Solubility: Protocols and Methodologies

For critical applications in drug development and process chemistry, empirical determination of solubility is essential. Below are detailed protocols for quantifying the solubility of this compound.

Gravimetric Method for Equilibrium Solubility

This method is a straightforward and reliable way to determine the equilibrium solubility in a given solvent.

Workflow for Gravimetric Solubility Determination

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial and equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours A->B C Allow undissolved solute to settle B->C D Carefully withdraw a known volume of the supernatant C->D E Transfer supernatant to a pre-weighed vial D->E F Evaporate the solvent under reduced pressure E->F G Weigh the vial with the dried residue F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of the chosen solvent (e.g., 5 mL). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 48 hours to ensure saturation.

  • Separation: After equilibration, let the vial stand undisturbed to allow any undissolved material to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Remove the solvent under reduced pressure using a rotary evaporator or by blowing a gentle stream of nitrogen.

  • Quantification: Once the residue is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL or convert to molarity using the molecular weight of the compound.

High-Throughput Screening (HTS) using UV-Vis Spectroscopy

For rapid screening in multiple solvents, a UV-Vis spectroscopy-based method can be employed. This requires the generation of a standard curve.

Workflow for HTS Solubility Determination

G cluster_std_curve Standard Curve Generation cluster_solubility_exp Solubility Experiment A Prepare stock solution of known concentration B Create a series of dilutions A->B C Measure absorbance at λmax for each dilution B->C D Plot absorbance vs. concentration C->D I Determine concentration from the standard curve and calculate solubility D->I E Prepare saturated solutions in different solvents (as in 3.1) F Filter the supernatant to remove undissolved solute E->F G Dilute the saturated solution with a known factor F->G H Measure absorbance of the diluted solution G->H H->I

Caption: Workflow for HTS solubility determination via UV-Vis.

Step-by-Step Protocol:

  • Standard Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a set of standards with decreasing concentrations.

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a standard curve of absorbance versus concentration.

  • Solubility Measurement:

    • Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved compound.

    • Dilute a known volume of the filtered saturated solution with a suitable solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of the compound in the test solvent.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources.[1] It may cause skin and serious eye irritation.[5][13] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound.[1][13]

Conclusion

References

  • Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection. Materials Chemistry Frontiers (RSC Publishing). [Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases?. ResearchGate. [Link]

  • (4-Bromophenylethynyl)trimethylsilane. PubChem. [Link]

  • SAFETY DATA SHEET. Airgas. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Bentham Science. [Link]

  • Phenylacetylene. Chemister.ru. [Link]

  • 11.3: Physical Properties of Alkynes. Chemistry LibreTexts. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. NIH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

  • Phenylacetylene. Sciencemadness Wiki. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

  • A method of measuring solubility.
  • Properties of Alkynes. Chemistry LibreTexts. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprint-based models. Organic and medicinal chemistry international. [Link]

  • Aryl Alkynes Research Articles. R Discovery. [Link]

  • Organic compounds (ALKYNES). An-Najah National University. [Link]

  • Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. [Link]

  • Alkyne. Wikipedia. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

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An In-depth Technical Guide to the Crystal Structure of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (3-Bromophenylethynyl)trimethylsilane

This compound serves as a key intermediate in a variety of chemical transformations. The presence of a bromine atom, a trimethylsilyl-protected alkyne, and a phenyl ring provides multiple reaction sites for cross-coupling reactions, desilylation-functionalization, and modifications of the aromatic core. Its utility has been demonstrated in the synthesis of larger oligo-phenylene-ethynylene structures and other conjugated systems.[3]

The three-dimensional arrangement of molecules in the solid state, or the crystal structure, dictates many of a material's bulk properties, including solubility, melting point, and stability. For active pharmaceutical ingredients (APIs), crystal polymorphism can have profound implications for bioavailability and therapeutic efficacy. Therefore, a detailed knowledge of the crystal structure of this compound is crucial for its effective utilization in drug design and materials science.

Synthesis and Characterization

This compound is commercially available from several suppliers.[1][4] Its chemical identity and purity are typically confirmed by standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃BrSi[1]
Molecular Weight 253.21 g/mol [1]
CAS Number 3989-13-7[1]
Appearance Colorless to yellow liquid[4]
Density 1.189 g/mL at 25 °C[1][5]
Boiling Point 80 °C at 0.2 mmHg[1][5]
Refractive Index n20/D 1.555[1][5]

Experimental Protocol for Crystal Growth and Structure Determination

To obtain high-quality single crystals of this compound suitable for X-ray diffraction analysis, the following protocol is proposed:

Step 1: Crystallization

  • Solvent Screening: A range of organic solvents with varying polarities (e.g., hexane, ethanol, dichloromethane, acetone, and mixtures thereof) should be screened for their ability to dissolve the compound and promote slow crystal growth.

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent is prepared in a loosely capped vial. The solvent is allowed to evaporate slowly at room temperature over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container holding a less volatile solvent in which the compound is less soluble (e.g., hexane). The vapor of the precipitant will slowly diffuse into the solution, inducing crystallization.

Step 2: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Predicted Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure, we can predict the likely packing motifs of this compound based on the known behavior of halobenzene derivatives in the solid state.[6][7] The crystal packing will be a balance of various non-covalent interactions.

Key Predicted Interactions:

  • Halogen Bonding: The bromine atom is expected to act as a halogen bond donor, forming interactions with electron-rich regions of neighboring molecules, such as the π-system of the phenyl ring or another bromine atom.[8][9] These interactions are directional and play a significant role in the supramolecular assembly of halogenated compounds.

  • π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the overall stability of the crystal lattice.[6]

  • C-H···π Interactions: The hydrogen atoms of the phenyl ring and the trimethylsilyl group can interact with the electron-rich π-face of adjacent aromatic rings.

  • Van der Waals Forces: Dispersion forces will be ubiquitous and contribute significantly to the overall packing energy.

The interplay of these interactions is expected to result in a densely packed crystal structure. The bulky trimethylsilyl group will also play a significant role in dictating the steric environment and influencing the possible packing arrangements.

Diagram 1: Predicted Intermolecular Interactions in the Crystal Packing of this compound

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Br Br B_Ph Phenyl Ring A_Br->B_Ph Halogen Bond A_Ph Phenyl Ring C_Ph Phenyl Ring A_Ph->C_Ph π-π Stacking A_TMS Si(CH3)3 B_Br Br B_TMS Si(CH3)3 B_TMS->C_Ph C-H···π Interaction C_Br Br C_TMS Si(CH3)3

A schematic representation of the potential intermolecular interactions governing the crystal packing of this compound.

Applications of Structural Knowledge

A detailed understanding of the crystal structure of this compound would provide valuable insights for:

  • Rational Drug Design: By understanding the preferred intermolecular interactions, medicinal chemists can design molecules with improved solid-state properties, such as enhanced solubility and stability.

  • Materials Science: The ability to predict and control the supramolecular assembly of this molecule can lead to the development of new organic electronic materials with tailored properties.

  • Polymorph Screening: Knowledge of the primary crystal form allows for targeted screening of other potential polymorphs, which is a critical step in pharmaceutical development to ensure batch-to-batch consistency and therapeutic efficacy.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide has outlined the necessary experimental procedures and provided a predictive analysis of its solid-state architecture. The interplay of halogen bonding, π-π stacking, and other non-covalent interactions is expected to define its crystal packing. The elucidation of this structure will undoubtedly provide a deeper understanding of its chemical behavior and pave the way for its more effective application in various scientific disciplines.

References

  • Black, S. N., & Davey, R. J. (2024). Symthons reveal how Fluorine disrupts π-π stacking in Halobenzene Crystal Structures. CrystEngComm.
  • Arman, H. D., Gies, T., & Tiekink, E. R. T. (2009). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides (halogen = fluorine, chlorine, bromine, iodine) and 4-methylbenzenesulfonamide.
  • Amanote Research. (n.d.). Table 4: Intermolecular Interaction Energies. PeerJ.
  • Lu, Y., et al. (2009). Halogen interactions in biomolecular crystal structures.
  • Capdevila-Cortada, M., et al. (2015). Synergistic Interplay between Intermolecular Halogen and Chalcogen Bonds in the Dihalogen Adducts of 2,5-Bis(pyridine-2-yl)tellurophene: Reactivity Insights and Structural Trends. PubMed Central.
  • Bukowska-Strzyżewska, M., & Skoweranda, J. (1980). The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.

Sources

A Guide to the Spectroscopic Characterization of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (3-Bromophenylethynyl)trimethylsilane (CAS No. 3989-13-7) is a versatile synthetic intermediate used in the construction of complex organic molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a meta-substituted bromophenyl group, a rigid ethynyl linker, and a trimethylsilyl protecting group, provides multiple reactive sites for sequential chemical transformations. Accurate structural confirmation and purity assessment are paramount, necessitating a comprehensive spectroscopic analysis. This technical guide provides a detailed framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not widely published, this document outlines the theoretically expected spectroscopic data based on established principles and analysis of analogous structures. It further provides field-proven, detailed protocols for data acquisition, serving as a robust resource for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

This compound is an internal alkyne with the molecular formula C₁₁H₁₃BrSi and a molecular weight of 253.21 g/mol .[2] The key to its characterization lies in identifying the distinct spectroscopic signatures of its three core components: the trimethylsilyl (TMS) group, the disubstituted aromatic ring, and the internal alkyne bond.

A multi-technique approach is essential for unambiguous structure elucidation.

  • ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the presence of the TMS group.

  • IR Spectroscopy will identify the characteristic vibrational frequencies of the key functional groups, notably the carbon-carbon triple bond.

  • Mass Spectrometry will verify the molecular weight and elemental composition, particularly the presence of bromine through its distinct isotopic pattern.

The logical workflow for this characterization is outlined below.

G Diagram 1: General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation A Synthesize/Obtain This compound B Purify Sample (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) Verify MW & Isotopic Pattern B->C Acquire Data D IR Spectroscopy Identify Functional Groups B->D Acquire Data E ¹H & ¹³C NMR Spectroscopy Elucidate C-H Framework B->E Acquire Data F Integrate All Spectral Data C->F D->F E->F G Confirm Structure & Purity F->G

Caption: General workflow for the spectroscopic analysis of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, experiments performed in a deuterated solvent like chloroform (CDCl₃) will reveal the number of unique proton and carbon environments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two main sets of signals corresponding to the aromatic protons and the trimethylsilyl protons.

Expected SignalChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
Aromatic Protons7.10 - 7.60Multiplet (m)4HAr-H
Trimethylsilyl~0.25Singlet (s)9H-Si(CH₃ )₃

Causality and Interpretation:

  • The nine protons of the trimethylsilyl group are chemically equivalent due to free rotation around the Si-C bonds. This results in a single, sharp signal (singlet) with a high integration value (9H). Its upfield chemical shift (around 0.25 ppm) is highly characteristic of TMS groups.

  • The four protons on the 1,3-disubstituted (meta) benzene ring are chemically distinct, leading to a complex pattern of overlapping signals (multiplet) in the typical aromatic region (7.1-7.6 ppm). The specific splitting patterns are governed by ortho, meta, and para coupling constants.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms in the molecule.

Expected SignalChemical Shift (δ) ppm (Predicted)Assignment
Aromatic Carbons122 - 135C -Br, Ar-C
Acetylenic Carbons90 - 110-CC -
Trimethylsilyl Carbon~0-Si(CH₃ )₃

Causality and Interpretation:

  • Aromatic Region: Due to the meta-substitution, four distinct signals are expected for the six aromatic carbons. The carbon directly attached to the bromine (C-Br) will be shifted to a different extent than the others.

  • Acetylenic Carbons: The two sp-hybridized carbons of the alkyne typically appear in the 90-110 ppm range.

  • TMS Carbon: The three equivalent methyl carbons of the TMS group will produce a single signal at a very upfield position, often close to 0 ppm.

Caption: Predicted NMR assignments for this compound.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the internal TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules and is excellent for identifying functional groups. The spectrum is typically acquired on a neat liquid film.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityVibrational ModeFunctional Group
~2960, 2890Medium-WeakC-H stretch-Si(CH₃)₃
~2160Medium-WeakC≡C stretchInternal Alkyne
~1590, 1470Medium-StrongC=C stretchAromatic Ring
~1250StrongSi-C symmetric bend-Si(CH₃)₃
~840StrongSi-C stretch-Si(CH₃)₃
880-750StrongC-H out-of-plane bend1,3-disubstituted Aromatic

Causality and Interpretation:

  • The most diagnostic peak for the TMS group is the strong, sharp absorption around 1250 cm⁻¹, corresponding to the symmetric CH₃ deformation (bending) of the Si-CH₃ bonds.[4] Another strong band around 840 cm⁻¹ is also characteristic of the trimethylsilyl group.

  • The C≡C stretching vibration for an internal, unsymmetrical alkyne is expected in the 2190-2260 cm⁻¹ range. For silyl-substituted phenylacetylenes, this band is typically observed around 2160 cm⁻¹. Its intensity is weaker than in terminal alkynes but should be clearly observable.

  • The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and strong C-H bending bands below 900 cm⁻¹ that are indicative of the 1,3-substitution pattern.

Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for liquids as it requires minimal sample preparation.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Predicted Mass Spectrum Features
m/z Value (Predicted)IonSignificance
252 & 254[M]⁺˙Molecular Ion Peak: Shows a characteristic ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[5]
237 & 239[M - CH₃]⁺Loss of a methyl group from the TMS moiety, showing the bromine isotopic pattern.
73[Si(CH₃)₃]⁺A common fragment corresponding to the trimethylsilyl cation.

Causality and Interpretation:

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 mass units, with nearly equal intensity.[5] The presence of the [M]⁺˙ and [M+2]⁺˙ pair at m/z 252 and 254 is the most definitive evidence for a compound containing one bromine atom.

  • Fragmentation: Under electron ionization (EI), a common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable silylium cation. This would result in a prominent fragment at [M-15]⁺, which would also exhibit the 1:1 bromine isotopic pattern at m/z 237 and 239. The observation of a base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment, is also highly indicative of the TMS group.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS).

  • Sample Introduction: For EI-MS, introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface. For ESI-HRMS, dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion.

  • Data Acquisition (EI mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound, for example, m/z 40-350.

  • Data Acquisition (ESI-HRMS mode):

    • Operate in positive ion mode.

    • Acquire data in high-resolution mode to allow for the calculation of the exact mass and elemental formula.

  • Data Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for C₁₁H₁₃BrSi. For HRMS data, use the exact mass to confirm the elemental composition.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the complete and unambiguous structural characterization of this compound. By following the detailed protocols and comparing the acquired data to the expected spectral features outlined in this guide—a singlet at ~0.25 ppm in ¹H NMR, a C≡C stretch at ~2160 cm⁻¹ in the IR, and a 1:1 isotopic doublet at m/z 252/254 in the mass spectrum—researchers can confidently verify the identity, structure, and purity of this important chemical building block, ensuring the integrity of their subsequent synthetic endeavors.

References

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Methodological & Application

Use of (3-Bromophenylethynyl)trimethylsilane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of (3-Bromophenylethynyl)trimethylsilane

Abstract

This compound is a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature—comprising a reactive bromo-group for cross-coupling, a stable yet readily cleavable trimethylsilyl (TMS) protected alkyne, and an aromatic core—provides a strategic platform for the sequential and controlled construction of complex molecular architectures. This guide offers a comprehensive overview of its primary applications, focusing on the mechanistic principles and practical execution of key transformations. We provide detailed, field-tested protocols for its use in Sonogashira coupling reactions and subsequent TMS-deprotection, enabling researchers in drug discovery and materials science to effectively leverage this reagent's synthetic potential.

Introduction: A Multifaceted Synthetic Building Block

This compound, with the chemical formula BrC₆H₄C≡CSi(CH₃)₃, is a bifunctional reagent that serves as a cornerstone for constructing substituted arylalkyne systems.[1] The molecule's utility is derived from the orthogonal reactivity of its two primary functional groups:

  • The Bromophenyl Group: The bromine atom on the phenyl ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This allows for the formation of a carbon-carbon bond at the aryl position. The reactivity of aryl bromides is intermediate between the more reactive aryl iodides and the less reactive aryl chlorides, offering a good balance of stability and reactivity.[3][4]

  • The Trimethylsilyl (TMS)-Protected Alkyne: The terminal alkyne is protected by a trimethylsilyl group. This protection is crucial for two reasons:

    • It prevents the acidic alkyne proton from interfering with or participating in undesired side reactions, particularly when strong bases are used.[5]

    • The TMS group can be selectively and cleanly removed under mild conditions at a later synthetic stage, unmasking the terminal alkyne for further functionalization.[2][6][7]

This dual functionality allows for a powerful, two-stage synthetic strategy: first, reaction at the C-Br bond, followed by deprotection and subsequent reaction at the terminal alkyne.

Physicochemical Properties
PropertyValueReference
CAS Number 3989-13-7[1]
Molecular Formula C₁₁H₁₃BrSi[1]
Molecular Weight 253.21 g/mol
Appearance Colorless to Yellow Liquid[1][8]
Density 1.189 g/mL at 25 °C[1]
Boiling Point 80 °C at 0.2 mmHg
Refractive Index n20/D 1.555

Core Application: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely used method for forming C(sp²)-C(sp) bonds, linking an aryl or vinyl halide with a terminal alkyne.[3][9] It typically employs a dual catalytic system of palladium and copper(I).[10] In this context, this compound acts as the aryl halide partner.

Reaction Mechanism

The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[4][9]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[3][9]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[11] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[3][4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_B Ar-Pd(II)L₂-Br pd0->pd_complex_B oxidative_add Oxidative Addition pd_complex_B->pd0 pd_complex_C Ar-Pd(II)L₂-C≡CR' pd_complex_B->pd_complex_C transmetalation transmetalation Transmetalation cu_catalyst Cu(I) transmetalation->cu_catalyst Catalyst Regeneration product Ar-C≡CR' pd_complex_C->product reductive_elim reductive_elim Reductive Elimination product->pd0 Catalyst Regeneration alkyne_activation Alkyne Activation cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation aryl_halide Ar-Br (this compound) aryl_halide->pd_complex_B oxidative_add terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide alkyne_activation base Base

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a representative coupling reaction.

Materials & Reagents:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Schlenk flask and standard glassware

  • Nitrogen or Argon inert gas supply

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst & Reagent Loading: To the flask, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 eq), copper(I) iodide (e.g., 0.04 eq), and triphenylphosphine (e.g., 0.08 eq).

  • Solvent & Base Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent) and anhydrous triethylamine (2.0 eq). Stir the mixture to dissolve the solids.

  • Substrate Addition: Sequentially add this compound (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Strategic Deprotection of the Trimethylsilyl Group

After the Sonogashira coupling, the TMS group can be selectively removed to reveal a terminal alkyne, which serves as a handle for further synthetic transformations.[2] The choice of deprotection method depends on the overall functional group tolerance of the molecule.[6]

Protocol 2: Fluoride-Mediated Deprotection

This is the most common method, driven by the high affinity of fluoride for silicon, which forms a very strong Si-F bond.

Reagents:

  • TMS-protected alkyne (from Protocol 1)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.1 eq) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is often clean enough for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Mild Base-Catalyzed Deprotection

For substrates sensitive to fluoride ions, a milder base-catalyzed methanolysis is an excellent alternative.[7]

Reagents:

  • TMS-protected alkyne

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the TMS-protected alkyne (1.0 eq) in a 2:1 mixture of Methanol and Dichloromethane.

  • Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction Execution: Stir the suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Filter off the potassium carbonate and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alkyne.

Comparison of Deprotection Methods
MethodReagentConditionsAdvantagesDisadvantages
Fluoride-Mediated TBAF in THF0 °C to RTFast, efficient, very commonTBAF can be basic; not suitable for base-sensitive groups
Base-Catalyzed K₂CO₃ in MeOH/DCMRoom TemperatureVery mild, inexpensiveSlower than TBAF method; may not work on hindered substrates
Acid-Catalyzed HCl or H₂SO₄ in aq. solventRoom TemperatureEffective for some substratesNot suitable for acid-labile functional groups

A Platform for Sequential Synthesis

The true power of this compound lies in its capacity for sequential, multi-step syntheses. A common workflow involves an initial C-C bond formation at the aryl bromide, followed by TMS deprotection, and a second C-C bond formation at the newly revealed alkyne. This strategy enables the construction of complex, unsymmetrical di-alkyne architectures.

Sequential_Synthesis start This compound step1 Step 1: Sonogashira Coupling start->step1 intermediate TMS-Protected Coupled Product step1->intermediate w/ R¹-C≡CH step2 Step 2: TMS Deprotection intermediate->step2 terminal_alkyne Terminal Alkyne Intermediate step2->terminal_alkyne step3 Step 3: Further Functionalization (e.g., 2nd Sonogashira, Click Reaction) terminal_alkyne->step3 final_product Complex Unsymmetrical Product step3->final_product w/ R²-X or Azide

Caption: General workflow for sequential synthesis using this compound.

Application in Materials Science: Precursor to Conjugated Polymers

This compound is a valuable precursor for the synthesis of poly(arylene ethynylene)s (PAEs). PAEs are a class of conjugated polymers with rigid-rod structures and interesting photophysical properties, making them suitable for applications in organic electronics, sensors, and light-emitting diodes.[12][13][14][15]

The synthetic strategy involves using the sequential reactions described above to build more complex, di-functional monomers. For example, after Sonogashira coupling and TMS deprotection, the resulting terminal alkyne can be coupled with another aryl halide, or the initial product could be dimerized through a Glaser coupling, ultimately leading to monomers suitable for polymerization. The Sonogashira cross-coupling reaction is a key method for the polymerization step itself, reacting dihalides with di-alkynes.[15]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its well-differentiated reactive sites—the aryl bromide and the protected alkyne—provide chemists with the control needed to perform sequential reactions with high fidelity. By mastering the Sonogashira coupling and TMS-deprotection protocols detailed herein, researchers can efficiently access a wide range of complex arylalkyne and conjugated systems for applications spanning from medicinal chemistry to advanced materials.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Douglas, J. T., & Johnson, J. S. (2019). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

  • Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. [Link]

  • Gholinejad, M., & Dorostkar, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. Poly(arylene ethynylene)s. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers. [Link]

  • UConn Library. Poly(arylene ethynylene)s : from synthesis to application. [Link]

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]

  • ResearchGate. (2013). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. [Link]

Sources

The Versatile Building Block: (3-Bromophenylethynyl)trimethylsilane in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking π-Conjugated Systems

In the quest for novel functional materials that power next-generation electronics, the rational design of molecular building blocks is paramount. (3-Bromophenylethynyl)trimethylsilane has emerged as a cornerstone synthon for the construction of sophisticated π-conjugated systems. Its unique trifunctional nature—a polymerizable aryl bromide, a reactive ethynyl group masked by a readily cleavable trimethylsilyl (TMS) protecting group, and a meta-substituted aromatic core—offers chemists precise control over the architecture and electronic properties of target materials. This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and providing robust protocols for its use in creating advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The strategic placement of the bromine atom and the ethynyl group at the 1 and 3 positions of the benzene ring is crucial. Unlike their para-substituted counterparts which lead to linear, rigid polymer backbones, the meta-linkage introduces kinks in the polymer chain. This disruption of planarity can be advantageous, often leading to enhanced solubility and the formation of unique helical or folded conformations in the solid state or in solution, which profoundly influences the material's photophysical properties[1].

Core Synthetic Workflow

The journey from this compound to a functional polymer typically involves a two-step sequence: a Sonogashira cross-coupling reaction to form the carbon-carbon backbone, followed by the deprotection of the trimethylsilyl group to unveil the terminal alkyne for polymerization.

G cluster_0 Monomer Synthesis cluster_1 Deprotection & Polymerization cluster_2 Device Fabrication A This compound C Sonogashira Coupling A->C B Terminal Alkyne B->C D TMS-Protected Monomer C->D E Deprotection (e.g., TBAF) D->E F Diethynyl Monomer E->F G Sonogashira Polymerization F->G H Poly(meta-phenylene ethynylene) G->H I Solution Processing H->I J OLED/OPV Device I->J

Caption: General workflow from the building block to device application.

Application Note 1: Synthesis of a Diethynyl Monomer via Sonogashira Coupling and Deprotection

The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[2]. The reaction proceeds through two interconnected catalytic cycles involving palladium and copper[3]. The palladium(0) species undergoes oxidative addition to the aryl bromide, while the copper(I) salt activates the terminal alkyne, facilitating a transmetalation step to the palladium complex, which then reductively eliminates to yield the product and regenerate the palladium(0) catalyst[3].

Protocol 1: Sonogashira Coupling of this compound

This protocol describes the coupling of this compound with a second terminal alkyne, a common step in creating monomers for step-growth polymerization.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous THF (5 mL per mmol of the aryl bromide) and triethylamine (3.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired TMS-protected coupled product.

Causality: The use of a copper(I) co-catalyst increases the reaction rate, allowing for milder reaction conditions[3]. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. An inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling)[4].

Protocol 2: Trimethylsilyl (TMS) Group Deprotection

The TMS group is an excellent protecting group for terminal alkynes due to its stability under various conditions and its facile removal. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for this deprotection due to the high strength of the silicon-fluoride bond, which is the driving force for the reaction[5]. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate that subsequently cleaves the silicon-carbon bond[6][7].

Materials:

  • TMS-protected alkyne (from Protocol 1)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to yield the terminal alkyne.

Application Note 2: Synthesis and Characterization of Poly(meta-phenylene ethynylene)

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers with remarkable photophysical properties, making them attractive for applications in OLEDs and sensors[8]. The meta-linkage in the polymer backbone, derived from this compound, disrupts conjugation, leading to blue emission and often enhanced solubility compared to their para-linked counterparts[1][7].

Protocol 3: Sonogashira Polymerization of a Diethynyl Monomer

This protocol outlines the synthesis of a poly(meta-phenylene ethynylene) derivative.

Materials:

  • 1-Bromo-3-ethynylbenzene (or a diethynyl monomer synthesized from this compound)

  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene (as a comonomer for solubility and property tuning)

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Toluene and Triethylamine (anhydrous)

Procedure:

  • In a Schlenk tube, dissolve the brominated monomer (1.0 eq) and the diethynyl comonomer (1.0 eq) in a 4:1 mixture of toluene and triethylamine.

  • Degas the solution by three freeze-pump-thaw cycles.

  • To the degassed solution, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under a positive pressure of argon.

  • Heat the mixture to 70 °C and stir for 48 hours under argon.

  • Cool the reaction to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.

G MonomerA 1-Bromo-3-ethynylbenzene Catalyst Pd(PPh₃)₂Cl₂ / CuI Toluene/Et₃N, 70°C MonomerA->Catalyst MonomerB Diethynyl Comonomer MonomerB->Catalyst Polymer Poly(meta-phenylene ethynylene) Catalyst->Polymer

Caption: Sonogashira polymerization for meta-linked PPE synthesis.

Characterization of Poly(meta-phenylene ethynylene)

The synthesized polymers should be thoroughly characterized to understand their structural and photophysical properties.

Technique Purpose Typical Results for meta-PPEs
¹H & ¹³C NMR Structural verificationBroad aromatic and aliphatic signals confirming the polymer structure.
GPC/SEC Molecular weight (Mn, Mw) and polydispersity (PDI) determinationMn in the range of 10-50 kDa, PDI between 1.5-3.0[4].
UV-Vis Spectroscopy To determine the absorption spectrum and optical bandgapAbsorption maxima (λ_max) typically in the range of 350-420 nm[7][9].
Photoluminescence (PL) To determine the emission spectrum and quantum yieldBlue to green emission with λ_em between 450-550 nm[7][10].
Cyclic Voltammetry To determine HOMO and LUMO energy levelsHOMO levels typically around -5.8 eV[10].

Application Note 3: Device Fabrication and Performance

The unique properties of meta-linked PPEs make them suitable for use as the emissive layer in OLEDs or as a component of the active layer in OPVs.

Protocol 4: Fabrication of a Polymer-Based OLED

Device Architecture: ITO / PEDOT:PSS / PPE / Cathode (e.g., Ca/Al)

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • A hole transport layer (HTL) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.

  • The synthesized PPE is dissolved in a suitable solvent (e.g., toluene or chloroform) and spin-coated on top of the HTL to form the emissive layer.

  • The substrate is transferred to a vacuum thermal evaporator.

  • A low work function cathode, such as Calcium followed by a protective layer of Aluminum (Ca/Al), is deposited through a shadow mask.

G cluster_0 OLED Device Stack Cathode Cathode (Ca/Al) EML Emissive Layer (meta-PPE) EML->Cathode Light Light Emission EML->Light HTL Hole Transport Layer (PEDOT:PSS) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: Typical architecture of a PPE-based OLED.

Protocol 5: Fabrication of a Polymer-Based OPV

Device Architecture: ITO / PEDOT:PSS / PPE:PCBM / Cathode (e.g., LiF/Al)

  • Substrate cleaning and PEDOT:PSS deposition are performed as described for the OLED fabrication.

  • The active layer is prepared by blending the PPE (as the donor) with a fullerene derivative, such as[11][11]-phenyl-C₆₁-butyric acid methyl ester (PCBM) (as the acceptor), in a solvent like chlorobenzene.

  • The blend solution is spin-coated onto the HTL.

  • A cathode, typically Lithium Fluoride/Aluminum (LiF/Al), is thermally evaporated on top of the active layer.

Performance Data of Functional Devices

The performance of devices fabricated with PPEs derived from meta-linked precursors can be summarized as follows.

Device Type Active Layer Key Performance Metric Reported Values
OLED Substituted PPEExternal Quantum Efficiency (EQE)0.035% to >1%[10]
OLED Substituted PPETurn-on Voltage5 - 11 V[10]
OPV PPE:Fullerene BlendPower Conversion Efficiency (PCE)0.25% to ~2%[12][13]
OPV PPE:Fullerene BlendOpen-Circuit Voltage (Voc)0.42 V to 0.9 V[12]

Causality in Device Performance: The meta-linkage in the PPE backbone can lead to lower charge carrier mobility compared to para-linked analogues due to reduced intermolecular π-π stacking. While this might limit the ultimate efficiency in OPVs, it can be beneficial in OLEDs by confining excitons and promoting radiative recombination, leading to higher photoluminescence quantum yields. The wide bandgap of meta-PPEs makes them suitable as blue-emitting materials in OLEDs and as high-Voc donors in OPVs.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a straightforward entry into the synthesis of functional poly(meta-phenylene ethynylene)s. The protocols and insights provided herein demonstrate a clear pathway from molecular design to device application. The ability to precisely control the polymer architecture through the use of such synthons is a key enabler for the development of next-generation organic electronic materials. Future research will likely focus on the copolymerization of monomers derived from this building block with other functional units to further tune the optoelectronic properties and enhance device performance, pushing the boundaries of what is achievable in organic electronics.

References

  • Scherman, O. A., et al. (2003). Meta-linked poly(phenylene ethynylene) conjugated polyelectrolyte featuring a chiral side group: helical folding and guest binding. Journal of the American Chemical Society, 125(39), 11864-11874.
  • Yeom, C. E., et al. (2008). A Mild and Efficient Method for the Deprotection of Terminal Acetylenic TMS Groups. Synlett, 2008(11), 1655-1658.
  • Bunz, U. H. F. (2000). Poly(phenyleneethynylene)s, a Versatile Class of Polymers for Self-Assembly and Sensor Applications. Chemical Reviews, 100(4), 1605-1644.
  • Li, Z., et al. (2008). Water-Soluble Poly(phenylene ethynylene)s That Contain Phosphonium Pendant Groups. Macromolecules, 41(1), 145-151.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Rzepa, H. S. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog. Available at: [Link]

  • Chem-Station. (2014). Silyl Protective Groups. Chem-Station Int. Ed. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Whitten, D. G., et al. (2004). Photophysical Properties of Synthetic Oligomeric Phenylene Ethynylene. UNM Digital Repository. Available at: [Link]

  • Egbe, D. A. M. (2010). Acetylene-Based Materials in Organic Photovoltaics. International Journal of Molecular Sciences, 11(4), 1471-1506.
  • Alfa Chemistry. (2023). High-Performance OLED and PLED Materials. Clinical Research News. Available at: [Link]

  • Montali, A., Smith, P., & Weder, C. (1998). Poly(p-phenylene ethynylene)-based light-emitting devices. Synthetic Metals, 97(2), 123-126.
  • Tsamouras, D., Nierengarten, J. F., & Tao, Y. (2003). Synthesis and Photovoltaic Characterization of Fullerene – Oligo(phenylene Ethynylene) Hybrids. Amanote Research.
  • Agilent. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. Retrieved from [Link]

  • Wong, W. Y., et al. (2011). Synthesis, characterization and photovoltaic properties of platinum-containing poly(aryleneethynylene) polymers with phenanthrenyl-imidazole moiety. Journal of Organometallic Chemistry, 696(25), 4194-4202.
  • O'Shea, R., et al. (2021). The performance of conjugated polymers as emitters for triplet–triplet annihilation upconversion.
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones: An access to 3-alkynyl-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • Sanda, F., et al. (2016). Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties. Polymer Chemistry, 7(5), 1070-1078.
  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 207-245.
  • S. A., et al. (2023). Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wong, W. Y., et al. (2024). Synthesis, characterization and photovoltaic properties of polyplatinaynes with side chain functionalization by different electron-accepting group.
  • Han, J., et al. (2025). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. ChemMedChem, 20(5), e202400686.

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Application Notes and Protocols for Suzuki Coupling Reactions Involving (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Diarylacetylenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a specialized application of this powerful reaction: the coupling of (3-Bromophenylethynyl)trimethylsilane with various arylboronic acids. This specific transformation is of paramount importance for the synthesis of unsymmetrical diarylacetylenes, molecular scaffolds that are integral to the development of advanced materials, liquid crystals, and promising pharmaceutical agents.[2]

This compound is a particularly valuable building block. The trimethylsilyl (TMS) group serves as a sterically unobtrusive and readily cleavable protecting group for the terminal alkyne. This allows for the selective formation of a biaryl linkage via the Suzuki coupling at the C-Br bond, with the option to deprotect the alkyne in a subsequent step for further functionalization. This modular approach provides a strategic advantage in the multi-step synthesis of complex molecular architectures.

This document provides a comprehensive overview, from the fundamental mechanistic principles to detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Core Principles: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.

  • Transmetalation: In this crucial step, the organic moiety from the arylboronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired diarylacetylene product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)-Br(Ln) pd0->pd_intermediate pd_transmetal Ar-Pd(II)-Ar'(Ln) pd_intermediate->pd_transmetal Transmetalation product Ar-Ar' pd_transmetal->product Reductive Elimination product->pd0 Regeneration start This compound (Ar-Br) start->pd_intermediate Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd_intermediate base Base base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Synthesis of a Model Diarylacetylene

This section details a reliable, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This protocol has been synthesized from established methodologies and is designed to be a robust starting point for further optimization.[3]

Table of Reagents and Materials
Reagent/MaterialPurposeTypical Molar Equiv.Notes
This compoundAryl Halide Substrate1.0Ensure high purity.
Arylboronic AcidCoupling Partner1.1 - 1.5Purity is critical; may require recrystallization.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05Handle under an inert atmosphere.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates Boronic Acid2.0 - 3.0Anhydrous conditions are often preferred.
Solvent (e.g., Toluene, Dioxane, DMF)Reaction Medium-Use anhydrous, degassed solvents.
Inert Gas (Argon or Nitrogen)Excludes Oxygen-Essential for catalyst stability.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scope and Limitations: Navigating Substrate Compatibility

The success of the Suzuki coupling with this compound is highly dependent on the nature of the arylboronic acid coupling partner.

Favorable Coupling Partners:
  • Electron-rich and Electron-neutral Arylboronic Acids: These substrates generally couple efficiently, providing good to excellent yields of the desired diarylacetylenes.[3]

  • Heteroarylboronic Acids: Many five- and six-membered heteroarylboronic acids are suitable coupling partners, though optimization of the base and catalyst may be necessary.

Challenging Coupling Partners and Troubleshooting:
  • Sterically Hindered Arylboronic Acids: Ortho-substituted arylboronic acids can exhibit lower reactivity due to steric hindrance. In such cases, employing more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may be beneficial.[4]

  • Electron-deficient Arylboronic Acids: Arylboronic acids bearing strong electron-withdrawing groups can be more challenging to couple. The use of a stronger base or a different solvent system may be required to facilitate transmetalation.[5]

Common Side Reactions and Mitigation Strategies:
  • Homocoupling of the Boronic Acid: This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.

  • Protodeborylation of the Boronic Acid: This can be a significant issue, particularly with sensitive boronic acids. Using anhydrous conditions and a suitable base can help to suppress this side reaction.

Post-Coupling Transformation: TMS Deprotection

A key advantage of using this compound is the ability to deprotect the TMS group to yield a terminal alkyne, which can be further functionalized.

Protocol for TMS Deprotection

A common and effective method for TMS deprotection involves the use of a fluoride source or a mild base.

  • Reaction Setup: Dissolve the TMS-protected diarylacetylene in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Reagent Addition: Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up and purify the deprotected alkyne by column chromatography.

Caption: Overall synthetic workflow from starting material to functionalized product.

Applications in Drug Discovery and Materials Science

The diarylacetylene core synthesized through this methodology is a privileged scaffold in several areas of chemical science. In medicinal chemistry, these structures are found in a variety of biologically active compounds, including kinase inhibitors and anti-cancer agents. In materials science, diarylacetylenes are key components of organic light-emitting diodes (OLEDs), molecular wires, and other functional materials due to their rigid, linear geometry and extended π-conjugation.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and versatile strategy for the synthesis of diarylacetylenes. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently construct a wide array of these valuable compounds. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in both academic and industrial research settings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, T. O. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2005, February 8). Semantic Scholar. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • The isolated yield of product 3 after Suzuki coupling of.... (n.d.). ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate. [Link]

  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (n.d.). ResearchGate. [Link]

  • Practical Synthesis of Unsymmetrical Diarylacetylenes from Propiolic Acid and Two Different Aryl Bromides. (n.d.). Sci-Hub. [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. (2001, August 22). MDPI. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). National Institutes of Health. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. (n.d.). National Institutes of Health. [Link]

  • Suzuki coupling reaction of various aryl bromide with phenylboronic acid.. (n.d.). ResearchGate. [Link]

  • Chemoselective Suzuki-Miyaura Coupling of Bromophenyl-Substituted Bromoallenes with Arylboronic Acids. (n.d.). Sci-Hub. [Link]

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Application Notes and Protocols for the Synthesis of Substituted Alkynes Utilizing (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realms of materials science and drug discovery.[1][2][3][4] Substituted alkynes, specifically diarylalkynes and conjugated enynes, are privileged motifs found in a plethora of biologically active compounds and advanced materials.[5] (3-Bromophenylethynyl)trimethylsilane has emerged as a highly versatile and strategic building block for the synthesis of these valuable compounds. Its bifunctional nature, possessing both a reactive aryl bromide and a protected terminal alkyne, allows for sequential and site-selective functionalization, offering a streamlined pathway to a diverse array of substituted phenylethynyl derivatives.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedures, we will delve into the underlying principles of the key transformations, providing field-proven insights into experimental design, optimization, and execution. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this valuable reagent into their synthetic endeavors.

Core Synthetic Strategies: A Multi-faceted Approach

The synthetic potential of this compound is primarily realized through two key reactive sites: the carbon-bromine bond of the phenyl ring and the trimethylsilyl-protected alkyne terminus. This allows for a logical and sequential approach to molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions and subsequent deprotection/functionalization of the alkyne.

The general workflow can be visualized as a two-stage process, allowing for the introduction of diverse functionalities at either end of the phenylethynyl core.

G A This compound B Palladium-Catalyzed Cross-Coupling (Sonogashira, Suzuki, Stille) A->B C Aryl/Vinyl Substituted TMS-Protected Alkyne B->C D Desilylation C->D E Terminal Alkyne Intermediate D->E F Further Functionalization (e.g., Click Chemistry, Sonogashira) E->F G Disubstituted Phenylethynyl Product F->G

Figure 1. A generalized workflow for the sequential functionalization of this compound.

Part 1: Functionalization at the Aryl Bromide Position via Cross-Coupling

The carbon-bromine bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. The trimethylsilyl (TMS) group is generally stable under these conditions, ensuring that the alkyne moiety remains protected during the initial functionalization step.[6][7]

The Sonogashira Coupling: A Cornerstone Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8][9] In the context of our starting material, this reaction is employed to couple another aryl or vinyl group at the bromide position.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (or a precursor that reduces to Pd(0) in situ, like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI) is the classic choice.[9] The palladium catalyst facilitates the main catalytic cycle of oxidative addition and reductive elimination, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[11]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to ensure the solubility of the reactants and catalysts.[11]

Mechanistic Overview of the Sonogashira Coupling:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(L)₂-C≡CR' pd_complex->transmetalation Transmetalation cu_acetylide R'C≡CCu cu_acetylide->pd_complex cu_catalyst CuX cu_acetylide->cu_catalyst transmetalation->pd0 Reductive Elimination product_node Product transmetalation->product_node product Ar-C≡CR' alkyne R'C≡CH alkyne->cu_acetylide Base

Figure 2. Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Solvent and Reagents: Add degassed triethylamine (3.0 eq.) and degassed anhydrous THF. Stir the mixture at room temperature for 15 minutes.

  • Addition of Coupling Partner: Add phenylacetylene (1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. A color change to dark red or the formation of a black precipitate may be observed.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(phenylethynyl)-3-((trimethylsilyl)ethynyl)benzene.

ParameterRecommended ValueRationale
Pd Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Cu(I) Co-catalyst 2-10 mol%Ensures efficient formation of the copper acetylide intermediate.
Ligand PPh₃ (if not using a pre-formed complex)Stabilizes the Pd(0) species.
Base Et₃N or DIPEAActs as an acid scavenger and facilitates alkyne deprotonation.
Temperature Room Temperature to 80 °CReaction rate is temperature-dependent; higher temperatures may be needed for less reactive bromides.[11]
Reaction Time 2-24 hoursMonitored by TLC or GC-MS for completion.

Table 1. Typical Reaction Parameters for Sonogashira Coupling.

Suzuki and Stille Couplings: Alternative C-C Bond Formations

While the Sonogashira reaction is ideal for introducing alkyne functionalities, Suzuki and Stille couplings are excellent alternatives for forming aryl-aryl or aryl-vinyl bonds at the bromide position.[12][13]

  • Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[12][14] Boronic acids are generally stable, commercially available, and have low toxicity, making this a popular choice.[12] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the activation of the boronic acid to facilitate transmetalation.[14][15]

  • Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent.[13][16][17] A key advantage of the Stille coupling is its tolerance of a wide range of functional groups.[18] However, the toxicity of organotin compounds is a significant drawback.[19]

The choice between these methods often depends on the desired substrate scope, functional group tolerance, and the commercial availability of the required coupling partners. The general principles of the palladium catalytic cycle (oxidative addition, transmetalation, reductive elimination) are conserved across these named reactions.[20][21]

Part 2: Deprotection and Subsequent Functionalization of the Alkyne

A significant advantage of using this compound is the ability to selectively remove the TMS protecting group to reveal a terminal alkyne.[22] This unmasked alkyne is then available for a host of further transformations.

Desilylation: Unveiling the Reactive Alkyne

The C-Si bond of the TMS-protected alkyne is labile under specific conditions, allowing for its selective cleavage.[6]

Common Desilylation Methods:

  • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method for TMS deprotection.[22] The high affinity of fluoride for silicon drives the reaction.

  • Base-mediated Deprotection: Mild bases such as potassium carbonate (K₂CO₃) in methanol can also effect the removal of the TMS group.[22] This method is often preferred when other base-sensitive functional groups are not present.

  • Copper-catalyzed Deprotection: A combination of copper sulfate and sodium ascorbate in an ethanol-water mixture provides a mild and efficient method for TMS deprotection.[23]

Detailed Protocol: TBAF-Mediated Desilylation

  • Preparation: Dissolve the TMS-protected alkyne (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude terminal alkyne is often pure enough for the next step, but can be purified by column chromatography if necessary.

Downstream Reactions of the Terminal Alkyne

The newly generated terminal alkyne is a versatile functional handle for further molecular elaboration. Examples include:

  • A second Sonogashira Coupling: To introduce a different aryl or vinyl group, creating unsymmetrically disubstituted diarylalkynes.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are important pharmacophores.

  • Glaser Coupling: To synthesize symmetrical diynes.

  • Hydration or Hydroamination: To generate ketones or enamines, respectively.

Applications in Drug Discovery and Materials Science

The ability to rapidly and efficiently generate a library of substituted phenylethynyl compounds from a common intermediate like this compound is of immense value in drug discovery.[1][3][4][24] The rigid alkyne linker can act as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, enabling the optimization of interactions with biological targets. Furthermore, the electronic properties of conjugated enynes and diarylalkynes make them attractive candidates for organic electronics and materials science applications.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It may cause skin and serious eye irritation, as well as respiratory irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Trimethylsilane and its derivatives can be flammable.[26] All reactions should be conducted under an inert atmosphere where specified, and appropriate precautions for handling flammable solvents should be taken.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted alkynes. Its strategic combination of a readily functionalizable aryl bromide and a protected alkyne allows for a modular and efficient approach to complex molecular structures. By understanding the principles behind the key palladium-catalyzed cross-coupling reactions and the methods for selective deprotection, researchers can unlock the full potential of this valuable reagent in their synthetic campaigns. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and materials science, facilitating the streamlined synthesis of novel and impactful molecules.

References

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. J. Org. Chem., 66, 4165-4169. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. Retrieved from [Link]

  • Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(35), 5843-5848. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

  • G. A. Molander & B. W. Katona. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(12), 2295-2317. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

  • Negishi, E. (2002). Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. The Journal of Organic Chemistry, 67(18), 6133-6143. Retrieved from [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 461-480. Retrieved from [Link]

  • ResearchGate. (2024, May 2). (PDF) Synthesis of Alkynylsilanes: A Review of the State of the Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desilylation. Retrieved from [Link]

  • ResearchGate. (2018, December 1). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

  • YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion. Retrieved from [Link]

  • JACS Au. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. Retrieved from [Link]

  • Ley, S. V., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(11), 1045-1050. Retrieved from [Link]

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  • Voltaix, LLC. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH]. Retrieved from [Link]

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Deprotection of the trimethylsilyl group in (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Deprotection of (3-Bromophenylethynyl)trimethylsilane

Introduction: Unmasking the Terminal Alkyne

In the landscape of modern organic synthesis, protecting groups are indispensable tools, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The trimethylsilyl (TMS) group is a preeminent choice for the protection of terminal alkynes.[1][2][3] Its utility stems from a combination of facile introduction, general stability to a wide range of non-anionic reaction conditions, and, crucially, the availability of mild and selective methods for its removal.[2][3]

This guide provides a detailed technical overview and actionable protocols for the deprotection of this compound to yield 1-bromo-3-ethynylbenzene, a valuable building block in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of common deprotection strategies, offer comparative data, and present field-tested protocols designed for reproducibility and high yield.

Core Concepts: The Energetic Drivers of C–Si Bond Cleavage

The removal of the TMS group from a terminal alkyne is an energetically favorable process driven by the formation of a highly stable silicon-heteroatom bond (Si-F or Si-O). This transformation is typically achieved through two primary mechanistic pathways: fluoride-mediated cleavage and base-catalyzed solvolysis.

Fluoride-Mediated Deprotection

The exceptional strength of the silicon-fluoride bond (bond dissociation energy ~582 kJ/mol) is the primary driving force for this reaction. Reagents such as tetrabutylammonium fluoride (TBAF) provide a source of nucleophilic fluoride ions that readily attack the silicon atom.[4][5]

Mechanism: The fluoride ion attacks the electrophilic silicon center of the TMS group, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate is unstable and collapses, cleaving the weakest bond, which is the carbon-silicon bond. A proton source, typically residual water in the TBAF solution or introduced during work-up, then quenches the resulting acetylide anion to furnish the terminal alkyne.[6][7]

Caption: Fluoride-mediated TMS deprotection mechanism.

Base-Catalyzed Solvolysis

An alternative, often milder and more economical approach, involves the use of a base in a protic solvent, such as potassium carbonate in methanol.[8][9]

Mechanism: In this pathway, the base (e.g., K₂CO₃) deprotonates the solvent (methanol) to generate a catalytic amount of the nucleophilic methoxide anion (CH₃O⁻). The methoxide then attacks the silicon atom, forming a similar pentacoordinate silicate intermediate. This complex subsequently fragments, cleaving the Si-C bond to release the acetylide anion, which is immediately protonated by the abundant solvent (methanol) to yield the terminal alkyne and regenerate the methoxide catalyst.[6]

Caption: Base-catalyzed TMS deprotection via solvolysis.

Comparative Analysis of Deprotection Methods

The choice of deprotection method depends on factors such as the presence of other functional groups, cost, and desired reaction speed. The following table summarizes common conditions for the deprotection of aryl TMS-alkynes.

Method Reagent(s) Solvent(s) Temp (°C) Typical Time Typical Yield (%) Key Considerations & Insights
Base-Catalyzed Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temp30 min - 2 h90 - 98%Highly economical, mild, and widely used.[8][9][10] The reaction is often clean, sometimes requiring minimal purification. Prolonged reaction times can sometimes lead to reduced yields.[8]
Fluoride-Based Tetrabutylammonium Fluoride (TBAF)THFRoom Temp1 - 4 h>90%Very effective and common, but TBAF is inherently basic and can affect base-sensitive functional groups.[1][2][4] Commercial TBAF solutions contain water, which is necessary for the reaction.
Silver-Catalyzed Silver Nitrate (AgNO₃), catalyticAcetone/Water or MeOHRoom Temp< 1 hHighA mild method that proceeds under neutral conditions, offering good chemoselectivity for substrates with base-labile groups like esters.[11]
Amine Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile/H₂O60 °C< 1 hHighOffers excellent chemoselectivity, leaving alkyl silyl ethers and other base-labile groups intact.[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound.

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This method is often the first choice due to its simplicity, low cost, and high efficiency. It is particularly well-suited for substrates that are stable to mild basic conditions.

Materials:

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (0.2 - 1.0 equiv)

  • Methanol (MeOH), reagent grade

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in methanol (to a concentration of ~0.1-0.2 M).

  • Reagent Addition: Add anhydrous potassium carbonate (a catalytic amount of 0.2 equivalents is often sufficient, though up to 1.0 equivalent can be used for faster reaction).[10]

  • Reaction: Stir the mixture vigorously at room temperature under an ambient atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 95:5 hexane:ethyl acetate eluent). The product, 1-bromo-3-ethynylbenzene, will have a lower Rf value than the starting material. The reaction is typically complete within 30-60 minutes.[10]

  • Work-up (Solvent Removal): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Work-up (Extraction): Dilute the resulting residue with diethyl ether or ethyl acetate and wash with water (2x) to remove potassium carbonate and other inorganic salts. Then, wash with brine (1x) to facilitate phase separation.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-bromo-3-ethynylbenzene is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by passing it through a short plug of silica gel, eluting with hexane.[8] A patent describing this reaction on a large scale reported a 98% yield after work-up without chromatography.[10]

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a robust and reliable alternative, particularly useful if the base-catalyzed method proves sluggish.

Materials:

  • This compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF (~0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add the TBAF solution (1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 1-2 hours.

  • Work-up (Quench): Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution to neutralize the basicity of the reaction mixture.[4]

  • Work-up (Extraction): Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with water (1x) and then brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The overall process for TMS deprotection, from starting material to purified product, follows a logical sequence of steps that ensure high yield and purity.

Experimental_Workflow start Dissolve this compound in appropriate solvent (MeOH or THF) reagent Add Deprotection Reagent (e.g., K₂CO₃ or TBAF) start->reagent react Stir at Room Temperature reagent->react monitor Monitor by TLC until starting material is consumed react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete concentrate Concentrate under Reduced Pressure workup->concentrate purify Purification (Silica Gel Chromatography, if needed) concentrate->purify product Isolate Pure 1-bromo-3-ethynylbenzene concentrate->product Sufficiently Pure purify->product Pure

Caption: General workflow for TMS deprotection.

References

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Technical Library. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2024). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • Yeom, C.-E., Kim, M. J., Choi, W., & Kim, B. M. (2008). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group. Synlett, 2008(04), 565-568. [Link]

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Application of (3-Bromophenylethynyl)trimethylsilane in Medicinal Chemistry: A Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of (3-bromophenylethynyl)trimethylsilane as a versatile building block in medicinal chemistry. We will explore its synthetic utility, focusing on the strategic incorporation of the 3-bromophenylethynyl moiety into complex molecular scaffolds relevant to drug discovery. This guide will offer practical, step-by-step protocols for key chemical transformations and explain the rationale behind the experimental choices, ensuring a robust and reproducible workflow.

Introduction: A Trifunctional Linchpin for Drug Design

This compound is a trifunctional reagent of significant value in medicinal chemistry. Its structure uniquely combines three key chemical features:

  • A Bromoaryl Group: The bromine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

  • An Ethynyl Linker: The rigid, linear acetylene unit is a valuable scaffold in drug design. It can act as a spacer between pharmacophoric elements, orienting them in a defined geometry for optimal target engagement. The alkyne functionality itself can also participate in various chemical transformations.

  • A Trimethylsilyl (TMS) Protecting Group: The TMS group effectively "caps" the terminal alkyne, preventing its participation in unwanted side reactions, such as homo-coupling, during cross-coupling at the bromo position.[1] Its lability under specific and mild conditions allows for selective deprotection, revealing a terminal alkyne ready for subsequent functionalization.

This combination of functionalities makes this compound an ideal starting material for the synthesis of complex organic molecules, including potent enzyme inhibitors and other biologically active compounds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrSi[2]
Molecular Weight 253.21 g/mol [2][3]
Appearance Colorless to yellow liquid[2]
Boiling Point 80 °C at 0.2 mmHg[3]
Density 1.189 g/mL at 25 °C[3]
Refractive Index n20/D 1.555 (lit.)[3]
CAS Number 3989-13-7[2][3]

Core Synthetic Strategy: A Two-Stage Functionalization Approach

The primary utility of this compound in medicinal chemistry lies in a sequential, two-stage functionalization strategy. This approach allows for the controlled and regioselective introduction of different molecular fragments, building complexity in a stepwise manner.

G A This compound B Stage 1: Sonogashira Coupling (at C-Br bond) A->B Heterocyclic Halide, [Pd]/[Cu] catalyst, Base C TMS-Protected Intermediate B->C D Stage 2: TMS Deprotection C->D Fluoride source or Base E Terminal Alkyne Intermediate D->E F Further Functionalization (e.g., Click Chemistry, another Sonogashira, etc.) E->F Reaction at alkyne G Final Biologically Active Molecule F->G

Caption: A generalized workflow for the two-stage functionalization of this compound.

Application Showcase: Synthesis of Kinase Inhibitor Scaffolds

A prominent application of aryl-alkyne scaffolds is in the development of kinase inhibitors. The rigid alkyne linker can effectively position key pharmacophores within the ATP-binding site of a target kinase. The following section details a practical application of this compound in the synthesis of a 6-alkynyl-4-anilinoquinazoline scaffold, a core structure found in many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[4]

Stage 1: Sonogashira Coupling with a Heterocyclic Halide

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] In this stage, the bromine atom of this compound is coupled with a medicinally relevant heterocyclic halide, such as a substituted 4-amino-6-iodoquinazoline. The TMS group remains intact during this process, protecting the alkyne functionality.

Caption: Sonogashira coupling of this compound with 4-anilino-6-iodoquinazoline.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for Sonogashira couplings on heterocyclic systems.[6]

Materials:

  • This compound (1.0 eq)

  • 4-Anilino-6-iodoquinazoline (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 4-anilino-6-iodoquinazoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF to dissolve the solids, followed by the addition of anhydrous triethylamine.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Add this compound dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TMS-protected intermediate.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the catalytic cycle efficiently.[5]

  • Ligand: Triphenylphosphine (PPh₃) stabilizes the palladium catalyst and promotes the reaction.

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne (in situ formation of the copper acetylide) and to neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous and deoxygenated DMF is used as a polar aprotic solvent to ensure the solubility of the reactants and reagents and to prevent catalyst deactivation.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst and the homo-coupling of the alkyne.

Stage 2: TMS Deprotection

Once the TMS-protected intermediate is synthesized and purified, the trimethylsilyl group can be selectively removed to unveil the terminal alkyne. This deprotection step is crucial for subsequent functionalization.

Caption: Deprotection of the TMS group to yield the terminal alkyne.

Experimental Protocol: TMS Deprotection

This protocol utilizes mild basic conditions to selectively cleave the Si-C bond without affecting other functional groups.[6]

Materials:

  • TMS-protected intermediate (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the TMS-protected intermediate in a mixture of methanol and dichloromethane.

  • Add potassium carbonate to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Rationale for Experimental Choices:

  • Mild Base: Potassium carbonate in methanol provides a gentle method for desilylation, which is often compatible with a wide range of functional groups present in complex molecules.

  • Solvent System: The mixture of methanol and dichloromethane ensures the solubility of both the starting material and the reagents.

Subsequent Functionalization: Expanding Molecular Diversity

The resulting terminal alkyne is a versatile intermediate that can undergo a variety of chemical transformations to generate a library of compounds for structure-activity relationship (SAR) studies. These transformations include, but are not limited to:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are valuable isosteres in medicinal chemistry.

  • Further Sonogashira Couplings: The newly formed terminal alkyne can be subjected to another Sonogashira reaction with a different aryl or vinyl halide to create extended conjugated systems.

  • Mannich Reactions: Reaction with an aldehyde and a secondary amine can lead to the formation of propargylamines.

  • Hydration: The alkyne can be hydrated to form a methyl ketone.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique trifunctional nature allows for a robust and controlled two-stage synthetic strategy, enabling the efficient construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this reagent in the discovery and development of novel therapeutics.

References

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI.
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  • This compound 97 3989-13-7. Sigma-Aldrich.
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  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.
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Application Note: A Guide to Palladium-Catalyzed Sonogashira Cross-Coupling of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylalkynes

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis. Among the myriad of available methodologies, the palladium-catalyzed cross-coupling reaction, particularly the Sonogashira reaction, has emerged as a preeminent tool for the formation of a C(sp²)-C(sp) bond.[1][2][3] This reaction couples an aryl or vinyl halide with a terminal alkyne, providing a direct and efficient route to substituted alkynes. These motifs are not merely synthetic curiosities; they are integral components in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5][6]

This application note provides a detailed protocol and technical guide for the Sonogashira cross-coupling of a specific and highly useful reagent: (3-Bromophenylethynyl)trimethylsilane . The use of a silyl-protected alkyne like this one offers significant advantages. The trimethylsilyl (TMS) group acts as a robust protecting group for the otherwise reactive terminal alkyne C-H bond, enhancing the compound's stability and ease of handling.[4][7] Following the coupling, the TMS group can be selectively removed under mild conditions, unmasking a terminal alkyne ready for subsequent synthetic transformations. This strategy imparts a level of control and versatility crucial for multi-step synthesis in drug discovery and materials science.

The Reaction Mechanism: A Dual Catalytic Symphony

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2][8] While copper-free variants exist to mitigate certain side reactions, the copper-cocatalyzed pathway is highly efficient and widely employed for its ability to facilitate the reaction under mild conditions.[4][9]

The Palladium Cycle:

The primary role of the palladium catalyst is to bring the two coupling partners together. The cycle is generally understood to proceed through three fundamental steps:[10]

  • Oxidative Addition: A low-valent Palladium(0) species, often generated in situ from a Pd(II) precatalyst, reacts with the aryl bromide (Ar-X), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the alkyne component is transferred to the palladium center. The copper acetylide, generated in the copper cycle, exchanges its alkynyl group with the halide on the palladium complex.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product (the arylalkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle:

The copper(I) co-catalyst serves to activate the terminal alkyne.[2][4]

  • π-Complex Formation: The copper(I) salt coordinates with the alkyne's triple bond.

  • Deprotonation: In the presence of a base (typically an amine), the acidity of the terminal proton is increased, facilitating its removal to form a highly reactive copper(I) acetylide species.[2] This acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed efficiently at or near room temperature.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex trans-Ar-Pd(II)(L)₂-X Pd_Alkyne cis-Ar-Pd(II)(L)₂-C≡CR Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Regeneration Product Ar-C≡CR (Coupled Product) Pd_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Complex ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition Base Base BaseH Base-H⁺-X⁻ Base->BaseH CuX CuX CuX->Cu_Acetylide

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction

Experimental Application & Protocols

This section provides a robust, field-proven protocol for the coupling of this compound with a generic aryl iodide.

Materials and Equipment
Reagents & MaterialsGrade/PuritySupplier Example
This compound97%Sigma-Aldrich
Aryl Iodide (e.g., 4-Iodotoluene)≥98%Standard Supplier
Dichlorobis(triphenylphosphine)palladium(II)99%Strem, Sigma-Aldrich
Copper(I) Iodide (CuI)99.995%Strem, Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Standard Supplier
Triethylamine (TEA), anhydrous≥99.5%Acros, Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeStandard Supplier
Nitrogen or Argon GasHigh Purity (≥99.99%)Local Gas Supplier
Silica Gel230-400 meshStandard Supplier
Solvents for ChromatographyHPLC GradeStandard Supplier

Equipment:

  • Schlenk line manifold or an inert atmosphere glovebox

  • Oven-dried glassware (Schlenk flask, condenser)

  • Magnetic stirrer with heating capabilities

  • Inert gas balloon

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Experimental Protocol

Objective: To synthesize 1-(3-((trimethylsilyl)ethynyl)phenyl)-4-methylbenzene.

  • Inert Atmosphere Preparation: Assemble an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen. The entire experiment must be conducted under an inert atmosphere to prevent catalyst deactivation and the undesirable homocoupling of alkynes (Glaser coupling).[3][4]

  • Reagent Addition: To the Schlenk flask, add in the following order:

    • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (14.0 mg, 0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI) (3.8 mg, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (10.5 mg, 0.04 mmol, 4 mol%)

    • 4-Iodotoluene (218 mg, 1.0 mmol, 1.0 equiv.)

  • System Purge: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure the system is thoroughly inert.

  • Solvent and Reagent Addition via Syringe:

    • Add 10 mL of anhydrous Tetrahydrofuran (THF) via syringe.

    • Add 2.8 mL of anhydrous Triethylamine (TEA) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved. The solution should appear as a light-yellow suspension.

  • Substrate Addition: Add this compound (304 mg, 1.2 mmol, 1.2 equiv.) dropwise via syringe. A slight excess of the alkyne component is used to ensure complete consumption of the more valuable aryl iodide.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Self-Validation: Monitor the reaction progress every 30-60 minutes using TLC. Prepare a sample by withdrawing a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent is 5% ethyl acetate in hexanes. The product spot should be less polar than the starting aryl iodide and should be UV active. The reaction is typically complete within 2-4 hours.

  • Reaction Work-up:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate in hexanes, to isolate the pure product.

  • Characterization: The final product should be a colorless oil or a white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 85-95%.

Visualization of the Experimental Workflow

A streamlined workflow is critical for reproducibility and efficiency.

Workflow Figure 2: Experimental Workflow for Sonogashira Coupling cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Add Solid Reagents (Catalysts, Ar-I) A->B C 3. Purge with N₂/Ar (3x Vacuum/Backfill) B->C D 4. Add Solvents & Base (THF, TEA) C->D E 5. Add Alkyne Substrate D->E F 6. Stir at Room Temp. Monitor by TLC E->F G 7. Quench with aq. NH₄Cl & Extract F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Figure 2: Experimental Workflow for Sonogashira Coupling

Key Considerations and Troubleshooting

The success of the Sonogashira coupling hinges on careful control of several parameters.

ParameterRationale & Expert Insights
Catalyst System Pd Precatalyst: Pd(II) complexes like Pd(PPh₃)₂Cl₂ are often more stable and easier to handle than air-sensitive Pd(0) catalysts like Pd(PPh₃)₄.[2][4] The amine base in the reaction mixture typically reduces the Pd(II) to the active Pd(0) species in situ. Ligands: Triphenylphosphine is a standard, effective ligand. For less reactive aryl bromides or chlorides, more electron-rich and sterically bulky ligands like XPhos can significantly improve yields.[3]
Copper(I) Co-catalyst Role: CuI is crucial for activating the alkyne, enabling the reaction to proceed under mild conditions.[4] Caveat: The presence of oxygen can lead to copper-mediated homocoupling of the alkyne (Glaser coupling), forming an undesirable dimer.[3][4] Rigorous degassing and maintaining an inert atmosphere are paramount to suppress this side reaction.
Base Function: The amine base (e.g., TEA, DIPA) is not just a proton scavenger for the H-X generated. It also acts as a solvent and can facilitate the reduction of the Pd(II) precatalyst.[4] The choice of amine can influence reaction rates.
Solvent Choice: THF is an excellent general-purpose solvent. For higher temperatures, which may be needed for less reactive aryl bromides, solvents like toluene or DMF can be used. Ensure the solvent is anhydrous and degassed.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently inert atmosphere (O₂ present). 3. Impure reagents or wet solvents.1. Use a fresh bottle of catalyst or a more stable precatalyst. 2. Improve Schlenk line technique; perform more vacuum/backfill cycles. 3. Use freshly distilled/anhydrous solvents and pure reagents.
Significant Glaser Homocoupling 1. Oxygen contamination in the reaction flask. 2. Low quality of CuI.1. Thoroughly degas all solvents and the reaction mixture (freeze-pump-thaw is most effective). 2. Use high-purity CuI. If the problem persists, consider a copper-free protocol.
Reaction Stalls 1. Catalyst deactivation over time. 2. Insufficient base.1. Add a small additional portion of the palladium catalyst. 2. Add more degassed base to the reaction mixture.

Conclusion

The palladium-catalyzed Sonogashira coupling of this compound is a powerful and reliable method for synthesizing valuable arylalkyne building blocks. By understanding the underlying mechanism and paying meticulous attention to experimental conditions—particularly the maintenance of an inert atmosphere—researchers can consistently achieve high yields. The protocol described herein is robust and serves as an excellent starting point for coupling with a wide variety of aryl and vinyl halides, enabling the rapid construction of complex molecular architectures for applications ranging from medicinal chemistry to materials science.

References

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Application Note: A Detailed Protocol for the Stille Cross-Coupling of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Stille cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity.[1] This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Stille coupling of (3-Bromophenylethynyl)trimethylsilane with an organostannane reagent. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and additives, offering researchers and drug development professionals a robust and reproducible methodology. The protocol emphasizes safety, particularly the handling of toxic organotin compounds, and includes a detailed troubleshooting guide to navigate potential experimental challenges.[2]

Introduction and Scientific Rationale

First reported by John Kenneth Stille, this reaction facilitates the coupling of an organostannane with a variety of organic electrophiles, including aryl halides.[3][4] Its significance lies in its remarkable tolerance for a wide array of functional groups (e.g., esters, amides, ketones), making it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[5][6]

The reaction detailed herein involves the coupling of this compound, an sp²-hybridized aryl bromide, with a vinylstannane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed post-coupling if desired.

Reaction Scheme:

(where Ph = meta-substituted benzene ring)

The catalytic cycle, the engine of this transformation, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition with the aryl bromide.[7] This step forms a Pd(II) intermediate. The reactivity order for halides is I > Br >> Cl, making the aryl bromide an excellent substrate.[3]

  • Transmetalation: The organostannane reagent exchanges its organic group (the vinyl group in this case) with the halide on the Pd(II) complex. This is often the rate-determining step of the cycle.[3] The reactivity of the organostannane's transferable group follows the general trend: alkynyl > alkenyl > aryl > allyl > alkyl.[7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final coupled product and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.[7]

To enhance the efficiency of this process, particularly with less reactive aryl bromides, a copper(I) iodide (CuI) co-catalyst is often employed. The "copper effect" can accelerate the transmetalation step, potentially by forming a more reactive organocuprate intermediate, leading to significantly increased reaction rates.[3][8]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierCAS No.Notes
This compound≥97%Sigma-Aldrich3989-13-7The electrophile.
Tributyl(vinyl)stannane97%Sigma-Aldrich7486-35-3The organostannane. Highly Toxic.
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals14221-01-3The catalyst. Air and light sensitive.
Copper(I) Iodide99.99%Sigma-Aldrich7681-65-4The co-catalyst.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3Reaction solvent.
Saturated aq. Potassium Fluoride (KF)Reagent GradeFisher Scientific7789-23-3For workup to remove tin byproducts.
Diethyl EtherACS GradeVWR60-29-7For extraction.
Brine (Saturated aq. NaCl)Reagent GradeFisher Scientific7647-14-5For extraction.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying.
Silica Gel230-400 meshSorbent Technologies7631-86-9For chromatography.
Equipment
  • Schlenk flasks or round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Inert atmosphere manifold (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller or oil bath

  • Syringes and needles for liquid transfer

  • Cannula for solvent transfer

  • Rotary evaporator

  • Glassware for extraction (separatory funnel, beakers, flasks)

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel, UV active)

Detailed Experimental Protocol

Safety First: All operations involving organostannanes must be performed inside a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Organotin compounds are highly toxic by all routes of exposure and can affect the central nervous system.[10]

Reaction Setup (Inert Atmosphere)
  • Flask Preparation: Place a magnetic stir bar into a 100 mL two-neck Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the cooled flask, add:

    • This compound (1.00 g, 3.95 mmol, 1.0 equiv)

    • Copper(I) iodide (CuI) (75 mg, 0.395 mmol, 0.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (228 mg, 0.198 mmol, 0.05 equiv)

  • Seal and Purge: Seal the flask with a rubber septum and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add 40 mL of anhydrous toluene via cannula or syringe. Stir the resulting suspension for 5 minutes.

  • Stannane Addition: Using a syringe, add tributyl(vinyl)stannane (1.25 g, 1.16 mL, 3.95 mmol, 1.0 equiv) dropwise to the reaction mixture at room temperature.

Reaction Execution
  • Heating: Immerse the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot (a few drops) via syringe, quenching it with diethyl ether, and filtering it through a small plug of silica. Use a hexanes/ethyl acetate mixture (e.g., 95:5) as the eluent and visualize under UV light. The disappearance of the starting aryl bromide spot indicates reaction completion. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching and Tin Removal: Dilute the reaction mixture with 50 mL of diethyl ether. Add 50 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This step precipitates the tributyltin bromide as insoluble tributyltin fluoride, which is easier to remove.[3][11]

  • Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the Celite® pad with additional diethyl ether (2 x 25 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Use a gradient of hexanes to 5% ethyl acetate in hexanes to elute the product, trimethyl((3-(vinyl)phenyl)ethynyl)silane.

Data Summary and Characterization

Reaction Parameters
ParameterValue
Scale3.95 mmol
Equivalents of Stannane1.0
Pd(PPh₃)₄ Loading5 mol%
CuI Loading10 mol%
SolventToluene
Concentration~0.1 M
Temperature80 °C
Reaction Time12-24 hours
Expected Yield 75-90%
Product Characterization

The purified product, trimethyl((3-(vinyl)phenyl)ethynyl)silane, should be characterized by the following methods to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch.

Experimental Workflow Diagram

Stille_Coupling_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization prep1 Flame-dry Schlenk flask under vacuum prep2 Add Aryl Bromide, CuI, and Pd(PPh3)4 prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 prep4 Add Anhydrous Toluene prep3->prep4 prep5 Add Tributyl(vinyl)stannane prep4->prep5 react1 Heat to 80 °C prep5->react1 react2 Monitor by TLC (12-24 h) react1->react2 workup1 Cool to RT react2->workup1 workup2 Quench with Et2O & Saturated aq. KF workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Aqueous Extraction workup3->workup4 workup5 Dry (MgSO4) & Concentrate workup4->workup5 workup6 Flash Column Chromatography workup5->workup6 analysis1 NMR (1H, 13C) workup6->analysis1 analysis_group Confirm Structure & Purity analysis1->analysis_group analysis2 Mass Spectrometry analysis2->analysis_group analysis3 IR Spectroscopy analysis3->analysis_group

Caption: Experimental workflow for the Stille coupling protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Wet solvent or reagents.3. Insufficient temperature or time.1. Use fresh, high-quality Pd(PPh₃)₄. Store it under inert gas.2. Ensure all glassware is dry and use anhydrous solvent.3. Increase temperature to 90-100 °C or extend reaction time.
Formation of Homocoupled Stannane Dimer This is a known side reaction.[2] It can be favored if the oxidative addition is slow.1. Ensure the aryl bromide is pure.2. Add the organostannane slowly to the reaction mixture.3. Consider using a different ligand that promotes faster oxidative addition.
Darkening of Reaction/Precipitation of Palladium Black Catalyst decomposition, often due to impurities or high temperatures.1. Ensure the reaction is under a strict inert atmosphere.2. Purify reagents if necessary.3. Consider adding a stabilizing ligand or running the reaction at a slightly lower temperature for a longer period.
Difficulty Removing Tin Byproducts Tributyltin salts can be difficult to separate from the product due to similar polarity.1. The KF workup is crucial; ensure vigorous stirring for at least 1-2 hours.2. If problems persist, consider a second KF wash.3. Optimize column chromatography, potentially using a different solvent system.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Available at: [Link]

  • Stille reaction - Wikipedia. (n.d.). Available at: [Link]

  • Stille cross-coupling reaction - YouTube. (2020). ChemHelpASAP. Available at: [Link]

  • Williams, R. M., et al. (2011). PALLADIUM(0)-CATALYZED STILLE BIARYL COUPLING: A ROBUST AND PRACTICAL PROCEDURE FOR THE PREPARATION OF 2-(2'-METHYLPHENYL)BENZOIC ACID. Organic Syntheses, 88, 197. Available at: [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (n.d.). Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 74(16), 6153–6157. Available at: [Link]

  • Gallego, A. M., et al. (2022). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics. Available at: [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. (1976). Available at: [Link]

  • Organo-tin compounds - Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Available at: [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) - National Academies of Sciences, Engineering, and Medicine. (n.d.). Available at: [Link]

Sources

The Strategic Role of (3-Bromophenylethynyl)trimethylsilane in the Synthesis of Advanced Conjugated Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Conjugated polymers, characterized by their backbone of alternating single and multiple bonds, are at the forefront of materials science, enabling innovations in organic electronics such as organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and sensors. Among the diverse array of monomers utilized for their synthesis, (3-Bromophenylethynyl)trimethylsilane emerges as a pivotal building block for constructing poly(phenylene ethynylene)s (PPEs). This application note provides an in-depth guide for researchers and drug development professionals on the utilization of this compound in the synthesis of conjugated polymers. We will explore the underlying principles of Sonogashira cross-coupling polymerization, provide detailed experimental protocols, and discuss the characterization and properties of the resulting polymers.

Introduction: The Significance of this compound in Polymer Chemistry

This compound is a bifunctional monomer ideally suited for step-growth polymerization. Its structure incorporates a bromo-substituted phenyl ring and a trimethylsilyl (TMS)-protected ethynyl group. This strategic design offers several advantages:

  • Orthogonal Reactivity: The bromo-aryl group and the terminal alkyne (after deprotection) provide two distinct reactive sites for cross-coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling.

  • Processability and Stability: The trimethylsilyl group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions and enhancing the monomer's stability and solubility in organic solvents.[1]

  • Controlled Polymerization: The TMS group can be selectively removed in situ or in a separate step, allowing for controlled polymerization and the synthesis of well-defined polymer architectures.

  • Meta-Linkage: The meta-substitution pattern on the phenyl ring disrupts extensive planarization of the resulting polymer backbone compared to para-linked analogues. This can lead to polymers with higher solubility and distinct photophysical properties, such as blue-shifted emission, which is desirable for certain applications.

The primary application of this monomer is in the synthesis of poly(m-phenylene ethynylene), a class of conjugated polymers with significant potential in various optoelectronic applications.

Synthetic Methodology: Sonogashira Cross-Coupling Polymerization

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of carbon-rich molecules and polymers, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species reacts with the aryl bromide (in this case, the monomer) to form a Pd(II) complex.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

    • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the coupled product (the growing polymer chain) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Coordination: The terminal alkyne coordinates with a Cu(I) salt.

    • Deprotonation: The amine base deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.

Below is a visual representation of the Sonogashira polymerization workflow.

Sonogashira_Polymerization Monomer This compound Deprotection Deprotection (e.g., TBAF or K2CO3/MeOH) Monomer->Deprotection Step 1 ActiveMonomer 3-Bromo-1-ethynylbenzene Deprotection->ActiveMonomer Polymerization Sonogashira Polycondensation ActiveMonomer->Polymerization Step 2 Catalyst Pd(0)/Cu(I) Catalyst + Amine Base Catalyst->Polymerization Polymer Poly(m-phenylene ethynylene) Polymerization->Polymer

Caption: Workflow for the synthesis of poly(m-phenylene ethynylene).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of poly(m-phenylene ethynylene) from this compound.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundSigma-Aldrich97%CAS: 3989-13-7
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals99%Store under inert atmosphere
Copper(I) iodide (CuI)Acros Organics99.5%
Triphenylphosphine (PPh₃)Alfa Aesar99%
Diisopropylamine (DIPA)TCI>99.0%Distill from CaH₂ before use
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich>99.9%Inhibitor-free, packaged under N₂
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M in THF
Methanol (MeOH)Fisher ScientificACS Grade
Protocol 1: Two-Step Polymerization with Prior Deprotection

This protocol involves the initial deprotection of the TMS group followed by the polymerization of the resulting monomer.

Step 1: Deprotection of this compound

  • To a round-bottom flask under an argon atmosphere, add this compound (1.0 g, 3.95 mmol).

  • Dissolve the monomer in 20 mL of anhydrous THF.

  • Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 4.35 mL, 4.35 mmol, 1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding 20 mL of water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain 3-bromo-1-ethynylbenzene as a crude product, which can be used in the next step without further purification.

Step 2: Sonogashira Polymerization of 3-Bromo-1-ethynylbenzene

  • In a Schlenk flask under argon, combine the crude 3-bromo-1-ethynylbenzene (from the previous step, ~3.95 mmol), tetrakis(triphenylphosphine)palladium(0) (91 mg, 0.079 mmol, 2 mol%), and copper(I) iodide (15 mg, 0.079 mmol, 2 mol%).

  • Add 20 mL of anhydrous THF and 10 mL of distilled diisopropylamine.

  • Heat the reaction mixture to 60 °C and stir for 48 hours. The formation of a precipitate (the polymer) may be observed.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalysts and oligomers.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

Protocol 2: One-Pot Deprotection and Polymerization

This method combines the deprotection and polymerization steps, offering a more streamlined synthesis.

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.95 mmol), tetrakis(triphenylphosphine)palladium(0) (91 mg, 2 mol%), and copper(I) iodide (15 mg, 2 mol%).

  • Add 20 mL of anhydrous THF and 10 mL of distilled diisopropylamine.

  • Add TBAF solution (1.0 M in THF, 4.35 mL, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • After stirring for 1 hour at room temperature, heat the mixture to 60 °C and maintain for 48 hours.

  • Follow the precipitation, washing, and drying steps as described in Protocol 1, Step 2.

Polymer Characterization and Properties

The synthesized poly(m-phenylene ethynylene) should be characterized to determine its structure, molecular weight, and photophysical properties.

Structural and Molecular Weight Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the TMS protons signal (around 0.25 ppm) and the ethynyl proton signal (around 3.1 ppm) indicates successful polymerization.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]

Table 1: Representative Molecular Weight Data for Poly(phenylene ethynylene)s

Polymer TypeMn (kDa)Mw (kDa)PDIReference
Dodecyl-substituted PPE471633.46[4]
Dibutyl-substituted PBTPV14.318.91.32[5]

Note: Data presented are for structurally related polymers and serve as a general reference. Actual values for poly(m-phenylene ethynylene) will depend on the specific polymerization conditions.

Photophysical Properties

The extended π-conjugation in poly(m-phenylene ethynylene) gives rise to characteristic absorption and emission spectra.

  • UV-Vis Absorption Spectroscopy: This technique reveals the electronic transitions within the polymer. Poly(phenylene ethynylene)s typically exhibit strong absorption in the UV-to-visible region.[6]

  • Photoluminescence (PL) Spectroscopy: Upon excitation, these polymers often exhibit strong fluorescence. The emission wavelength is a key parameter for applications in OLEDs and sensors.

Photophysical_Process GroundState Ground State (S0) Absorption Absorption (UV-Vis Photon) GroundState->Absorption Excitation ExcitedState Excited State (S1) Emission Fluorescence (Photon Emission) ExcitedState->Emission Relaxation Absorption->ExcitedState Emission->GroundState

Caption: Jablonski diagram illustrating the photophysical processes.

Table 2: Representative Photophysical Data for Poly(phenylene ethynylene)s

Polymer LinkageSolventAbsorption λmax (nm)Emission λmax (nm)Reference
para-linkedToluene~429~470[6]
meta-linkedMethanol~350-400Excimer-like band[7]

The meta-linkage generally results in a blue-shift in both absorption and emission compared to para-linked analogues due to reduced effective conjugation length.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Therefore, all reactions must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line techniques.

  • Solvent and Base Purity: The use of anhydrous solvents and freshly distilled amine bases is crucial for achieving high molecular weight polymers and minimizing side reactions.

  • Catalyst Loading: The catalyst loading (typically 1-5 mol%) can influence the polymerization rate and the molecular weight of the resulting polymer. Higher catalyst loadings may lead to faster reactions but can be difficult to remove from the final product.

  • Polymer Precipitation: The synthesized polymer may have limited solubility and can precipitate from the reaction mixture. This can limit the achievable molecular weight. Careful selection of solvents can help to mitigate this issue.

Conclusion

This compound is a versatile and valuable monomer for the synthesis of conjugated poly(m-phenylene ethynylene)s. The Sonogashira cross-coupling reaction provides an efficient route to these materials. By carefully controlling the reaction conditions, including the deprotection of the trimethylsilyl group, researchers can tune the properties of the resulting polymers for a wide range of applications in organic electronics and materials science. This application note provides a solid foundation for the synthesis and characterization of these advanced materials.

References

  • A Facile Synthetic Route to Amphiphilic Poly(Meta-Phenylene Ethynylene) and Poly(Meta-Phenylene Ethynylene)-Block-Polyisocyanide Using a Single Catalyst. MDPI. Available from: [Link]

  • Synthesis and optical properties of novel poly(p-phenylene ethynylene)s. Semantic Scholar. Available from: [Link]

  • Meta-linked poly(phenylene ethynylene) conjugated polyelectrolyte featuring a chiral side group: helical folding and guest binding. PubMed. Available from: [Link]

  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. scielo.org.mx. Available from: [Link]

  • Breaking Strong Alkynyl-Phenyl Bonds: Poly(para-phenylene ethynylene)s under Mechanical Stress. PubMed Central. Available from: [Link]

  • Poly(3',4'-Dibutyl-a-Terthiophene-Phenylene-Vinylene), and Poly(3',4'-Dibutyl- a-Terthiophene-Phenylene-Imine): Synthesis and Properties of Two New. Isoelectronic Soluble Conjugated Polymers. pubs.acs.org. Available from: [Link]

  • Synthesis and Properties of Poly( p -phenylene ethynylene)s with Oxidation- and Reduction-Sensitive Moieties. ResearchGate. Available from: [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. NIH. Available from: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. Available from: [Link]

  • PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. Available from: [Link]

  • Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Effect of acid structure on deprotection of poly(2-trimethylsilyl-2-propyl methacrylate). sciencedirect.com. Available from: [Link]

  • 2 questions about TBAF deprotection. Reddit. Available from: [Link]

  • TBAF Deprotection Mechanism. YouTube. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Sonogashira Coupling of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Sonogashira coupling of (3-Bromophenylethynyl)trimethylsilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you achieve higher yields and cleaner reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

Question: I am performing a Sonogashira reaction with this compound and a terminal alkyne, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix this?

Answer:

Low yield in a Sonogashira coupling is a common issue that can often be traced back to a few key areas: the catalyst system, reaction conditions, or reagent quality. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, but its success is highly dependent on the interplay of its components.[1][2]

Potential Cause A: Inactive or Inefficient Catalyst System

The heart of the Sonogashira reaction is the palladium catalyst and, in the classic setup, a copper(I) co-catalyst.[3][4]

  • Palladium Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is often facilitated by an amine base or a phosphine ligand. If this reduction is inefficient, the reaction will not proceed. The choice of palladium source and ligands is critical. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may require higher catalyst loadings (up to 5 mol%) for good yields.[5]

  • Copper(I) Co-catalyst: The role of the copper is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[5] If the copper(I) salt is of poor quality (e.g., oxidized to Cu(II)), this crucial step will be hampered.

Solutions:

  • Use a Pd(0) Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

  • Optimize Ligands: For aryl bromides, which are less reactive than aryl iodides, more electron-rich and bulky phosphine ligands can improve the rate of oxidative addition. Consider ligands like P(t-Bu)₃.

  • Ensure High-Quality Cu(I) Source: Use freshly purchased or properly stored CuI. It should be a white to off-white powder. If it is green or blue, it has likely oxidized.

  • Consider a Copper-Free Protocol: In some cases, especially if you are observing significant homocoupling of the alkyne (Glaser coupling), a copper-free Sonogashira reaction may be a better option.[1][6] These reactions often require a stronger base or different solvent conditions.

Potential Cause B: Suboptimal Base and Solvent

The base and solvent play crucial roles beyond simply dissolving the reagents.

  • Base: The base is required to neutralize the hydrogen halide (HBr in this case) that is formed during the reaction.[1] It also facilitates the deprotonation of the alkyne. Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, but may require different solvent systems.

  • Solvent: The solvent must be able to dissolve all reactants and intermediates. Common solvents include THF, DMF, and amine bases themselves. The solvent should be thoroughly deoxygenated, as oxygen can lead to catalyst decomposition and promote unwanted side reactions like Glaser coupling.[1]

Solutions:

  • Choice of Base: For aryl bromides, a stronger base may be beneficial. Consider switching from Et₃N to DIPA.

  • Solvent Polarity: If you are experiencing solubility issues, a more polar solvent like DMF might be helpful.

  • Thorough Degassing: Ensure your solvent is properly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Experimental Protocol: A Starting Point for Optimization

Here is a general protocol that can be used as a starting point for the Sonogashira coupling of this compound.

Reagent Stoichiometry Typical Amount (for 1 mmol of aryl bromide)
This compound1.0 equiv253 mg
Terminal Alkyne1.2 equiv1.2 mmol
PdCl₂(PPh₃)₂2 mol %14 mg
CuI4 mol %7.6 mg
Triethylamine (Et₃N)Solvent5 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm getting a significant amount of homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?

Answer:

The formation of a diacetylenic homocoupling product, known as the Glaser coupling product, is a common side reaction in copper-catalyzed Sonogashira reactions.[7] This is particularly problematic when the reaction is slow or when oxygen is present.

Troubleshooting Workflow for Side Product Formation

start High Glaser Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_cu Is the Cu(I) concentration too high? check_oxygen->check_cu Yes improve_degassing Improve degassing protocol (e.g., freeze-pump-thaw) check_oxygen->improve_degassing No check_temp Is the reaction temperature too high? check_cu->check_temp No reduce_cu Reduce CuI loading (e.g., to 1-2 mol%) check_cu->reduce_cu Yes consider_cu_free Consider Copper-Free Conditions check_temp->consider_cu_free No lower_temp Lower reaction temperature check_temp->lower_temp Yes improve_degassing->check_cu reduce_cu->check_temp lower_temp->consider_cu_free

Caption: Troubleshooting workflow for minimizing Glaser homocoupling.

Solutions:

  • Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes Glaser coupling. Ensure your entire setup is under a positive pressure of an inert gas and that all solvents and reagents are properly degassed.

  • Minimize Copper Catalyst Loading: Use the lowest effective concentration of the copper co-catalyst. Sometimes as little as 1 mol % is sufficient.

  • Switch to a Copper-Free Protocol: This is often the most effective solution. Copper-free Sonogashira reactions completely avoid the issue of Glaser coupling.[6] A common copper-free system involves a palladium catalyst, a phosphine ligand, and an amine base in a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle of the Sonogashira reaction?

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with CuI to form a copper acetylide. This copper acetylide then transfers the acetylenic group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The resulting palladium complex eliminates the final product (the coupled alkyne) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Q2: Does the trimethylsilyl (TMS) group on my aryl bromide affect the reaction?

The trimethylsilyl (TMS) group on the ethynyl part of this compound is a protecting group for a terminal alkyne. In this context, it is part of the aryl bromide starting material and is generally stable under standard Sonogashira conditions.[8] It should not interfere with the coupling at the C-Br bond. The TMS group is known to be stable in the presence of many transition-metal catalysts under neutral or basic conditions.[8]

Q3: When should I choose an aryl iodide over an aryl bromide?

The reactivity of aryl halides in the Sonogashira reaction follows the order: I > Br > Cl. Aryl iodides are more reactive and generally give higher yields under milder conditions. However, they are also more expensive and sometimes less stable. Aryl bromides are a good compromise between reactivity and cost. If you are struggling with the reactivity of your aryl bromide, switching to the corresponding aryl iodide could be a viable strategy.

Q4: What are some best practices for setting up a Sonogashira reaction?

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.[1]

  • Dry Glassware: Use oven-dried or flame-dried glassware to avoid introducing water, which can interfere with the reaction.

  • Reagent Quality: Use high-purity reagents and solvents. Poor quality reagents are a common cause of reaction failure.

  • Monitoring: Monitor the reaction progress regularly using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid decomposition of the product.

By carefully considering these factors and systematically troubleshooting any issues that arise, you can significantly improve the yield and reproducibility of your Sonogashira couplings.

References

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Mohammadi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]

  • Verkade, J. G., et al. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • American Chemical Society. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Technical Support Center: (3-Bromophenylethynyl)trimethylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (3-Bromophenylethynyl)trimethylsilane in cross-coupling reactions, with a primary focus on the Sonogashira coupling. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research.

Introduction: Navigating the Challenges of Sonogashira Coupling with Aryl Bromides

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne[1][2]. This compound is a valuable building block, offering a handle for further functionalization after coupling and subsequent TMS deprotection. However, the lower reactivity of aryl bromides compared to iodides necessitates more forcing conditions, which can often lead to a landscape of competing side reactions[3]. This guide is designed to help you identify, understand, and suppress these undesired pathways.

Frequently Asked Questions (FAQs): Understanding the Root Causes of Failure

Before troubleshooting, it is critical to understand the fundamental mechanisms of the most common side reactions.

Q1: What is Glaser-Hay Homocoupling, and why is it the most common byproduct in my Sonogashira reaction?

A: Glaser-Hay homocoupling is the oxidative dimerization of your terminal alkyne to form a symmetrical 1,3-diyne (a butadiyne derivative)[4]. In the context of your reaction, this side reaction can occur in two ways: either through the dimerization of trace amounts of desilylated this compound or, more commonly, through the dimerization of the alkyne coupling partner if you are performing a subsequent reaction after in-situ deprotection.

Causality & Mechanism: This side reaction is almost exclusively mediated by the copper(I) co-catalyst. The mechanism involves the formation of a copper acetylide intermediate, which then undergoes oxidation (typically by O₂) to a copper(II) species. This is followed by a reductive elimination step that couples two acetylide units and regenerates Cu(I), perpetuating the catalytic cycle. The presence of atmospheric oxygen dramatically accelerates this process[4][5]. Therefore, reactions that are not rigorously degassed are highly susceptible to this side reaction.

Q2: I'm seeing loss of the trimethylsilyl (TMS) group. What is desilylation and what conditions promote it?

A: Desilylation, or more specifically protodesilylation, is the cleavage of the C(sp)-Si bond, replacing the TMS group with a hydrogen atom. This can happen to your starting material, this compound, to generate 3-bromophenylacetylene, or to your desired product. This is problematic as it can lead to unwanted homocoupling or subsequent undesired cross-coupling if the newly formed terminal alkyne reacts further.

Causality & Mechanism: The C-Si bond is labile under certain nucleophilic or basic conditions.

  • Base-Mediated: Amine bases, especially in the presence of water or other protic sources, can facilitate the removal of the TMS group. Secondary amines like piperidine or diethylamine are generally more effective at this than tertiary amines like triethylamine or diisopropylethylamine (DIPEA) due to their ability to act as both a base and a proton source[3].

  • Fluoride-Mediated: While not typically used unless for intentional deprotection, trace fluoride sources can readily cleave the C-Si bond[3].

  • Solvent Effects: Protic solvents (e.g., methanol, water) can serve as a proton source, accelerating the rate of desilylation once the silyl group is activated by a base.

Q3: What is hydrodehalogenation, and why am I forming (Phenylethynyl)trimethylsilane instead of my coupled product?

A: Hydrodehalogenation (or protodebromination) is the replacement of the bromine atom on your aryl ring with a hydrogen atom. This leads to the formation of (phenylethynyl)trimethylsilane, consuming your starting material in a non-productive pathway.

Causality & Mechanism: This side reaction originates from the palladium catalytic cycle. After the oxidative addition of this compound to the Pd(0) center to form an Ar-Pd(II)-Br complex, a competing pathway can occur instead of transmetalation with the copper acetylide. This pathway involves the formation of a palladium-hydride (Pd-H) species. The source of the hydride is often the amine base, solvent (like DMF), or even water[6][7]. Once formed, this Pd-H species can reductively eliminate with the aryl group to release the debrominated product and regenerate a Pd(0) catalyst, which can unfortunately continue this undesired cycle. The use of electron-rich, bulky phosphine ligands can sometimes exacerbate this issue by promoting the formation of the necessary palladium intermediates[6].

Troubleshooting Guide: From Problem to Solution

This section provides actionable steps to address specific issues observed during your experiment.

Problem 1: "My reaction is producing a significant amount of a symmetric diyne. How do I prevent this?"

This indicates that Glaser-Hay homocoupling is outcompeting your desired Sonogashira cross-coupling.

Step 1: Confirm the Side Product's Identity The most likely byproduct is the dimer of your alkyne coupling partner. If you are deprotecting this compound in situ and then attempting to couple, you may be forming 1,4-bis(3-bromophenyl)buta-1,3-diyne .

  • By NMR: Look for a simplified aromatic region compared to your starting material, with signals corresponding to a symmetrically substituted benzene ring. For 1,4-bis(3-bromophenyl)buta-1,3-diyne, you would expect the following approximate shifts in CDCl₃[8]:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.67 (t, J ≈ 1.8 Hz, 2H), 7.51 (dt, J ≈ 7.8, 1.3 Hz, 2H), 7.45 (dt, J ≈ 7.8, 1.3 Hz, 2H), 7.22 (t, J ≈ 7.8 Hz, 2H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 135.2, 132.6, 131.1, 129.9, 123.6, 122.3, 80.5, 74.8.

  • By Mass Spectrometry: Calculate the expected mass for the homocoupled product (e.g., for C₁₆H₈Br₂, the exact mass is ≈ 357.90 g/mol ).

Step 2: Implement Corrective Actions

The key is to disfavor the copper-mediated oxidative dimerization.

ParameterRecommended ChangeRationale
Atmosphere Crucial: Ensure rigorous degassing of solvents and headspace flushing with an inert gas (Argon or Nitrogen).Oxygen is the primary oxidant for the Cu(I) to Cu(II) step that drives homocoupling[4][5].
Copper(I) Source Reduce CuI loading to the minimum effective level (e.g., 0.5–2 mol%).While catalytic, excess copper increases the rate of homocoupling.
Reaction Setup Use Schlenk techniques. Avoid rubber septa that can be permeable to air over long reaction times.Minimizes oxygen ingress over the course of the reaction.
Advanced Strategy Consider a "copper-free" Sonogashira protocol.This completely eliminates the primary catalyst for homocoupling. These often require more specialized ligands and bases[5].

Experimental Protocol: Minimizing Homocoupling

  • To a flame-dried Schlenk flask, add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), CuI (1 mol%), and any solid phosphine ligand.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound and the alkyne coupling partner via syringe.

  • Add your solvent (e.g., THF or toluene), which has been thoroughly degassed by sparging with argon for at least 30 minutes.

  • Add your degassed amine base (e.g., triethylamine or DIPEA) via syringe.

  • Heat the reaction to the desired temperature under a positive pressure of argon.

G cluster_main Sonogashira Cycle cluster_side Glaser Coupling Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-Br) ArPdC Ar-Pd(II)(C≡CR)L₂ ArPdX->ArPdC Transmetalation CuCCR Cu(I)-C≡CR ArPdX->CuCCR Forms ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product CuI Cu(I)X CuCCR->ArPdX Transmetalates to Dimer R-C≡C-C≡C-R O2 O₂ caption Fig 1. Competing Sonogashira and Glaser Cycles.

Problem 2: "I'm observing loss of the TMS group from my starting material or product."

This points to premature or undesired desilylation.

Step 1: Confirm the Side Product's Identity

  • Desilylation of Starting Material: You will see the formation of 3-bromophenylacetylene .

    • By NMR: The most telling sign is the appearance of a new acetylenic proton signal (a singlet) typically between δ 3.0-3.5 ppm. The TMS signal at ~0.25 ppm will be absent for this species.

    • By Mass Spec: Look for the mass corresponding to the desilylated starting material (C₈H₅Br, exact mass ≈ 180.96 g/mol ).

  • Desilylation of Product: You will see your desired product minus the TMS group (mass difference of ~72). A new acetylenic proton signal will also appear.

Step 2: Implement Corrective Actions

The goal is to use conditions that are less nucleophilic and less protic.

ParameterRecommended ChangeRationale
Base Switch from secondary amines (piperidine, Et₂NH) to bulky tertiary amines (Et₃N, DIPEA).Tertiary amines are less nucleophilic and non-protic, reducing their ability to facilitate TMS cleavage[3].
Solvent Use anhydrous, aprotic solvents (THF, Toluene, Dioxane) instead of protic solvents (MeOH) or those that can contain water (DMF).This eliminates the proton source required for protodesilylation.
Additives Avoid any fluoride-containing reagents unless intended for deprotection.Fluoride ions are potent desilylating agents[3].
Reaction Time Monitor the reaction closely (e.g., by TLC or GC-MS) and work up as soon as the starting material is consumed.Prolonged exposure to basic conditions can increase the extent of desilylation.
Problem 3: "My starting material is being consumed, but I'm getting a significant amount of the debrominated analog instead of my desired product."

This is a classic case of hydrodehalogenation (protodebromination).

Step 1: Confirm the Side Product's Identity You are likely forming (phenylethynyl)trimethylsilane .

  • By NMR: The complex aromatic splitting pattern of the 3-bromophenyl group will simplify to that of a monosubstituted phenyl group. You will lose the signals corresponding to the bromine-substituted ring. The TMS singlet (~0.25 ppm) and the ethynyl carbon signals will remain.

  • By Mass Spec: Look for the mass of the debrominated product (C₁₁H₁₄Si, exact mass ≈ 174.09 g/mol ).

Step 2: Implement Corrective Actions

The strategy here is to suppress the formation of palladium-hydride species and favor the transmetalation step.

ParameterRecommended ChangeRationale
Ligand If using very electron-rich, bulky ligands (e.g., P(t-Bu)₃), consider a ligand with slightly less bulk (e.g., PPh₃).While bulky ligands can accelerate oxidative addition, they can also promote pathways leading to Pd-H formation. The choice is a balance[6][9].
Base/Solvent Avoid bases/solvents known to be hydride donors. For example, if using DMF, ensure it is high purity and anhydrous.Impurities or the solvent itself can be a source of the hydride that leads to hydrodehalogenation[6][7].
Temperature Run the reaction at the lowest temperature that still provides a reasonable reaction rate.Higher temperatures can favor side reactions, including those that generate Pd-H species.
Concentration Ensure the concentration of the copper acetylide is sufficiently high by using a slight excess of the alkyne.This helps the desired transmetalation step to outcompete the undesired hydrodehalogenation pathway.

// Nodes Start [label="Reaction Issue Identified\n(Low Yield, Byproducts)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Crude Reaction\n(TLC, GC-MS, ¹H NMR)"]; Identify [label="Identify Major Side Product", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Side Product Paths Homocoupling [label="Homocoupling Product\n(Diyne)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desilylation [label="Desilylated Product\n(Loss of TMS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Debromination [label="Hydrodehalogenation\n(Loss of Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Sol_Homo [label="Solution:\n1. Rigorously Degas Solvents\n2. Reduce [CuI]\n3. Use Schlenk Technique\n4. Consider Cu-Free Protocol"]; Sol_Desilyl [label="Solution:\n1. Use Tertiary Amine (DIPEA)\n2. Use Anhydrous Aprotic Solvent (THF)\n3. Minimize Reaction Time"]; Sol_Debromo [label="Solution:\n1. Adjust Ligand Choice\n2. Use High Purity Solvent/Base\n3. Lower Reaction Temperature"];

// Connections Start -> Analyze; Analyze -> Identify; Identify -> Homocoupling [label="Symmetrical Dimer?"]; Identify -> Desilylation [label="TMS Signal Lost?"]; Identify -> Debromination [label="Bromine Lost?"];

Homocoupling -> Sol_Homo; Desilylation -> Sol_Desilyl; Debromination -> Sol_Debromo;

caption [label="Fig 2. Troubleshooting Workflow for Sonogashira Reactions.", shape=plaintext, fontcolor="#5F6368"]; } .dot Caption: Fig 2. Troubleshooting Workflow for Sonogashira Reactions.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Lipshutz, B. H.; Ghorai, S. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Org. Lett.2008 , 10 (17), 3793–3795. [Link]

  • Plenio, H.; Schilz, M. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem.2012 , 77 (6), 2798–2807. [Link]

  • Al-Zoubi, R. M.; Al-Mawla, L. A.; Al-Masri, H. A. Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. Molecules2010 , 15 (12), 9156-9171. [Link]

  • Orbach, M.; Choudhury, J.; Lahav, M.; Zenkina, O. V.; Diskin-Posner, Y.; Leitus, G.; Iron, M. A.; van der Boom, M. E. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics2011 , 31 (4), 1271–1274. [Link]

  • Supporting Information for Cu-Based Ternary Deep Eutectic Solvents for Homo- and Cross- Coupling Reactions of Terminal Alkynes. [Source for NMR data]. [Link]

  • Ahmadi, Z.; McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chem. Commun.2013 , 49 (100), 11794-11796. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with (3-Bromophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use in cross-coupling reactions, particularly the Sonogashira coupling.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (TMS)-protected alkyne offers a stable, yet readily deprotectable, functionality for subsequent transformations.[1] However, the electronic properties of the bromophenyl ring can lead to lower reactivity compared to its iodo- or electron-deficient counterparts, posing challenges for researchers. This guide provides in-depth troubleshooting strategies and optimized protocols to overcome these reactivity hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound sluggish or failing?

A1: The primary reason for low reactivity is often the stability of the C(sp²)–Br bond in this compound. Oxidative addition of the aryl bromide to the palladium(0) catalyst is a critical and often rate-limiting step in the Sonogashira catalytic cycle.[2] Aryl bromides are inherently less reactive than aryl iodides.[3] Several factors can exacerbate this issue:

  • Catalyst System: An inappropriate choice of palladium precursor or ligand can fail to provide a sufficiently electron-rich and sterically accessible active catalyst.

  • Reaction Conditions: Sub-optimal temperature, solvent, or base can significantly hinder the reaction rate.

  • Reagent Quality: Degradation of the catalyst, solvents, or base, as well as impurities in the starting materials, can poison the catalyst.[4]

Q2: I'm observing significant homocoupling of my alkyne partner (Glaser coupling). How can I prevent this?

A2: Glaser-Hay homocoupling is a common side reaction, especially when using a copper(I) co-catalyst in the presence of oxygen.[4] To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Consider Copper-Free Conditions: Copper-free Sonogashira protocols are highly effective at eliminating Glaser coupling.[3][5] These systems often rely on specific ligands to facilitate the catalytic cycle.

  • Slow Addition of the Alkyne: If using a copper co-catalyst is necessary, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[6]

Q3: What is the black precipitate forming in my reaction flask?

A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution.[3] This is a clear indicator of catalyst deactivation and will halt your reaction. Common causes include:

  • Presence of Oxygen: Inadequately degassed reaction mixtures can lead to oxidation and decomposition of the Pd(0) active species.

  • High Temperatures: While increased temperature can sometimes overcome activation barriers, excessive heat can also promote catalyst decomposition, especially with less stable ligand systems.[2]

  • Inappropriate Ligand or Solvent: The choice of ligand and solvent is crucial for stabilizing the active palladium species.[7]

Q4: Can the trimethylsilyl (TMS) group interfere with the coupling reaction?

A4: Generally, the TMS group is a robust protecting group for terminal alkynes and does not directly interfere with the Sonogashira coupling at the aryl bromide position.[8] In fact, its steric and electronic properties can be beneficial.[9][10] However, under certain conditions, particularly with harsh bases or extended reaction times at high temperatures, undesired side reactions or partial deprotection could occur. It's also worth noting that while the TMS group is stable under Sonogashira conditions, it can be readily removed post-coupling to yield the terminal alkyne for further functionalization.[11]

Troubleshooting & Optimization Guides

Guide 1: Enhancing Reactivity through Catalyst and Ligand Selection

The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for activating the C-Br bond. Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition step by increasing the electron density on the palladium center.[12]

Recommended Ligands for Aryl Bromides:

LigandStructureKey Features
Triphenylphosphine (PPh₃) P(C₆H₅)₃A standard, versatile ligand, but may require higher temperatures for aryl bromides.[13]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA bulky, electron-rich Buchwald ligand, excellent for activating aryl bromides and chlorides.[13]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly effective Buchwald ligand with good performance in aryl bromide couplings.
dppf 1,1'-Bis(diphenylphosphino)ferroceneA bidentate ligand that often provides good stability and reactivity.[2]

Experimental Protocol: Ligand Screening for Optimal Performance

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), your alkyne coupling partner (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium/ligand combination. For example:

    • Vial 1: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)

    • Vial 2: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Vial 3: Pd₂(dba)₃ (1 mol%) + SPhos (4 mol%)

    • Vial 4: Pd(dppf)Cl₂ (2 mol%)

  • Reaction: Add degassed solvent (e.g., Dioxane or Toluene), and stir the reactions at a set temperature (e.g., 80-100 °C).[2]

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) to compare conversion rates.

DOT Script for Ligand Selection Workflow

G cluster_setup Reaction Setup cluster_catalyst Catalyst/Ligand Screening A Prepare Vials: This compound Alkyne Partner Base B1 Pd(OAc)₂ + PPh₃ A->B1 B2 Pd(OAc)₂ + XPhos A->B2 B3 Pd₂(dba)₃ + SPhos A->B3 B4 Pd(dppf)Cl₂ A->B4 C Add Solvent & Heat (e.g., Dioxane, 80-100 °C) B1->C B2->C B3->C B4->C D Monitor by TLC/LC-MS C->D E Identify Optimal Ligand D->E

Caption: Workflow for ligand screening to optimize Sonogashira coupling.

Guide 2: Copper-Free Sonogashira Protocol to Prevent Homocoupling

To circumvent the issue of Glaser coupling, a copper-free approach is highly recommended. These protocols often rely on a palladium catalyst, a suitable phosphine ligand, and an amine base in an appropriate solvent.

Step-by-Step Copper-Free Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and a suitable ligand like SPhos or XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add freshly degassed, anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor for completion.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

DOT Script for Copper-Free Sonogashira

G cluster_reactants Reactants A Pd(OAc)₂ + Ligand (e.g., XPhos) F Heat (80-110 °C) Under Inert Gas A->F B This compound B->F C Terminal Alkyne C->F D Base (e.g., Cs₂CO₃) D->F E Degassed Solvent (e.g., Toluene) E->F G Desired Cross-Coupled Product F->G

Caption: Key components of a copper-free Sonogashira reaction.

Guide 3: In Situ Deprotection and Subsequent Coupling

For syntheses requiring the free alkyne, a one-pot deprotection followed by coupling can be an efficient strategy. However, for synthesizing unsymmetrical diynes, a stepwise approach is often more reliable.

Protocol for Synthesis of an Unsymmetrical 1,3-Diyne:

This protocol involves the initial Sonogashira coupling of this compound, followed by deprotection and a subsequent Cadiot-Chodkiewicz or a second Sonogashira-type coupling.[14][15]

Step 1: Sonogashira Coupling (as described in Guide 2)

  • Couple this compound with a desired terminal alkyne.

Step 2: TMS Deprotection

  • Dissolution: Dissolve the purified TMS-protected product from Step 1 in a suitable solvent like methanol or THF.

  • Base Addition: Add a mild base such as K₂CO₃ or a fluoride source like TBAF (tetra-n-butylammonium fluoride).[11][16]

  • Reaction: Stir at room temperature until TLC or LC-MS analysis confirms complete deprotection.

  • Work-up: Quench the reaction with water, extract with an organic solvent, dry, and concentrate to obtain the terminal alkyne.

Step 3: Second Coupling (e.g., Cadiot-Chodkiewicz)

  • Reaction Setup: Dissolve the terminal alkyne from Step 2 in a suitable solvent system.

  • Catalyst and Reagents: Add a copper(I) salt (e.g., CuI), a base, and the desired 1-bromoalkyne.

  • Reaction: Stir at room temperature until completion.

  • Purification: Perform an appropriate work-up and purify by column chromatography to yield the unsymmetrical 1,3-diyne.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Foley, B. J., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]

  • Chiu, H.-C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090–6094. [Link]

  • Indra, T., et al. (2017). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. ResearchGate. [Link]

  • Ghosh, I., & König, B. (2016). Recent Developments in Radical-Mediated Transformations of Organohalides. ResearchGate. [Link]

  • Ranu, B. C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Li, J., et al. (2018). Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Shields, J. D., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Nature Chemistry, 8(3), 228–234. [Link]

  • Gelest. Other Reactions of Silyl Alkynes. [Link]

  • Wu, C.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10695–10708. [Link]

  • Chiu, H.-C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed. [Link]

  • Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • Carpita, A., Mannocci, L., & Rossi, R. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859–1864. [Link]

  • ResearchGate. Key ligands used in palladium-mediated cross-coupling reactions. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Wang, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]

  • Sharma, S., & Singh, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]

  • Gribble, G. W. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Organic Chemistry Portal. Desilylation. [Link]

  • Anderson, K. W., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • da Silva, F. C., et al. (2016). Green synthesis of 1,3-diynes from terminal acetylenes under solvent-free conditions. Taylor & Francis. [Link]

  • The Sonogashira Coupling. (n.d.). [Link]

  • Jiang, Y., et al. (2016). Synthesis of 1,3-Diynes. Progress in Chemistry. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Gholinejad, M., et al. (2012). The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomite-supported palladium. ResearchGate. [Link]

  • Vasilevsky, S. F., et al. (2021). Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. Molecules, 26(11), 3291. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. [Link]

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  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

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Technical Support Center: Optimizing Sonogashira Coupling for (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Bromophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important building block in their work. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively. This document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Sonogashira Cross-Coupling Reaction

The synthesis of this compound is most commonly achieved via the Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne (in this case, trimethylsilylacetylene) and an aryl halide (such as 1,3-dibromobenzene or 1-bromo-3-iodobenzene).[1][2][3] The reaction is typically catalyzed by a palladium(0) complex and often utilizes a copper(I) co-catalyst to facilitate the key transmetalation step under mild conditions.[1][2][4]

While highly reliable, the reaction is sensitive to a number of parameters. Success depends on the careful selection and handling of catalysts, reagents, and the reaction environment. This guide will address the most common issues encountered during this synthesis in a practical, question-and-answer format.

Troubleshooting Guide: From Low Yields to Impure Products

This section directly addresses specific issues you may encounter during your experiments.

Q1: My reaction has a very low yield or has not worked at all. Where should I start troubleshooting?

This is the most common issue and requires a systematic approach to diagnose. The problem almost always lies in one of three areas: the catalysts, the reagents, or the reaction conditions.

A. Catalyst System Integrity

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of amine or phosphine ligands) are suitable for its reduction.[1]

  • Is the copper co-catalyst fresh? Copper(I) iodide (CuI) is susceptible to oxidation. If your CuI is green or dark brown instead of off-white/tan, it has likely oxidized to Cu(II), which is ineffective.

    • Solution: Use a fresh bottle of CuI. Some researchers purify CuI by washing with aqueous sodium thiosulfate followed by ethanol and ether, then drying under vacuum.

B. Reagent Quality and Purity

  • Are your solvents and base anhydrous and deoxygenated? Oxygen is a major culprit in Sonogashira reactions. It promotes the unwanted oxidative homocoupling of the alkyne (Glaser coupling) to form 1,4-bis(trimethylsilyl)buta-1,3-diyne.[1][5][7] Water can also interfere with the catalytic cycle.

    • Solution: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. The amine base (e.g., triethylamine, diisopropylethylamine) should also be distilled and stored over KOH.[6] Crucially, degas the entire reaction mixture (solvents, base, and aryl halide) before adding the catalyst and the alkyne. This can be done by bubbling argon or nitrogen through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Is your trimethylsilylacetylene pure? Trimethylsilylacetylene (TMSA) has a low boiling point (53 °C) and can evaporate from the reaction if not handled correctly, especially at elevated temperatures.[6]

    • Solution: Use a slight excess of TMSA (e.g., 1.2-1.5 equivalents). If heating the reaction, ensure you are using a sealed reaction vessel or a well-sealed reflux condenser to prevent its escape.[6]

C. Reaction Conditions

  • Is the temperature appropriate? The reactivity of aryl halides in Sonogashira coupling follows the trend: I > OTf > Br >> Cl.[1][5] Since you are using an aryl bromide, the reaction may require gentle heating (e.g., 50-80 °C) to facilitate the oxidative addition step, which is often rate-limiting.[1] Starting at room temperature and observing no conversion is a common pitfall.

    • Solution: Monitor the reaction by TLC or GC-MS. If no product is formed after 1-2 hours at room temperature, gradually increase the temperature.

Q2: My reaction works, but I am getting a significant amount of a major byproduct. How do I identify and minimize it?

The most likely byproduct is the Glaser homocoupling product, 1,4-bis(trimethylsilyl)buta-1,3-diyne.

  • Cause: This side reaction is catalyzed by the copper co-catalyst in the presence of oxygen.[7] It involves the dimerization of the copper acetylide intermediate.

    • Solution 1 (Minimize Oxygen): Rigorous deoxygenation of all reagents and solvents, and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.[7]

    • Solution 2 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[1][5] Copper-free Sonogashira reactions are well-established. They may require a slightly higher reaction temperature, a different base (e.g., Cs₂CO₃), or more specialized ligands to proceed efficiently, but they completely avoid this side reaction pathway.[8]

Q3: My reaction mixture turns black and stalls. What is happening?

The formation of a black precipitate is indicative of the palladium(0) catalyst decomposing and agglomerating into inactive palladium black.[5]

  • Cause: This can be triggered by several factors:

    • Impurities: Trace impurities in reagents or solvents can poison the catalyst.

    • High Temperatures: Excessive heat can accelerate decomposition.

    • Solvent Choice: Some solvents are more prone to promoting Pd black formation. Anecdotal evidence suggests THF can sometimes be problematic.[6]

    • Incorrect Stoichiometry: An imbalance of ligand to palladium can leave the metal center coordinatively unsaturated and vulnerable to decomposition.

  • Solution:

    • Ensure high-purity, degassed reagents and solvents.

    • Avoid excessive heating. Increase temperature gradually only if the reaction is not proceeding.

    • Consider an alternative solvent like DMF, acetonitrile, or using the amine base (e.g., triethylamine) as the solvent.[9][10]

    • If using a Pd(II) precatalyst with a separate phosphine ligand, ensure the correct Pd:ligand ratio is used (typically 1:2 to 1:4).

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading? A: For most applications, a palladium catalyst loading of 1-5 mol% is sufficient. The copper(I) iodide co-catalyst is typically used at 2-10 mol%.[11] For particularly unreactive or sterically hindered substrates, higher catalyst loadings may be necessary.[12] However, always start low and increase only if needed, as higher loadings can sometimes lead to more side reactions and catalyst decomposition.

Q: Which base should I use and in what quantity? A: An amine base is required to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the catalytic cycle.[5] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are the most common choices. Typically, 2-4 equivalents are used, or the base can be used as the solvent itself.[10]

Q: How should I purify the final product, this compound? A: The product is a relatively non-polar compound.

  • Flash Column Chromatography: This is the most common method. Use silica gel and a non-polar eluent system. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane.[13]

  • Distillation: The product has a reported boiling point of 80 °C at 0.2 mmHg.[14] For larger scale purifications, fractional distillation under reduced pressure can be an effective, solvent-free alternative to chromatography.

Q: Is the Trimethylsilyl (TMS) protecting group stable to the reaction conditions? A: Yes, the C-Si bond is robust and generally stable under the standard basic conditions of the Sonogashira reaction, making it an excellent protecting group for the terminal alkyne.[10][15] Cleavage of the TMS group typically requires fluoride sources (e.g., TBAF) or potassium carbonate in methanol, conditions which are not present in this reaction.

Visualization of Key Processes

Sonogashira Catalytic Cycles

This diagram illustrates the interplay between the palladium and copper catalysts in the classic Sonogashira reaction mechanism.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Pi [Cu-π-Alkyne]⁺ Alkyne->Cu_Pi + Cu(I) Cu_Acetylide Cu-C≡CR Cu_Pi->Cu_Acetylide + Base - HB⁺ Cu_Acetylide->Pd_Complex

Caption: Interconnected Pd and Cu catalytic cycles in Sonogashira coupling.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing failed or low-yielding reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Low / No Product Yield catalyst Check Catalyst System start->catalyst reagents Check Reagents & Solvents start->reagents conditions Check Reaction Conditions start->conditions pd_check Is Pd catalyst fresh? Is Pd black forming? catalyst->pd_check Pd solvent_check Solvents anhydrous? System deoxygenated? reagents->solvent_check Solvents temp_check Is temperature high enough for aryl bromide? conditions->temp_check Temp cu_check Is CuI fresh (not green)? pd_check->cu_check Yes cu_check->reagents Yes base_check Base pure/dry? solvent_check->base_check Yes alkyne_check Using excess alkyne? Sealed vessel? base_check->alkyne_check Yes alkyne_check->conditions Yes time_check Sufficient reaction time? temp_check->time_check Yes ok Proceed to next check time_check->ok Yes

Caption: A logical workflow for troubleshooting common reaction failures.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimization Strategy & Rationale
Aryl Halide 1,3-DibromobenzeneUsing 1-bromo-3-iodobenzene will significantly increase reactivity at the iodo- position, allowing for selective mono-alkynylation at lower temperatures.[1][5]
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)For difficult couplings, consider catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate oxidative addition.[8]
Cu Co-catalyst CuI (5-10 mol%)To eliminate Glaser homocoupling, remove CuI entirely. Compensate by using a stronger base (e.g., Cs₂CO₃) or a more active ligand system.[1][7]
Base Et₃N or DIPEA (2-4 eq.)If the reaction stalls, using the amine as the solvent can increase the effective concentration and accelerate the reaction. For copper-free systems, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[8][9]
Solvent THF, DMF, AcetonitrileSolvent choice can be critical. If catalyst decomposition is observed in THF, switch to a more coordinating solvent like DMF or use the amine base as the solvent.[6][16]
Temperature Room Temp to 80 °CStart at room temperature. For aryl bromides, heating is often necessary. Increase stepwise (e.g., to 50 °C, then 70 °C) while monitoring by TLC/GC to find the minimum temperature required for conversion, minimizing side reactions.[1]

Recommended Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl bromide with trimethylsilylacetylene.[5][10]

  • Preparation: To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%), and CuI (0.06 eq, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a ~0.2 M concentration of the aryl bromide). Stir for 10 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield this compound.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to avoid the formation of the Glaser homocoupling byproduct.[8][17]

  • Preparation: To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂ at 2 mol%), and a suitable phosphine ligand (e.g., SPhos at 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile), followed by an inorganic base such as powdered anhydrous Cs₂CO₃ (2.5 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS. Copper-free reactions may require longer reaction times or higher temperatures than their copper-cocatalyzed counterparts.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

  • Shaheen, M., Akhter, Z., & Rosy, J. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (2020-04-20). [Link]

  • ChemOrgChem. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc|. YouTube. (2025-02-17). [Link]

  • Rosa, G. R., et al. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. (2025-08-09). [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ACS Publications. Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. [Link]

  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Sci-Hub. New Efficient Catalysts for the Palladium-Catalyzed Coupling of Alkynes to Enynes. [Link]

  • ACS Publications. Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026-01-14). [Link]

  • Semantic Scholar. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. [Link]

  • Royal Society of Chemistry. Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • YouTube. Sonogashira Coupling. (2020-07-25). [Link]

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016-09-03). [Link]

  • National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • ResearchGate. Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. (2025-08-06). [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025-08-10). [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. (2021-09-02). [Link]

  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes. [Link]

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Removal of homocoupled byproducts from (3-Bromophenylethynyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing (3-Bromophenylethynyl)trimethylsilane in cross-coupling reactions. This resource is designed to provide field-proven insights and actionable protocols to address a common and often frustrating challenge: the formation and subsequent removal of homocoupled byproducts. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs): Understanding the Problem

Q1: I'm seeing an unexpected, nonpolar byproduct in my Sonogashira reaction with this compound. What is it and why is it forming?

This common byproduct is almost certainly a 1,3-diyne (also referred to as a conjugated diyne), resulting from the homocoupling of your terminal alkyne coupling partner. This side reaction is known as Glaser coupling or Glaser-Hay coupling.[1][2]

The formation of this byproduct is primarily driven by two components in a standard Sonogashira protocol: the copper(I) co-catalyst and the presence of molecular oxygen.[3] The catalytic cycle for this side reaction involves the copper acetylide intermediate, which, in the presence of an oxidant like O₂, undergoes oxidative dimerization to form the C-C bond of the diyne.[1][4]

Key Factors Promoting Homocoupling:

  • Presence of Oxygen: This is the most critical factor. Inadequate degassing of solvents, reagents, or the reaction headspace provides the necessary oxidant for the dimerization.[3]

  • High Copper(I) Loading: While essential for the primary Sonogashira cycle, an excess of the copper co-catalyst can accelerate the rate of homocoupling.[3]

  • Slow Cross-Coupling Kinetics: If the desired reaction between this compound and your alkyne is sluggish (e.g., due to a less active palladium catalyst), the alkyne has a longer residence time to participate in the competing homocoupling pathway.[3]

  • Elevated Temperatures: In some systems, higher temperatures can disproportionately favor the homocoupling side reaction.[3]

Q2: How can I easily detect the presence of the homocoupled diyne byproduct in my crude reaction mixture?

You can typically detect the diyne byproduct using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • By TLC: The homocoupled diyne is a symmetrical and significantly less polar molecule than your starting materials (aryl bromide, terminal alkyne) and the desired cross-coupled product. On a silica or alumina TLC plate, the diyne will appear as a distinct spot with a much higher Rf value (closer to the solvent front) compared to the other components.

  • By ¹H NMR: The symmetry of the diyne often results in a simpler spectrum than the desired product. You will observe the disappearance of the characteristic terminal alkyne proton (if present in your starting material) without the appearance of the expected signals from the coupled product's unique aromatic or aliphatic regions. The chemical shifts will be indicative of a symmetrical structure.

Troubleshooting Guide Part 1: Proactive Prevention of Homocoupling

The most effective method for dealing with homocoupled byproducts is to prevent their formation from the outset. The following strategies target the root causes of the Glaser coupling side reaction.

Q3: What are the most effective experimental modifications I can make to suppress or eliminate diyne formation?

Several robust strategies can be employed. The choice depends on the specific substrates and scalability requirements of your reaction. The most direct approach is to eliminate a key ingredient for the side reaction: the copper catalyst or oxygen.

StrategyPrincipleAdvantagesPotential Drawbacks
Copper-Free Conditions Eliminates the primary catalyst for the Glaser coupling pathway.[1]Highly effective at preventing diyne formation. Simplifies the reaction mixture.May require higher temperatures, longer reaction times, or more active (and expensive) palladium catalysts/ligands.[1][3]
Rigorous Anaerobic Conditions Removes the oxidant (O₂) required for the oxidative dimerization of the copper acetylide intermediate.[3]Very effective. Compatible with standard Sonogashira conditions. Good laboratory practice.Requires careful experimental technique (degassing cycles, inert atmosphere). Can be cumbersome for numerous small-scale reactions.
Use of a Reducing Agent An additive like (+)-sodium L-ascorbate keeps the copper in the Cu(I) oxidation state, preventing the oxidation required for Glaser coupling.[4]Can be highly effective without removing the copper catalyst.Adds another reagent to the mixture that may need to be removed during workup.
Slow Addition of Alkyne Maintains a low concentration of the terminal alkyne, favoring the cross-coupling pathway over the second-order homocoupling pathway.[3]Can improve selectivity. Simple to implement with a syringe pump.Increases reaction setup time. May not be practical for all scales.
Workflow: Selecting a Prevention Strategy

This decision tree can guide your choice of an appropriate preventative method.

G start Is Diyne Formation a Major Issue? optimize_cu Optimize Copper-Catalyzed Protocol start->optimize_cu Yes end_ok Proceed with Standard Protocol start->end_ok No copper_free Switch to Copper-Free Protocol optimize_cu->copper_free Is substrate sensitive to Cu? Or is problem severe? degas Implement Rigorous Degassing (Freeze-Pump-Thaw) optimize_cu->degas Is O₂ exclusion insufficient? slow_add Use Slow Addition of Alkyne degas->slow_add Still seeing byproduct? reducing_agent Add a Reducing Agent (e.g., Na-Ascorbate) slow_add->reducing_agent Further optimization needed?

Caption: Decision tree for preventing homocoupling.

Protocol 1: Setting Up an Oxygen-Free Sonogashira Reaction

This protocol details the "Freeze-Pump-Thaw" method, a highly effective technique for removing dissolved gases from solvents.

Materials:

  • Schlenk flask or a robust round-bottom flask with a sidearm

  • High-vacuum line (Schlenk line) with an inert gas (Argon or Nitrogen) manifold

  • Magnetic stirrer and stir bar

  • Reaction solvent (e.g., THF, Toluene, or an amine like triethylamine)

  • Dry ice/acetone or liquid nitrogen bath

Procedure:

  • Preparation: Add the reaction solvent and a magnetic stir bar to the Schlenk flask. Ensure the flask is appropriately sized (no more than half-full).

  • Freeze: Place the flask in the cold bath (dry ice/acetone or liquid nitrogen) and swirl it to freeze the solvent into a solid layer on the flask walls. Keep the flask under a positive pressure of inert gas during this process.

  • Pump: Once the solvent is completely frozen, open the flask to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Let it pump for 5-10 minutes. You will see the pressure on the vacuum gauge drop significantly.

  • Thaw: Close the flask to the vacuum and backfill with your inert gas. Remove the cold bath and allow the solvent to thaw completely. You may see some bubbling as residual trapped gas is released from the thawing solvent.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). This ensures a high degree of degassing.[3]

  • Reaction Setup: After the final cycle, leave the solvent under a positive pressure of inert gas. You can now add your reagents—this compound, terminal alkyne, palladium catalyst, copper catalyst (if used), and base—via syringe or under a positive flow of inert gas.

  • Execution: Run the reaction under a balloon or positive pressure of inert gas for the entire duration.

Troubleshooting Guide Part 2: Post-Reaction Removal of Byproducts

If prevention was not entirely successful, the homocoupled diyne byproduct must be removed to isolate the pure desired product. The significant difference in polarity between the nonpolar diyne and the more polar product is the key to successful separation.

Q4: My reaction is complete, and TLC/NMR confirms the presence of the diyne byproduct. What is the best way to purify my desired product?

Flash column chromatography is the most reliable and widely used method for this separation.[5][6] Recrystallization can also be effective if a suitable solvent system can be found.

Workflow: Post-Reaction Purification

G start Crude Reaction Mixture workup Aqueous Workup (e.g., H₂O/EtOAc extraction) start->workup celite_plug Filter through Celite/Silica Plug (Removes Pd catalyst) workup->celite_plug concentrate Concentrate in Vacuo celite_plug->concentrate chromatography Flash Column Chromatography concentrate->chromatography Primary Method recrystallize Recrystallization concentrate->recrystallize Alternative/Final Polish analyze Analyze Fractions (TLC, NMR) chromatography->analyze recrystallize->analyze pure_product Pure Product analyze->pure_product

Caption: General workflow for reaction workup and purification.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the desired cross-coupled product is significantly more polar than the diyne byproduct.

Principle: Silica gel is a highly polar stationary phase. A nonpolar mobile phase (eluent) will cause nonpolar compounds to travel quickly through the column (high Rf), while polar compounds will be retained longer (low Rf). We exploit this to wash the nonpolar diyne off the column first, then increase the eluent polarity to collect the desired product.

Materials:

  • Crude reaction mixture (adsorbed onto a small amount of silica gel for dry loading, or dissolved in a minimal amount of solvent for wet loading).

  • Glass chromatography column packed with silica gel.

  • Eluent: A solvent system, typically a mixture of a nonpolar solvent (Hexanes, Heptane) and a slightly more polar solvent (Ethyl Acetate, Dichloromethane).

  • Collection tubes/flasks.

  • TLC plates and chamber for fraction analysis.

Procedure:

  • Determine Eluent System: On a TLC plate, test various ratios of your nonpolar/polar solvent system. An ideal system will give the diyne byproduct an Rf of ~0.6-0.8 and the desired product an Rf of ~0.2-0.3. This provides good separation.

  • Pack the Column: Pack the chromatography column with silica gel as a slurry in your starting nonpolar solvent (e.g., 100% Hexanes).

  • Load the Sample: Carefully load your crude sample onto the top of the silica gel bed.

  • Elute the Byproduct: Begin eluting the column with a very nonpolar solvent system (e.g., 100% Hexanes or 99:1 Hexanes:EtOAc). The nonpolar diyne byproduct will move down the column much faster than the product. Collect fractions and monitor them by TLC.

  • Elute the Product: Once the diyne has been completely eluted (as confirmed by TLC), gradually increase the polarity of your eluent (e.g., switch to 95:5 or 90:10 Hexanes:EtOAc). This will begin to move your desired product down the column.

  • Collect and Combine: Continue collecting fractions and monitoring by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

References

  • BenchChem Technical Support. (2025). Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene.
  • D. M. T. Chan, et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Gao, H., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Wang, Y., et al. (2015). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC - NIH.
  • Gendron, D., et al. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Organic Chemistry Portal. (2022). Sonogashira Coupling.
  • OpenOChem Learn.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2020). PMC - NIH.
  • Sigma-Aldrich. * this compound 97%*.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane.
  • Gelest Technical Library. Other Reactions of Silyl Alkynes.
  • Progress of Organic Chemistry. (2016). Recent Progress of Protecting Groups for Terminal Alkynes.
  • Organic Syntheses Procedure.
  • Organic Chemistry Portal. (2004).
  • Gelest Technical Library. Cross-Coupling of Alkynylsilanes.
  • Thermo Scientific Chemicals. This compound, 98%.
  • Starkov, P., et al. (2012). Catalytic electrophilic halogenation of silyl-protected and terminal alkynes: trapping gold(I) acetylides vs. a bronsted acid-promoted reaction. UCL Discovery.
  • Alcaide, B., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Request PDF.
  • Hwang, S., et al. SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses Procedure.
  • Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98%.
  • Thermo Fisher Scientific. This compound, 98%.
  • Ramsey, P. J. (2011).
  • Chad's Prep®.
  • Chemistry LibreTexts. (2024). 9.

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Stability issues of (3-Bromophenylethynyl)trimethylsilane under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Bromophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles and validated by practical, field-proven insights.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly valued for its role in Sonogashira cross-coupling reactions. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing undesired side reactions and allowing for selective transformations at other positions of the molecule. However, the stability of the C-Si bond is not absolute and can be compromised under certain experimental conditions, leading to side products and reduced yields. This guide will help you navigate these challenges.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Premature Desilylation (Protodesilylation)

Question: I am observing significant amounts of the desilylated product, 3-bromophenylacetylene, in my reaction mixture. What is causing this, and how can I prevent it?

Answer: The cleavage of the trimethylsilyl group, often referred to as protodesilylation, is a common side reaction. It involves the replacement of the -Si(CH₃)₃ group with a hydrogen atom and can be catalyzed by both acids and bases.

Mechanistic Insight:

Under basic or nucleophilic conditions , the reaction is initiated by the attack of a nucleophile (e.g., hydroxide, alkoxide, or fluoride ions) on the silicon atom. This forms a pentacoordinate silicon intermediate, which then undergoes cleavage of the C-Si bond. A proton source in the reaction mixture subsequently protonates the resulting acetylide to yield the terminal alkyne.

Under acidic conditions , the reaction is thought to proceed via protonation of the alkyne, which increases the electrophilicity of the silicon-bearing carbon, making it susceptible to nucleophilic attack by the conjugate base or other nucleophiles present.[1][2] Protic solvents like methanol or ethanol can also facilitate this process by providing both a proton source and a nucleophile.[3]

Troubleshooting Protocol: Minimizing Protodesilylation

  • Choice of Base: The choice and purity of the base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) that has been freshly distilled. Avoid stronger, more nucleophilic bases like potassium carbonate (K₂CO₃) or hydroxides if possible, especially at elevated temperatures.[4]

    • Rationale: Less nucleophilic bases are less likely to attack the silicon center directly.

  • Solvent Selection:

    • Recommendation: Employ anhydrous, aprotic solvents such as tetrahydrofuran (THF), dioxane, or toluene.

    • Rationale: Protic solvents (e.g., alcohols) can serve as a proton source, promoting protodesilylation.[3] Ensure your solvents are rigorously dried before use.

  • Control of Water Content:

    • Recommendation: Conduct reactions under strictly anhydrous conditions. Use oven-dried glassware and freshly distilled, anhydrous solvents.

    • Rationale: Water can act as both a nucleophile (as hydroxide in the presence of a base) and a proton source.

  • Temperature Management:

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Higher temperatures can accelerate the rate of protodesilylation.

Summary of Factors Influencing Protodesilylation:

ParameterHigh Risk ConditionRecommended Mitigation
Base Strong, nucleophilic bases (e.g., KOH, K₂CO₃)Use sterically hindered, non-nucleophilic amines (e.g., Et₃N, DIPEA)
Solvent Protic solvents (e.g., MeOH, EtOH)Use anhydrous, aprotic solvents (e.g., THF, Toluene, Dioxane)
Water Presence of moistureUse oven-dried glassware and anhydrous reagents
Temperature Elevated temperatures (>80 °C)Maintain the lowest effective reaction temperature
Fluoride Ions Presence of fluoride sources (e.g., TBAF)Avoid fluoride-containing reagents unless desilylation is intended
Issue 2: Formation of Side Products in Sonogashira Coupling

Question: My Sonogashira reaction with this compound is yielding a complex mixture of products, including what appears to be a homocoupled alkyne (Glaser coupling product) and homocoupled aryl bromide. How can I improve the selectivity?

Answer: Besides protodesilylation, Sonogashira reactions can be plagued by other side reactions, primarily Glaser coupling of the alkyne and homocoupling of the aryl halide.

Mechanistic Insight:

  • Glaser Coupling: This is the oxidative homocoupling of terminal alkynes, which can be a significant side reaction if premature desilylation occurs. It is typically catalyzed by copper(I) salts in the presence of an oxidant, such as oxygen.[5]

  • Aryl Halide Homocoupling: This side reaction can be promoted by the palladium catalyst, particularly at higher temperatures or when the catalytic cycle is inefficient.

Troubleshooting Protocol: Suppressing Sonogashira Side Reactions

  • Deoxygenation:

    • Recommendation: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen promotes the Glaser homocoupling of the alkyne.[5]

  • Catalyst and Ligand Choice:

    • Recommendation: Use a well-defined palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, with an appropriate ligand. For challenging couplings, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or dppf, which can stabilize the palladium(0) species and promote the desired cross-coupling pathway.[6][7][8]

    • Rationale: The choice of ligand can influence the stability and activity of the palladium catalyst, minimizing side reactions.[6]

  • Copper Co-catalyst:

    • Recommendation: Use the minimal effective amount of a high-purity copper(I) source (e.g., CuI). In some cases, copper-free Sonogashira conditions may be beneficial to avoid Glaser coupling, though this may require higher reaction temperatures or more active catalysts.[6]

    • Rationale: While essential for the catalytic cycle in many cases, excess or impure copper can promote homocoupling.

Workflow for Optimizing Sonogashira Reactions:

Sonogashira_Optimization Start Low Yield or Side Products Check_Desilylation Check for Protodesilylation Start->Check_Desilylation Check_Homocoupling Check for Homocoupling Start->Check_Homocoupling Optimize_Base Switch to Hindered Base (e.g., DIPEA) Check_Desilylation->Optimize_Base Yes Degas_Reaction Thoroughly Degas (Freeze-Pump-Thaw) Check_Homocoupling->Degas_Reaction Glaser Coupling Observed Optimize_Solvent Use Anhydrous Aprotic Solvent (e.g., THF) Optimize_Base->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp Success High Yield of Desired Product Optimize_Temp->Success Optimize_Catalyst Screen Pd Ligands (e.g., P(t-Bu)₃, dppf) Degas_Reaction->Optimize_Catalyst Copper_Free Consider Copper-Free Conditions Optimize_Catalyst->Copper_Free Copper_Free->Success

Caption: Troubleshooting workflow for Sonogashira reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its long-term stability, store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light. It is also advisable to store it away from strong acids, bases, and oxidizing agents.

Q2: My reaction mixture turned black. What does this indicate?

A2: The formation of a black precipitate in a palladium-catalyzed reaction, such as a Sonogashira coupling, typically indicates the decomposition of the palladium(0) catalyst to palladium black. This can be caused by impurities, the presence of oxygen, high temperatures, or an inappropriate choice of solvent or ligand that fails to stabilize the active catalytic species.[9] If this occurs, it is likely that the catalytic activity will be significantly reduced. Consider optimizing your reaction conditions as outlined in the troubleshooting guide, particularly with respect to deoxygenation and ligand choice.

Q3: Can I use this compound in reactions other than Sonogashira coupling?

A3: Yes. While it is most commonly used in Sonogashira reactions, the TMS-protected alkyne can participate in other transformations where a protected terminal alkyne is required. For instance, it can be used in cycloaddition reactions.[4] The bromide on the phenyl ring also allows for other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, provided the conditions are compatible with the silyl-protected alkyne.

Q4: What is the best method for removing the trimethylsilyl (TMS) group after my desired reaction?

A4: The TMS group can be readily cleaved under mild conditions. The most common methods include:

  • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very effective and widely used method.

  • Base-catalyzed methanolysis: A mild base such as potassium carbonate (K₂CO₃) in methanol or a mixture of methanol and THF is also a very common and cost-effective method.

The choice of method will depend on the other functional groups present in your molecule.

Q5: Is this compound thermally stable?

A5: Generally, aryl silylacetylenes exhibit good thermal stability under typical reaction conditions. While there has been a report of an explosion involving trimethylsilylacetylene, it was attributed to static discharge rather than inherent thermal instability.[10] Phenylacetylene derivatives themselves can undergo thermal decomposition at very high temperatures (starting around 300 °C), but this is well above the temperature range of most solution-phase reactions.[11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Robust Sonogashira Coupling

This protocol is designed to minimize the common stability issues discussed above.

  • Glassware and Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Use freshly distilled, anhydrous solvents (e.g., THF or toluene and Et₃N).

    • Ensure all solid reagents are dry.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the coupling partner (e.g., terminal alkyne, 1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition and Degassing:

    • Add the anhydrous solvent (e.g., THF) and base (e.g., Et₃N) via syringe.

    • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete deoxygenation.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) under a positive pressure of argon.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: TMS Deprotection using K₂CO₃/Methanol

  • Reaction Setup:

    • Dissolve the silyl-protected alkyne in a mixture of methanol and a co-solvent like THF or dichloromethane.

    • Add potassium carbonate (K₂CO₃, 2-3 eq.).

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Filter the reaction mixture to remove the solid base.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate to yield the deprotected alkyne.

Part 4: Visualizing Key Pathways

reaction_pathways cluster_desired Desired Sonogashira Pathway cluster_degradation Degradation & Side Reactions start This compound + R-Alkyne product Desired Cross-Coupled Product start->product Pd(0)/Cu(I), Base protodesilylation Protodesilylation start->protodesilylation Unoptimized Conditions (Base, H₂O, Temp) desilylated_product 3-Bromophenylacetylene protodesilylation->desilylated_product H⁺ or Nu⁻ glaser_product Glaser Homocoupling Product desilylated_product->glaser_product Cu(I), O₂

Caption: Key reaction pathways for this compound.

References

  • Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. Available at: [Link]

  • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 795-799. Available at: [Link]

  • Tamao, K., et al. (2000). The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives. Organometallics, 19(4), 576-583.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014). Modern Alkyne Chemistry. John Wiley & Sons.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • A user discussion on Sonogashira troubleshooting. (2020). Reddit. Available at: [Link]

  • A user discussion on failed Sonogashira coupling. (2021). Reddit. Available at: [Link]

  • Plenio, H., & Fleck, T. J. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry–A European Journal, 15(36), 9182-9193.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
  • Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 53(44), 18013-18020. Available at: [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]

  • A study on thermal decomposition of phenylacetylene. (2002). Journal of Analytical and Applied Pyrolysis, 62(2), 283-296.
  • Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press.
  • Buchwald, S. L., et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society, 137(5), 1936-1939. Available at: [Link]

  • A study on the thermal decomposition of poly(phenylacetylene). (2005). Polymer Degradation and Stability, 89(2), 235-241. Available at: [Link]

  • A study on palladium catalyzed Suzuki cross-coupling. (2012). Catalysis Communications, 27, 125-130.
  • A study on unexpected reactions of terminal alkynes. (2018). Molecules, 23(9), 2208. Available at: [Link]

  • Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • A study on thermal decomposition of phenylacetylene resins. (2024). Polymers, 16(8), 1088. Available at: [Link]

  • A study on palladium nanoparticles in Suzuki cross-coupling. (2013). Russian Chemical Bulletin, 62(3), 657-660.
  • Schmidt, H. (1985). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 73(1-3), 681-691. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of synthetic intermediates is paramount. Aryl-alkynylsilanes, such as (3-Bromophenylethynyl)trimethylsilane, are valuable building blocks in cross-coupling reactions and the synthesis of complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for the unambiguous characterization of these compounds. This guide provides an in-depth analysis of the 13C NMR spectral features of this compound, offering a comparative perspective with related analogues to illuminate the subtle electronic effects governing chemical shifts.

The power of 13C NMR lies in its ability to provide a distinct signal for each unique carbon atom in a molecule, offering a direct window into the electronic environment of the carbon framework.[1] For substituted (phenylethynyl)trimethylsilanes, the chemical shifts of the aromatic and acetylenic carbons are particularly sensitive to the nature and position of the substituent on the phenyl ring. Understanding these shifts is not merely an academic exercise; it is a critical step in reaction monitoring, quality control, and the rational design of new molecules with desired electronic properties.

This guide will delve into a detailed comparison of the 13C NMR data for this compound with its structural relatives: the parent compound (phenylethynyl)trimethylsilane and the isomeric (4-Bromophenylethynyl)trimethylsilane. Through this comparative analysis, we will dissect the influence of the bromine substituent's position on the carbon chemical shifts, providing a robust framework for spectral interpretation.

Comparative 13C NMR Data Analysis

The interpretation of the 13C NMR spectrum of this compound is best understood by comparing it to its unsubstituted and para-substituted counterparts. The following table summarizes the experimental and predicted 13C NMR chemical shifts for these compounds. The data for (phenylethynyl)trimethylsilane and (4-Bromophenylethynyl)trimethylsilane are sourced from experimental spectra, while the shifts for the target 3-bromo isomer are predicted based on established substituent effects.

Carbon Atom(Phenylethynyl)trimethylsilane (Experimental)(4-Bromophenylethynyl)trimethylsilane (Experimental)This compound (Predicted)
Si(CH₃)₃-0.100.00~ -0.1
C≡Si95.695.7~ 95.5
C≡C-Ar103.9104.0~ 103.0
C-1 (ipso)122.8122.3~ 124.7
C-2131.5133.5~ 134.4
C-3122.1122.8~ 122.0 (C-Br)
C-4133.4131.6~ 131.4
C-5122.1122.8~ 129.9
C-6131.5133.5~ 130.1

Note: All chemical shifts are in ppm relative to TMS in CDCl₃. Experimental data for the 4-bromo isomer is from ChemicalBook.[2] Data for the parent compound is from the Royal Society of Chemistry.[3] Predicted values for the 3-bromo isomer are based on additive substituent effects.

Key Observations and Mechanistic Insights
  • Trimethylsilyl (TMS) Group: The signal for the methyl carbons of the TMS group appears consistently around 0 ppm, as expected.[2][3] This signal serves as a convenient internal reference point.

  • Acetylenic Carbons: The two sp-hybridized carbons of the alkyne moiety give rise to distinct signals. The carbon directly attached to the silicon (C≡Si) is found further upfield (around 95-96 ppm), while the carbon attached to the aromatic ring (C≡C-Ar) is deshielded and appears further downfield (around 103-104 ppm).[2][3] This is a characteristic feature of terminal arylalkynes. The position of the bromine substituent has a minimal effect on the chemical shifts of these carbons, indicating that its electronic influence is not strongly transmitted through the alkyne linker.

  • Aromatic Carbons: The substituent effects are most pronounced on the chemical shifts of the aromatic carbons.

    • Ipso-Carbon (C-1): The carbon atom to which the ethynyltrimethylsilyl group is attached (C-1) shows a slight upfield shift in the 4-bromo isomer compared to the parent compound. For the 3-bromo isomer, this carbon is predicted to be slightly deshielded due to the meta-position of the bromine.

    • Carbon Bearing Bromine (C-Br): The most significant effect is observed for the carbon directly bonded to the bromine atom. In the 4-bromo isomer, the C-4 signal is found at approximately 122.8 ppm.[2] For the 3-bromo isomer, the C-3 carbon is expected to be in a similar region, around 122.0 ppm, which is characteristic for a carbon attached to a halogen.

    • Ortho, Meta, and Para Carbons: The electronic effects of the bromine substituent, primarily its inductive electron-withdrawing nature and weaker resonance effects, influence the chemical shifts of the other aromatic carbons. In the 4-bromo isomer, the ortho carbons (C-2 and C-6) are deshielded, while the meta carbons (C-3 and C-5) are less affected.[2] For the 3-bromo isomer, we predict a more complex pattern of shifts due to the meta-orientation of the two substituents. The C-2 and C-4 carbons will be most influenced by the inductive effect of the bromine, leading to a downfield shift.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound and its analogues, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-characterized.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of chemical shifts (typically 0 to 220 ppm).

    • Use a 30° pulse angle to allow for a shorter relaxation delay and faster acquisition time.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • The number of scans (ns) should be sufficient to obtain a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.

    • Employ broadband proton decoupling during the acquisition to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if quantitative information is desired, although this is less common for 13C NMR.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of a substituted (phenylethynyl)trimethylsilane.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Comparison Sample_Prep Sample Preparation (CDCl3, TMS) NMR_Acquisition 13C NMR Acquisition (Proton Decoupled) Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing (TMS = 0 ppm) Phasing->Referencing Peak_Picking Peak Picking & Assignment Referencing->Peak_Picking Comparison Comparison with Analogues - (Phenylethynyl)trimethylsilane - (4-Bromophenylethynyl)trimethylsilane Peak_Picking->Comparison Substituent_Effects Analysis of Substituent Effects (Inductive vs. Resonance) Comparison->Substituent_Effects Structure_Confirmation Structure Confirmation Substituent_Effects->Structure_Confirmation

Caption: Workflow for 13C NMR characterization of substituted (phenylethynyl)trimethylsilanes.

This systematic approach, from sample preparation to comparative analysis, ensures a thorough and accurate structural characterization of this compound.

Conclusion

The 13C NMR characterization of this compound, when approached with a comparative methodology, provides a wealth of information about its electronic structure. By analyzing the chemical shifts in the context of its unsubstituted and isomeric analogues, the influence of the meta-bromo substituent can be clearly discerned. The provided experimental protocol offers a robust and reliable method for obtaining high-quality spectral data, which is essential for the confident identification and utilization of this important synthetic intermediate in research and development.

References

  • Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of (3-Bromophenylethynyl)trimethylsilane and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (3-Bromophenylethynyl)trimethylsilane and its related derivatives, a class of compounds pivotal in organic synthesis and materials science. Primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), this document elucidates the predictable fragmentation pathways, offering researchers a framework for structural confirmation and impurity profiling. We present a comparative analysis against alternative analytical methodologies, including other ionization techniques and separation technologies, supported by established scientific principles. Detailed, field-tested experimental protocols are provided to ensure reliable and reproducible data acquisition. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to master the characterization of silylated organohalogen compounds.

Introduction: The Analytical Challenge of Silylated Arylalkynes

This compound is a versatile chemical building block, utilized in Sonogashira couplings and the synthesis of complex organic electronic materials and pharmaceutical intermediates. The molecule's structure, featuring a brominated aromatic ring, an ethynyl linker, and a bulky, nonpolar trimethylsilyl (TMS) group, presents a unique analytical profile. Accurate characterization is essential for quality control, reaction monitoring, and regulatory submission.

Mass spectrometry, particularly when coupled with gas chromatography, stands as the premier technique for this purpose. It offers unparalleled sensitivity and structural insight derived from reproducible fragmentation patterns. This guide will deconstruct the mass spectrometric analysis of this molecule, providing the causal logic behind instrumental choices and data interpretation.

The Workhorse Technique: GC-MS with Electron Ionization (EI)

For nonpolar, volatile, and thermally stable compounds like this compound, GC-MS with electron ionization (EI) is the undisputed gold standard. The silylation of compounds is a common strategy to enhance volatility and thermal stability, making them amenable to GC analysis[1][2]. In this case, the trimethylsilyl group is an intrinsic part of the molecule's structure.

Why EI is the Preferred Ionization Method: Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant energy into the analyte molecule. While this often leads to the fragmentation of the molecular ion, it generates a rich, reproducible fingerprint of fragment ions. This fingerprint is crucial for:

  • Structural Elucidation: The fragmentation pattern provides a puzzle that can be pieced together to confirm the molecule's structure.

  • Library Matching: The reproducibility of EI spectra allows for confident identification against established spectral libraries like NIST.

  • Isomer Differentiation: Different isomers often yield distinct fragmentation patterns, aiding in their distinction.

A potential drawback of EI is that the molecular ion peak may be of low abundance or absent altogether for some molecules[3]. However, for stabilized structures like aromatic rings, the molecular ion is typically observable.

Deconstructing the Fragmentation Pattern of this compound

The power of EI-MS lies in its predictable fragmentation pathways, which are governed by the relative stability of the resulting ions and neutral losses. For this compound (Molecular Weight: 252.03 g/mol for ⁷⁹Br, 254.03 g/mol for ⁸¹Br), we can predict several high-probability fragmentation events.

The Molecular Ion (M•+): The first key feature to identify is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (M•+ and M+2•+). For this molecule, expect to see this doublet at m/z 252/254 . Aromatic systems are adept at stabilizing the positive charge, so this peak should be clearly visible[4].

Primary Fragmentation Pathways: The following pathways represent the most energetically favorable fragmentation events.

G cluster_A Pathway A: α-Cleavage cluster_B Pathway B: Si-C Cleavage cluster_C Pathway C: Aromatic Cleavage M Molecular Ion (M•+) m/z 252/254 M_minus_15 [M-CH₃]⁺ m/z 237/239 M->M_minus_15 - •CH₃ TMS_ion [Si(CH₃)₃]⁺ m/z 73 M->TMS_ion - •C₈H₄Br M_minus_Br [M-Br]⁺ m/z 173 M->M_minus_Br - •Br

Figure 1: Predicted primary fragmentation pathways for this compound under Electron Ionization.

  • Pathway A: α-Cleavage (Loss of Methyl): The most common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable silicon-centered cation[5][6]. This [M-15]⁺ ion is often the base peak or one of the most abundant ions in the spectrum. Expect a prominent doublet at m/z 237/239 .

  • Pathway B: Si-C Bond Cleavage: Cleavage of the bond between the silicon atom and the alkyne carbon results in the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺ , at m/z 73 . This ion is a diagnostic marker for the presence of a TMS group[7][8]. The other fragment, the bromophenylethynyl radical, is a neutral species and is not detected.

  • Pathway C: Aromatic C-Br Cleavage: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This results in a phenylethynyltrimethylsilane cation at m/z 173 [9]. This peak will be a singlet, as the isotopic bromine has been lost.

Predicted Mass Spectrum Data Summary:

Predicted m/zIon Structure/FormulaFragmentation PathwayExpected Abundance
252/254[C₁₁H₁₃BrSi]•+Molecular Ion (M•+)Moderate
237/239[C₁₀H₁₀BrSi]⁺Loss of methyl radical (•CH₃) from M•+ (α-Cleavage)High (often Base Peak)
173[C₁₁H₁₃Si]⁺Loss of bromine radical (•Br) from M•+Moderate to High
155/157[C₆H₄Br]⁺Bromophenyl cation; loss of C≡CSi(CH₃)₃ from M•+Low to Moderate
73[Si(CH₃)₃]⁺Trimethylsilyl cation; cleavage of Si-C(alkyne) bondHigh (Diagnostic)

A Comparative Look at Alternative Analytical Methodologies

While GC-EI-MS is the primary tool, a comprehensive analytical strategy involves understanding its alternatives. The choice of technique depends on the analytical question, whether it is routine QC, complex mixture analysis, or de novo structural confirmation.

TechniquePrincipleStrengthsLimitationsBest For...
GC-MS (Electron Ionization) Hard ionization, generates reproducible fragment fingerprint.Excellent for structural elucidation from fragments; ideal for library matching.[3]Molecular ion can be weak or absent; complex spectra for co-eluting peaks.Routine identification, purity assessment, and structural confirmation.
GC-MS (Chemical Ionization) Soft ionization (e.g., using methane/ammonia), produces protonated molecules or adducts.Preserves the molecular ion ([M+H]⁺), providing unambiguous molecular weight data.Provides minimal fragmentation, offering little structural information.Confirming molecular weight when EI fails to show a clear molecular ion.
GCxGC-HRTOFMS Comprehensive 2D GC separation coupled with high-resolution time-of-flight mass spectrometry.Unmatched separation power for complex mixtures; provides high mass accuracy for formula determination.[10][11]High instrument cost and complexity; data processing is more intensive.Analysis of complex derivative mixtures, impurity profiling, metabolomics.
GC-ESI-MS Post-column interface for ESI of GC-eluted compounds.Can be useful for certain classes of compounds.Generally unsuitable for nonpolar, non-labile TMS compounds; often relies on hydrolysis to the native form.[12][13]Niche applications, not recommended for this compound class.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ²⁹Si).The definitive tool for de novo structural elucidation; provides unambiguous connectivity information.Relatively low sensitivity compared to MS; requires more sample; expensive.Absolute structural proof and characterization of new chemical entities.

Experimental Protocols & Workflows

Adherence to a validated protocol is paramount for generating high-quality, reproducible data.

Protocol: GC-MS Analysis of this compound

1. Sample Preparation: 1.1. Accurately prepare a 1 mg/mL stock solution of the sample in a high-purity solvent such as Hexane or Ethyl Acetate. 1.2. Perform serial dilutions to create working standards. A typical concentration for analysis is 1-10 µg/mL (ppm). 1.3. Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. Instrumentation (Typical Parameters):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet. Set to 250 °C. Use a split ratio of 20:1 to avoid column overloading.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

  • GC Column: A non-polar or low-bleed column is critical. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is highly recommended.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. (Rationale: This program provides good separation from common solvents and impurities while ensuring the analyte elutes as a sharp peak in a reasonable time.)

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan.

  • Scan Range: m/z 40 - 400. (Rationale: This range covers the expected fragments, from below the diagnostic m/z 73 ion up to well beyond the molecular ion.)

3. Data Analysis: 3.1. Integrate the peak corresponding to this compound. 3.2. Examine the mass spectrum of the peak. 3.3. Verify the presence of the M•+ doublet at m/z 252/254. 3.4. Identify the key fragment ions predicted in Section 3 (m/z 237/239, 173, 73) and confirm their relative abundances match expectations. 3.5. If available, compare the acquired spectrum against a commercial (e.g., NIST) or in-house spectral library for confirmation.

General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final report.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation a Receive Sample b Prepare Stock Solution (e.g., 1 mg/mL in Hexane) a->b c Perform Serial Dilutions (e.g., to 1-10 µg/mL) b->c d Inject Sample into GC-MS c->d e Chromatographic Separation (e.g., on HP-5ms column) d->e f EI Ionization & Fragmentation e->f g Mass Analysis (Quadrupole) f->g h Extract Mass Spectrum from Chromatographic Peak g->h i Identify Key Ions (M•+, [M-15]⁺, m/z 73) h->i j Confirm Structure & Purity i->j k Generate Report j->k

Figure 2: A standard workflow for the GC-MS analysis of silylated organic compounds.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound derivatives is most effectively and reliably performed using GC-MS with electron ionization. A thorough understanding of the predictable fragmentation pathways—namely α-cleavage of a methyl group, loss of the bromine atom, and formation of the diagnostic trimethylsilyl cation at m/z 73—provides a robust foundation for structural verification and purity assessment. While alternative methods like chemical ionization and comprehensive 2D-GC offer complementary information for specific challenges, GC-EI-MS remains the cornerstone technique for routine analysis.

Future advancements will likely focus on the coupling of GC with high-resolution mass spectrometry (HRMS), such as TOF or Orbitrap analyzers. This will enable the routine acquisition of high-mass-accuracy data, allowing for the direct calculation of elemental formulas for the molecular ion and its fragments, thereby providing an even higher degree of confidence in compound identification, especially for novel derivatives.

References

A curated list of authoritative sources to support the claims and protocols within this guide.

  • Sharkey, A. G., Jr., Friedel, R. A., & Langer, S. H. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 29(5), 770–776.
  • Kind, T., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.

  • Request PDF: Mass spectral fragmentation of trimethylsilylated small molecules. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kallio, H., & Leino, R. (2004). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 9(8), 615-624.

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.

  • Stauffer, J. L., & Morrison, R. J. S. (1984). Wavelength‐dependent fragmentation in the resonance‐enhanced ionization of bromobenzene. The Journal of Chemical Physics, 81(12), 5673-5678.

  • Chrysalis-ITS. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved January 21, 2026, from [Link]

  • Pröfrock, D., & Prange, A. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1067-1072.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Liao, P. C., Chen, Y. C., & Her, G. R. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of Mass Spectrometry, 51(10), 883-888.

  • PubMed. (2016). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Retrieved January 21, 2026, from [Link]

  • Reiner, E. J., Clement, R. E., Okey, A. B., & Marvin, C. H. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chromatographic Science, 48(4), 305-314.

  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19938-19947.

  • Byun, Y. G., & Freiser, B. S. (1997). Gas-Phase Reactions of Fe+ with Trimethylsilyl Derivatives. The Journal of Physical Chemistry A, 101(26), 4811-4818. (This reference, while on a different topic, discusses TMS group migrations and fragmentations relevant to the discussion). [Note: The specific article on TMS migration across a phenyl ring mentioned in search result[8] provides deep mechanistic insight into potential rearrangements].

Sources

A Senior Application Scientist’s Guide to (3-Bromophenylethynyl)trimethylsilane: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Aryl halides are foundational building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of (3-Bromophenylethynyl)trimethylsilane, a highly versatile reagent, against its common alternatives—aryl iodides and chlorides.

We will move beyond simple catalog specifications to explore the mechanistic nuances, practical considerations, and supporting experimental data that inform the selection of the optimal aryl halide for your research needs. This analysis is grounded in established chemical principles and field-proven insights to empower you to make informed, effective decisions in your experimental design.

The Central Role of the Aryl Halide in Cross-Coupling Chemistry

Palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings are indispensable tools for forming carbon-carbon bonds.[1][2][3] The reaction cycle for these transformations invariably begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex.[4][5][6] This initial, often rate-determining step, involves the cleavage of the carbon-halogen (C-X) bond and the formation of an Ar-Pd(II)-X intermediate.

The identity of the halogen atom (X) is the single most important factor governing the rate and feasibility of this step. The reactivity trend is directly correlated with the bond dissociation energy (BDE) of the C-X bond: the weaker the bond, the faster the oxidative addition.[7][8][9]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
BondAverage BDE (kJ/mol)Relative Reactivity Trend
C–I~213-240Highest
C–Br ~276-285 Intermediate
C–Cl~327-339Lowest
C–F~485Very Low (Generally Unreactive)

(Data sourced from multiple references including[7][10])

This fundamental principle explains why aryl iodides are typically the most reactive, followed by bromides, with chlorides being the least reactive.[1][2][6][11] this compound, as an aryl bromide, occupies a strategic "sweet spot" in this reactivity spectrum, offering a balance of reactivity and stability that is often ideal for complex synthetic campaigns.

Mechanistic Underpinnings: The Oxidative Addition Step

The oxidative addition of an aryl halide to a Pd(0) center can proceed through different mechanistic pathways, primarily a three-centered concerted mechanism or a more polar nucleophilic displacement pathway.[4][5] The choice of halide, ligand, and substrate influences the preferred mechanism. For aryl bromides and iodides, the concerted mechanism is common.[4] The energy barrier for this step is lower for aryl iodides due to the weaker C-I bond, leading to faster reaction rates, often at room temperature.[1]

Aryl chlorides possess a much stronger C-Cl bond, which presents a significantly higher activation energy barrier for oxidative addition.[12] Consequently, reactions with aryl chlorides typically require higher temperatures and, crucially, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) to facilitate the C-Cl bond cleavage.[12][13][14]

G cluster_reactivity Oxidative Addition Energy Profile start Pd(0)L₂ + Ar-X ts_i Transition State [Ar--Pd--X]²⁺ start->ts_i ΔG‡ (low) ts_br Transition State [Ar--Pd--X]²⁺ start->ts_br ΔG‡ (medium) ts_cl Transition State [Ar--Pd--X]²⁺ start->ts_cl ΔG‡ (high) end Ar-Pd(II)(L)₂-X ts_i->end label_i Ar-I ts_br->end label_br Ar-Br ts_cl->end label_cl Ar-Cl

Caption: Relative activation energy barriers for oxidative addition.

Head-to-Head Performance Comparison

The practical choice between this compound and its iodide or chloride counterparts depends on a balance of reactivity, cost, stability, and the specific demands of the synthesis.

vs. (3-Iodophenylethynyl)trimethylsilane
  • Reactivity: The corresponding aryl iodide is generally more reactive, enabling milder reaction conditions (often room temperature) and potentially lower catalyst loadings.[1][6] This is advantageous for sensitive substrates that cannot tolerate heat.

  • Selectivity: The significant difference in reactivity between iodides and bromides can be exploited for sequential couplings. A reaction can be performed selectively at the iodo position while leaving a bromo group on the same molecule intact for a subsequent, different coupling reaction.[1][15]

  • Stability and Cost: Aryl iodides are typically less stable (more prone to degradation by light and heat) and significantly more expensive than their bromide analogs. This can be a major drawback for large-scale synthesis.

  • Anomalous Reactivity: Interestingly, some studies have shown that under specific conditions with traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to aryl bromides.[16] This is thought to be due to the poor turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[16]

vs. (3-Chlorophenylethynyl)trimethylsilane
  • Reactivity: Aryl chlorides are substantially less reactive. Their use is often challenging and requires forcing conditions (high temperatures) and specialized, expensive catalyst systems.[3][13][14]

  • Cost and Availability: Aryl chlorides are the most cost-effective and are available in a wide variety. This makes them attractive for industrial-scale production where cost is a primary driver, provided the challenging reaction conditions can be optimized.

  • Catalyst Development: While historically difficult, modern advancements in ligand design have made the coupling of aryl chlorides more feasible, though it still requires more rigorous optimization than for bromides.[11][14]

The Unique Advantage of the Trimethylsilyl (TMS) Group

A key feature of this compound is the TMS group. It serves a dual purpose:

  • Protecting Group: It protects the terminal alkyne, preventing unwanted side reactions like Glaser coupling and ensuring that the coupling occurs at the C-Br bond.[17][18]

  • Synthetic Handle: After the initial cross-coupling, the TMS group can be easily and selectively removed (deprotected) using a fluoride source (like TBAF) or basic conditions to reveal a terminal alkyne.[18] This newly exposed alkyne is then available for a second, different coupling reaction, enabling the construction of complex and unsymmetrical molecules in a stepwise fashion.

Comparative Experimental Data

The following table summarizes typical outcomes for a Sonogashira coupling reaction, illustrating the performance differences between aryl halide classes.

Table 2: Representative Sonogashira Coupling Performance
Aryl Halide (Ar-X)Typical Catalyst SystemTemperatureTimeTypical Yield
Ar-IPd(PPh₃)₄ / CuIRoom Temp1-4 hExcellent (>90%)
Ar-Br Pd(PPh₃)₂Cl₂ / CuI Room Temp - 60°C 3-12 h Good to Excellent (80-95%)
Ar-ClPd₂(dba)₃ / SPhos100-120°C12-24 hModerate to Good (50-85%)

(Data compiled from general trends reported in[1][6][11][19][20])

As the data shows, this compound provides excellent yields under conditions that are significantly milder than those required for aryl chlorides, while avoiding the higher cost and potential stability issues of aryl iodides.

Experimental Protocol: Sonogashira Coupling

This protocol provides a robust, self-validating method for the coupling of this compound with a terminal alkyne. The successful formation of the product, verifiable by standard analytical techniques (NMR, MS), confirms the efficacy of the chosen conditions.

G cluster_workflow Sonogashira Coupling Workflow A 1. Setup - Dry flask under Argon - Add (3-Bromophenylethynyl) trimethylsilane (1.0 eq) B 2. Reagent Addition - Add Pd(PPh₃)₂Cl₂ (0.05 eq) - Add CuI (0.025 eq) A->B C 3. Solvent & Base - Add THF (5 mL/mmol) - Add Diisopropylamine (7.0 eq) B->C D 4. Alkyne Addition - Add Terminal Alkyne (1.1 eq) C->D E 5. Reaction - Stir at RT for 3h - Monitor by TLC D->E F 6. Workup - Dilute with Et₂O - Filter through Celite E->F G 7. Purification - Wash with NH₄Cl, NaHCO₃, Brine - Dry over Na₂SO₄ F->G H 8. Isolation - Concentrate in vacuo - Purify by column chromatography G->H

Caption: Step-by-step experimental workflow for Sonogashira coupling.

Detailed Methodology

(Based on the protocol described in[6] and[21])

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Catalyst Addition: Sequentially add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).

  • Solvent and Base: Add anhydrous THF (5 mL per mmol of the aryl bromide) followed by diisopropylamine (7.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter it through a pad of Celite®, washing the pad with additional Et₂O.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Recommendations

This compound stands out as a superior choice for a wide range of synthetic applications. It offers a well-calibrated balance of reactivity, stability, and cost-effectiveness that is difficult to match.

  • Choose this compound for:

    • General-purpose synthesis where robust and reliable conditions are paramount.

    • Multi-step syntheses where the TMS group can be leveraged for subsequent transformations.

    • Scale-up projects where the cost of the corresponding iodide would be prohibitive.

  • Consider an Aryl Iodide when:

    • Extremely mild, room-temperature conditions are required for highly sensitive substrates.

    • Sequential, chemoselective coupling is needed to differentiate between halide positions.

  • Consider an Aryl Chloride when:

    • Cost is the absolute primary constraint, and the necessary investment in catalyst optimization and harsh reaction conditions is feasible.

By understanding the fundamental principles of aryl halide reactivity and the unique structural advantages of reagents like this compound, researchers can design more efficient, elegant, and successful synthetic strategies.

References

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL: [Link]

  • Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines Source: Organometallics URL: [Link]

  • Title: Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium Source: Chemistry – A European Journal URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]

  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: Organometallics URL: [Link]

  • Title: Sonogashira Coupling Source: NROChemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Heck coupling reaction of different aryl halides with styrene Source: ResearchGate URL: [Link]

  • Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures Source: Organometallics URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Source: ResearchGate URL: [Link]

  • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source: Quora URL: [Link]

  • Title: Heck Reaction—State of the Art Source: Semantic Scholar URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: Molecules URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]

  • Title: Cross-Coupling of Alkynylsilanes Source: Gelest Technical Library URL: [Link]

  • Title: Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL: [Link]

  • Title: Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies) Source: Homework.Study.com URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones Source: Tetrahedron Letters URL: [Link]

  • Title: An introduction to bond energy and bond length Source: chemguide URL: [Link]

  • Title: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating Source: Organic Chemistry Portal URL: [Link]

  • Title: (4-Bromophenylethynyl)trimethylsilane Source: PubChem URL: [Link]

  • Title: Bond Dissociation Energies of Organic Molecules Source: Accounts of Chemical Research URL: [Link]

  • Title: Covalent Bond Energies Source: gchem URL: [Link]

  • Title: Some Aspects of the Chemistry of Alkynylsilanes Source: Thieme Chemistry URL: [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly in the construction of complex aromatic systems for pharmaceuticals and organic materials, (3-Bromophenylethynyl)trimethylsilane stands out as a pivotal bifunctional building block. Its structure marries an aryl bromide—a versatile handle for palladium-catalyzed cross-coupling reactions—with a trimethylsilyl (TMS)-protected terminal alkyne, a precursor to a reactive sp-hybridized carbon nucleophile. This dual functionality allows for sequential, regioselective modifications, making it an invaluable tool for creating intricate molecular architectures.

The utility of this reagent lies in its predictable reactivity. The TMS group ensures the acidic acetylenic proton is masked, preventing unwanted side reactions such as homocoupling (Glaser coupling) and allowing the aryl bromide to be addressed selectively.[1][2] Following a cross-coupling reaction at the bromide position, the TMS group can be readily cleaved under mild conditions to reveal the terminal alkyne, which is then available for subsequent transformations like the Sonogashira coupling, click chemistry, or conversion into other functional groups.[2][3]

However, the specific attributes of the bromo and TMS groups are not universally optimal for every synthetic strategy. Challenges such as catalyst poisoning, stringent deprotection conditions, or the desire to reverse reaction polarity necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic challenge. We will explore direct analogs with modified protecting groups, the unprotected core molecule, and a series of organometallic reagents that fundamentally invert the polarity of the carbon-carbon bond formation.

Part 1: The Core Reagent and Its Direct Analogs

The most straightforward alternatives involve either removing the protecting group entirely or substituting it with one that offers different stability and cleavage characteristics.

Alternative 1: The Unprotected Core - 1-Bromo-3-ethynylbenzene

The most direct alternative is the deprotected analog, 1-Bromo-3-ethynylbenzene, also known as 3-Bromophenylacetylene.[3] This reagent is ideal for syntheses where the terminal alkyne is intended to be the reactive partner in the first step, typically a Sonogashira coupling.

Advantages:

  • Reaction Efficiency: Eliminates a synthesis/deprotection step, shortening the overall reaction sequence.

  • Direct Use: Immediately available for coupling with aryl or vinyl halides.[4][5]

Disadvantages:

  • Glaser Homocoupling: The presence of the acidic acetylenic proton makes it susceptible to oxidative homocoupling, especially in the presence of copper salts and oxygen, leading to undesired diyne byproducts.[4]

  • Stability: Can be less stable upon storage compared to its silyl-protected counterpart.

Experimental Workflow: Synthesis and Subsequent Reaction The typical workflow involves the synthesis of the TMS-protected compound, followed by deprotection and subsequent cross-coupling.

G cluster_0 Pathway A: Using the Protected Reagent cluster_1 Pathway B: Using the Unprotected Reagent A This compound B Suzuki Coupling (at Bromide) A->B C TMS Deprotection (e.g., K2CO3, MeOH) B->C D Coupled Product with Terminal Alkyne C->D E 1-Bromo-3-ethynylbenzene F Sonogashira Coupling (at Alkyne) E->F G Coupled Product with Bromo Handle F->G

Caption: Comparative workflows for protected vs. unprotected reagents.

Alternative 2: Other Alkyne Protecting Groups

The choice of protecting group is critical and is dictated by the chemical environment of subsequent reaction steps. While TMS is easily removed, it may not be robust enough for certain conditions. Bulkier silyl groups offer enhanced stability.[1]

Protecting GroupStructureRelative StabilityTypical Deprotection ConditionsKey Considerations
Trimethylsilyl (TMS) -Si(CH₃)₃LowK₂CO₃ in MeOH; TBAF in THFHighly versatile; labile to mild base and fluoride.[3]
Triethylsilyl (TES) -Si(CH₂CH₃)₃ModerateTBAF in THF; HF-PyridineMore stable to mild basic conditions than TMS.
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃HighTBAF in THF (slower); HF-PyridineRobust protection, stable to chromatography and many reaction conditions.
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)HighTBAF in THF; Acidic conditionsOffers a different selectivity profile for cleavage compared to other silyl groups.

Causality Behind Choice: The selection of a protecting group is a trade-off between stability and ease of removal. For a multi-step synthesis involving harsh reagents, a robust group like TIPS is preferable. For a short sequence where the alkyne needs to be revealed quickly under mild conditions, TMS is the superior choice.

Part 2: Inverting Reactivity - Organometallic Alternatives

A more profound strategic shift is to transform the electrophilic aryl bromide into a nucleophilic organometallic center. This inverts the roles in cross-coupling reactions, allowing the 3-ethynylphenyl moiety to act as the nucleophile that attacks an electrophilic partner. This approach is governed by the principles of classic palladium-catalyzed cross-coupling reactions, each with a distinct profile of reactivity, functional group tolerance, and operational complexity.

G Pd0 Pd(0)Ln PdII R-Pd(II)-X-Ln Pd0->PdII Oxidative Addition PdII_Nu R-Pd(II)-R'-Ln PdII->PdII_Nu Transmetalation PdII_Nu->Pd0 Reductive Elimination Product R-R' PdII_Nu->Product RX R-X (Aryl Halide) RX->PdII R_Nu R'-[M] (Organometallic Reagent) R_Nu->PdII

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Comparative Analysis of Cross-Coupling Alternatives

The following table compares the most prominent cross-coupling strategies that can be employed by converting the 3-bromophenyl group into a different reactive species.

Coupling ReactionOrganometallic Reagent (R'-[M])Key Features & CausalityProsCons
Suzuki-Miyaura [6][7][8]Boronic Acid/Ester: R-B(OR)₂The transmetalation step requires a base to activate the boronic acid, forming a more nucleophilic borate complex.[6]Excellent functional group tolerance; organoborons are often stable, commercially available, and have low toxicity.Requires stoichiometric base, which can be incompatible with sensitive substrates.
Stille [9][10][11]Organostannane: R-Sn(Alkyl)₃The C-Sn bond is covalent and non-polar, making the reagent stable to air and moisture. Transmetalation proceeds without a base.[12]Broad functional group tolerance; anhydrous conditions often not required.High toxicity of tin reagents and byproducts; purification can be difficult.[9]
Negishi [13][14][15]Organozinc: R-ZnXOrganozinc reagents are highly nucleophilic, leading to fast transmetalation and high reactivity.[13]High reactivity, allowing coupling of less reactive halides (e.g., chlorides).Highly sensitive to air and moisture; often prepared in situ. Lower functional group tolerance.
Kumada [16][17][18]Grignard Reagent: R-MgXThe high polarity of the C-Mg bond makes this the most reactive organometallic partner, enabling difficult couplings.[17]Very high reactivity; reagents are readily prepared.Lowest functional group tolerance (incompatible with acidic protons, carbonyls, etc.).
Hiyama [19][20][21]Organosilane: R-Si(OR)₃The C-Si bond is inert and requires activation by a fluoride source (e.g., TBAF) to form a hypervalent, nucleophilic silicate.[20]Low toxicity; silicon byproducts are environmentally benign and easily removed.Requires a stoichiometric activator; can be slower than other methods.

Part 3: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-documented procedures. The following protocols are detailed to be self-validating systems.

Protocol 1: Deprotection of this compound

This procedure details the conversion of the title compound to its unprotected analog, 1-Bromo-3-ethynylbenzene, under mild basic conditions.[3]

Objective: To efficiently remove the TMS protecting group.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) (approx. 0.1 M solution)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Dissolve this compound (e.g., 10.0 g, 39.5 mmol) in methanol (400 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add potassium carbonate (5.46 g, 39.5 mmol) to the solution. The addition is slightly exothermic.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Bromo-3-ethynylbenzene as a colorless to light yellow liquid or solid.[3]

Protocol 2: Copper-Free Sonogashira Coupling of 1-Bromo-3-ethynylbenzene

This protocol describes a modern, copper-free Sonogashira reaction, which avoids the use of environmentally challenging copper salts and mitigates the risk of alkyne homocoupling.[4][22]

Objective: To couple 1-Bromo-3-ethynylbenzene with an aryl iodide to form a diarylacetylene.

Materials:

  • 1-Bromo-3-ethynylbenzene (1.2 eq)

  • Aryl Iodide (e.g., Iodobenzene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Diisopropylamine (DIPA) (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (e.g., 1.00 g, 4.90 mmol), Pd₂(dba)₃ (0.090 g, 0.098 mmol), and PPh₃ (0.103 g, 0.392 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (25 mL) and diisopropylamine (1.4 mL, 9.80 mmol) via syringe.

  • Add 1-Bromo-3-ethynylbenzene (1.06 g, 5.88 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Conclusion: A Strategic Framework for Reagent Selection

The choice of reagent to replace or supplement this compound is not a matter of simple substitution but a strategic decision that impacts the entire synthetic route. The optimal choice depends on the desired final structure, functional group compatibility, and operational constraints.

G Start Synthetic Goal? Q1 Is the ALKYNE the first reaction site? Start->Q1 Q2 Is the ARYL HALIDE the first reaction site? Q1->Q2 No A1 Use 1-Bromo-3-ethynylbenzene (Unprotected Alkyne) Q1->A1 Yes Q3 Are there acid/base sensitive groups? Q2->Q3 No, use Organometallic A2 Use this compound (Protected Alkyne) Q2->A2 Yes A3 Use Suzuki or Stille Alternative (e.g., Boronic Ester or Stannane) Q3->A3 Yes A4 Use Negishi or Kumada Alternative (Organozinc or Grignard) Q3->A4 No Q4 Is reagent toxicity a major concern? Q4->A3 No A5 Favor Suzuki or Hiyama (Avoid Stille) Q4->A5 Yes A2->Q4

Caption: Decision flowchart for selecting the optimal reagent.

For syntheses commencing at the alkyne, the unprotected 1-bromo-3-ethynylbenzene is the most direct route. When the aryl bromide must react first, the choice hinges on the required stability of the masked alkyne, leading to either TMS-protected silane for mild conditions or a bulkier analog like TIPS-silane for more demanding transformations. If the synthetic strategy calls for inverting the polarity, the organometallic alternatives offer a powerful suite of options. The Suzuki-Miyaura pathway provides a robust and environmentally conscious choice for substrates tolerant to basic conditions, while the Stille reaction offers excellent compatibility at the cost of toxic byproducts. For highly reactive couplings where functional group tolerance is secondary, Negishi and Kumada reagents are unparalleled. By understanding the causality behind the reactivity and limitations of each alternative, researchers can design more efficient, robust, and successful synthetic campaigns.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Anastasia, L., & Negishi, E.-i. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters, 3(20), 3111–3113.
  • Organic Chemistry Portal. (n.d.). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.).Process for the Kumada coupling reaction.
  • Wikipedia. (n.d.). Negishi coupling. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved January 21, 2026, from [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7394-7417. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Fe-catalysed Kumada-type alkyl–alkyl cross-coupling. Evidence for the intermediacy of Fe(i) complexes. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Arylethyne Bromoboration–Negishi Coupling Route to E- or Z-Aryl-Substituted Trisubstituted Alkenes of ≥98% IsomericPurity. New Horizon in the Highly Selective Synthesis of Trisubstituted Alkenes. Retrieved January 21, 2026, from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 21, 2026, from [Link]

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  • PubMed. (n.d.). Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol. Retrieved January 21, 2026, from [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of (3-Bromophenylethynyl)trimethylsilane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within pharmaceutical and materials science, the Sonogashira coupling stands as a cornerstone reaction for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[1][2][3] The reaction's utility in creating conjugated enynes and arylalkynes is invaluable.[2] This guide, born from extensive experience in chromatographic method development, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of a Sonogashira reaction mixture involving (3-Bromophenylethynyl)trimethylsilane. Our focus is not just on providing protocols, but on elucidating the rationale behind the analytical choices to empower researchers in their method development endeavors.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry for both qualitative and quantitative analysis at various stages of drug discovery and production.[4][5][6] Its ability to separate, identify, and quantify components of a complex mixture with high sensitivity and resolution makes it ideal for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.[4][5]

The Analytical Challenge: A Typical Sonogashira Reaction Mixture

A typical Sonogashira coupling reaction mixture for the synthesis of a diarylacetylene from this compound and an aryl iodide would contain the following key components that need to be resolved chromatographically:

  • This compound (Starting Material 1)

  • Aryl Iodide (Starting Material 2)

  • Diarylacetylene Product

  • Homocoupled Alkyne (Byproduct)

  • Palladium Catalyst and Ligands

  • Copper (I) Cocatalyst

  • Base (e.g., Triethylamine)

The primary analytical objective is to develop an HPLC method that can baseline-separate these components, allowing for accurate quantification of the starting materials and the product, as well as the detection of key impurities.

Comparative HPLC Methodologies for Reaction Monitoring

The choice of HPLC method is critical for achieving optimal separation.[7] Reversed-phase HPLC is the most common and versatile mode for the analysis of small organic molecules encountered in pharmaceutical synthesis.[8][9] We will compare three distinct reversed-phase HPLC methods, each with its own set of advantages and disadvantages.

Method 1: Rapid Isocratic Screening

This method is designed for high-throughput screening of multiple reaction conditions, prioritizing speed over ultimate resolution.

Protocol:

  • Column: A short (e.g., 50 mm) C18 column with a small particle size (e.g., 2.7 µm) for fast separations.

  • Mobile Phase: 85:15 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture 1:1000 in the mobile phase and filter through a 0.45 µm syringe filter.

Rationale:

The high organic content of the mobile phase will lead to short retention times, allowing for rapid analysis. A C18 column is a good starting point for non-polar to moderately polar compounds.[10][11] The isocratic elution simplifies the method and reduces cycle time.

Method 2: High-Resolution Gradient Method

This method is optimized for baseline separation of all key components, including closely eluting impurities. It is ideal for final product purity analysis and impurity profiling.

Protocol:

  • Column: A standard length (e.g., 150 mm) C18 column with a 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction mixture 1:1000 in 50:50 Acetonitrile:Water and filter.

Rationale:

The gradient elution allows for the separation of compounds with a wider range of polarities.[12] Starting with a lower organic content will retain more polar components, while the gradual increase in acetonitrile will elute the more non-polar compounds. The addition of formic acid can improve peak shape for basic compounds and help with ionization in mass spectrometry if used as a detector. A longer column provides higher efficiency and better resolution.[13]

Method 3: Alternative Selectivity with a Phenyl-Hexyl Column

This method utilizes a different stationary phase chemistry to achieve a different separation selectivity, which can be advantageous if co-elution is observed with the C18 columns.

Protocol:

  • Column: A 100 mm Phenyl-Hexyl column with a 3.0 µm particle size.

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient: 60% B to 100% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture 1:1000 in methanol and filter.

Rationale:

A Phenyl-Hexyl stationary phase offers different selectivity compared to a C18 phase due to pi-pi interactions with the aromatic rings of the analytes. This can be particularly useful for separating aromatic compounds with subtle structural differences.[11] Methanol as the organic modifier can also alter the selectivity compared to acetonitrile.

Data Presentation and Comparison

The following table summarizes the expected performance of each method for the analysis of the this compound reaction mixture.

Parameter Method 1: Rapid Isocratic Screening Method 2: High-Resolution Gradient Method 3: Alternative Selectivity
Analysis Time ~ 3 minutes~ 20 minutes~ 15 minutes
Resolution ModerateExcellentGood to Excellent
Peak Capacity LowHighModerate
Solvent Consumption High per analysis, but low overall for screeningModerateModerate
Complexity LowHighModerate
Best For High-throughput screening, reaction progress monitoringFinal purity analysis, impurity profilingMethod development, resolving co-eluting peaks

Experimental Workflow and Logic

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation A Define Analytical Goal (e.g., Purity, Quantitation) B Select Initial Column & Mobile Phase (e.g., C18, ACN/Water) A->B C Perform Isocratic Runs (e.g., 50%, 70%, 90% Organic) B->C D Evaluate Initial Separation C->D E Develop Gradient Method (Adjust slope and time) D->E If separation is inadequate F Optimize Mobile Phase (pH, organic solvent type) E->F G Evaluate Peak Shape & Resolution F->G H Alternative Column Chemistry? (e.g., Phenyl-Hexyl) G->H I Method Validation (ICH Guidelines) G->I If separation is optimal H->F If co-elution persists J Standard Operating Procedure (SOP) I->J K Routine Analysis J->K

Sources

A Comparative Guide to the X-ray Crystallography of (3-Bromophenylethynyl)trimethylsilane Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of products derived from (3-bromophenylethynyl)trimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural analysis. We will compare X-ray crystallography with other common analytical techniques and provide actionable experimental protocols.

Introduction: The Structural Significance of Silylated Phenylacetylenes

This compound is a versatile building block in modern organic synthesis. Its structure, featuring a reactive bromine atom, a protected alkyne, and a phenyl ring, makes it a valuable precursor for creating complex conjugated systems.[1][2] These products are foundational in the development of advanced materials, organic electronics, and pharmaceutical compounds.

Given that the function of these novel molecules is intrinsically linked to their three-dimensional shape and intermolecular interactions, determining their precise atomic structure is paramount. X-ray crystallography stands as the definitive method for this purpose, offering an unparalleled view of the molecular architecture in the solid state.[3][4][5] This guide will explore the application of this powerful technique to derivatives of this compound, contextualizing its data against other characterization methods to provide a holistic analytical strategy.

PART 1: The Crystallographic Workflow for Derivative Analysis

The journey from a synthesized product to a fully realized 3D crystal structure is a multi-step process that demands precision at each stage. The causality is clear: a successful structure solution is entirely dependent on the quality of the single crystal, which in turn depends on the purity of the synthesized compound.

The Foundational Principles of Single-Crystal X-ray Diffraction

The core principle of X-ray crystallography is the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[5] When a focused beam of X-rays strikes a crystal, the electrons surrounding each atom scatter the rays. Because the atoms are arranged in a repeating, three-dimensional lattice, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, creating a pattern of diffraction spots.[6] By analyzing the geometry and intensity of this diffraction pattern, we can computationally reconstruct a three-dimensional map of the electron density within the unit cell—the basic repeating unit of the crystal.[3] An atomic model is then built into this map and refined to generate the final molecular structure.

Experimental Workflow: From Synthesis to Structure

The logical flow from starting material to final structure is a critical pathway where each step validates the next. A failure in an early step, such as purification, will inevitably prevent success in the later, more resource-intensive stages of data collection and analysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography X-ray Crystallography S Synthesis of Derivative (e.g., Sonogashira Coupling) P Purification (Column Chromatography) S->P Crude Product NMR NMR Spectroscopy (Verify Connectivity) P->NMR Pure Compound MS Mass Spectrometry (Confirm Molecular Weight) P->MS Pure Compound C Single Crystal Growth NMR->C Validated Compound MS->C Validated Compound D X-ray Diffraction Data Collection C->D SREF Structure Solution & Refinement D->SREF Final Final 3D Structure (CIF File, PDB) SREF->Final

Caption: Experimental workflow from synthesis to 3D structure determination.

PART 2: A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, it is not performed in a vacuum. It is the final, definitive step in a series of analytical techniques that, together, provide a complete picture of the compound. The choice of technique is dictated by the specific question being asked: What is the molecular weight? What is the covalent bonding pattern? What is the precise 3D arrangement in the solid state?

At-a-Glance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing.Covalent bond connectivity, molecular environment of atoms, dynamic processes in solution.Mass-to-charge ratio, molecular weight, elemental composition, fragmentation pattern.
Sample State Single Crystal (Solid)SolutionSolution or Solid (ionized to gas phase)
Key Strengths Unambiguous determination of absolute structure and conformation.[3]Excellent for verifying the synthesized structure and assessing purity in a native solution state.[7][8]High sensitivity and accuracy for confirming molecular formula.[9]
Key Limitations Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.Provides information on average structure in solution; does not give precise bond lengths or packing.Provides no information on 3D structure or atomic connectivity.
The Synergy of a Multi-Technique Approach
  • Mass Spectrometry (MS): This is often the first checkpoint after synthesis. It answers the fundamental question: "Did I make a compound of the expected molecular weight?" Its high sensitivity allows for rapid confirmation of the product's mass, validating the success of the reaction.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse of the synthetic chemist. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive mapping of the molecule's covalent framework in solution.[8][10] This step is crucial for confirming that the correct isomer has been formed before attempting crystallization.

  • X-ray Crystallography: After MS and NMR have confirmed the molecular formula and connectivity, crystallography provides the final piece of the puzzle. It reveals the precise bond lengths, bond angles, and torsional angles. Crucially, it is the only technique that directly visualizes intermolecular interactions—such as π-stacking or halogen bonding—that govern how molecules pack together, which is a critical factor in the properties of solid-state materials.[11]

Caption: Logical relationship between analytical questions and techniques.

PART 3: Field-Proven Experimental Protocols

The following protocols are presented as a robust starting point. The causality behind the choice of reagents and conditions is rooted in established practices for organosilicon compounds and cross-coupling reactions.

Protocol 1: Synthesis of a Representative Product via Sonogashira Coupling

This protocol describes the synthesis of 1-(4-ethynylphenyl)-3-((trimethylsilyl)ethynyl)benzene, a common derivative.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-ethynylphenol (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene and triethylamine (3:1 v/v).

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Single Crystal Growth by Slow Evaporation

The key to successful crystallization is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. This requires finding a solvent system where the compound is soluble but does not remain indefinitely in solution.

  • Sample Preparation: Dissolve 5-10 mg of the highly purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial. The solution should be saturated or near-saturated.

  • Co-solvent Addition: Add a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexane or methanol) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks at room temperature in a vibration-free environment.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop.

PART 4: Interpreting and Presenting Crystallographic Data

The result of a successful X-ray diffraction experiment is a set of crystallographic data, typically summarized in a standard table. Understanding these parameters is key to evaluating the quality and nature of the structure.

Representative Crystallographic Data Table
ParameterValueSignificance
Chemical Formula C₂₀H₂₀OSiThe elemental composition of the molecule in the crystal.
Formula Weight 316.45 g/mol The molecular weight corresponding to the formula.
Crystal System MonoclinicThe shape of the unit cell, defined by its lattice parameters.
Space Group P2₁/cThe symmetry elements present within the unit cell.[3]
a, b, c (Å) 10.123(4), 15.456(2), 12.876(3)The lengths of the unit cell edges.
α, β, γ (°) 90, 109.34(2), 90The angles between the unit cell edges.
Volume (ų) 1901.4(9)The volume of a single unit cell.
Z 4The number of molecules in one unit cell.
Calculated Density 1.104 g/cm³The theoretical density of the crystal.
R₁ (final) 0.0452A measure of the agreement between the observed diffraction data and the calculated data from the final structural model. Lower values are better.

References

  • Synthesis of organosilicon compounds - UNT Digital Library. Available at: [Link]

  • Organosilicon Compound - ZMsilane. Available at: [Link]

  • Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications - Available at: [Link]

  • Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials. - DTIC. Available at: [Link]

  • (4-Bromophenylethynyl)trimethylsilane | C11H13BrSi - PubChem. Available at: [Link]

  • Organosilicon Chemistry in Organic Synthesis: Methods and Applications - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes - MDPI. Available at: [Link]

  • X-ray Diffraction Study of Poly-p-Phenylene - Available at: [Link]

  • x Ray crystallography - PubMed Central. Available at: [Link]

  • (4-Bromophenylethynyl)trimethylsilane - 13C NMR - SpectraBase. Available at: [Link]

  • Synthesis and an X-ray structure of soluble phenylacetylene macrocycles with two opposing bipyridine donor sites - Semantic Scholar. Available at: [Link]

  • tris(trimethylsilyl)silane - Organic Syntheses Procedure. Available at: [Link]

  • Structure Determination by X-ray Crystallography - The World of Materials. Available at: [Link]

  • X-ray diffraction study of poly(ppheny1ene) - SciSpace. Available at: [Link]

  • Understanding X-Ray Crystallography Structures - LabXchange. Available at: [Link]

  • Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT - PubMed Central. Available at: [Link]

  • Understanding x-ray crystallography structures - YouTube. Available at: [Link]

  • Protein X-ray Crystallography & Protein Structure Determination - 3B Pharmaceuticals. Available at: [Link]

  • Synthesis process of trimethylsilylacetylene - Google Patents.

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A Comparative Guide to the Reactivity of (3-Bromophenylethynyl)trimethylsilane and its Iodo Analogue in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Aryl halides are foundational components in palladium-catalyzed cross-coupling reactions, yet the choice of the halogen—typically bromine or iodine—can dictate reaction conditions, catalyst selection, and overall yield. This guide provides an in-depth comparison of the reactivity of (3-Bromophenylethynyl)trimethylsilane and its iodo analogue, (3-Iodophenylethynyl)trimethylsilane, offering experimental insights and theoretical grounding to inform your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength

The disparate reactivity between aryl bromides and aryl iodides is fundamentally rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond.

BondBond Dissociation Energy (kcal/mol)
C-Br (in Bromobenzene)~84[1]
C-I (in Iodobenzene)~67[1]

This ~17 kcal/mol difference has profound implications for the rate-determining step in many palladium-catalyzed cross-coupling reactions: oxidative addition.

The Oxidative Addition Step: A Mechanistic Overview

The catalytic cycle of common cross-coupling reactions such as Sonogashira, Suzuki, and Stille begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species.

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}

Figure 1: Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions.

The lower bond dissociation energy of the C-I bond means that the activation energy for the oxidative addition of an aryl iodide is significantly lower than that for the corresponding aryl bromide. This translates to several practical advantages for the iodo analogue:

  • Milder Reaction Conditions: Reactions with aryl iodides often proceed at lower temperatures.

  • Faster Reaction Rates: The lower activation barrier leads to a faster conversion to the product.

  • Lower Catalyst Loading: The higher reactivity of aryl iodides may allow for a reduction in the amount of palladium catalyst required.

  • Greater Catalyst Versatility: Aryl iodides can often be coupled using less activated or more sterically hindered palladium catalysts that may be ineffective for aryl bromides.

Comparative Reactivity in Key Cross-Coupling Reactions

ReactionParameterThis compound(3-Iodophenylethynyl)trimethylsilaneRationale
Sonogashira Coupling Typical Reaction Time 4-12 hours1-4 hoursFaster oxidative addition with the C-I bond.
Typical Temperature 50-80 °CRoom Temperature - 50 °CLower activation energy for C-I bond cleavage.
Catalyst Loading 1-3 mol% Pd0.5-2 mol% PdHigher reactivity allows for lower catalyst concentration.
Typical Yield Good to ExcellentExcellentMore efficient conversion to product.
Suzuki Coupling Typical Reaction Time 6-24 hours2-8 hoursThe weaker C-I bond facilitates a more rapid oxidative addition.
Typical Temperature 80-110 °C60-90 °CLess thermal energy is required to overcome the activation barrier.
Ligand Choice Often requires electron-rich, bulky phosphinesCan proceed with simpler phosphine ligands (e.g., PPh₃)The inherent reactivity of the iodo substrate is less demanding on the ligand.
Typical Yield Moderate to GoodGood to ExcellentMore complete conversion is typically achieved.
Stille Coupling Typical Reaction Time 8-16 hours3-10 hoursFaster oxidative addition is the primary driver of the increased rate.
Typical Temperature 90-120 °C70-100 °CThe C-I bond's lability allows for lower reaction temperatures.
Additives May require additives like Cu(I) or CsFOften proceeds efficiently without additivesThe higher reactivity of the iodo compound can simplify the reaction setup.
Typical Yield GoodExcellentMore efficient coupling leads to higher product yields.

Note: This table is an illustrative guide based on established reactivity principles. Actual results may vary depending on the specific coupling partner, catalyst system, and reaction conditions.

The Role of the Trimethylsilyl (TMS) Group

In the context of these specific substrates, the trimethylsilyl (TMS) group serves a crucial function. In Sonogashira couplings, where a terminal alkyne is typically used, the TMS group acts as a protecting group for the acetylenic proton.[2] This prevents the undesired homocoupling of the alkyne (Glaser coupling). The TMS group can be readily removed post-coupling, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium fluoride, or under basic conditions, to yield the terminal alkyne.

For Stille reactions involving alkynylstannane reagents, the TMS group on the aryl halide substrate remains inert, allowing for selective coupling at the C-X bond.

Experimental Protocols: A Representative Sonogashira Coupling

To illustrate the practical differences in reactivity, here are two representative protocols for the Sonogashira coupling of (3-halophenylethynyl)trimethylsilane with phenylacetylene. Note the milder conditions and shorter reaction time for the iodo analogue.

Protocol 1: Sonogashira Coupling of this compound
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}

Figure 2: Experimental Workflow for Sonogashira Coupling of the Bromo Analogue.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of (3-Iodophenylethynyl)trimethylsilane

Materials:

  • (3-Iodophenylethynyl)trimethylsilane (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (1 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (3-Iodophenylethynyl)trimethylsilane, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Practical Recommendations

The choice between this compound and its iodo analogue is a classic trade-off between cost and reactivity.

  • This compound is generally more cost-effective and readily available from a wider range of suppliers. It is a robust and reliable substrate for a variety of cross-coupling reactions, although it may require more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings) to achieve satisfactory results.

  • (3-Iodophenylethynyl)trimethylsilane , while typically more expensive, offers significantly enhanced reactivity. This can be a decisive advantage in several scenarios:

    • Sensitive Substrates: When working with molecules containing thermally sensitive functional groups, the milder conditions afforded by the iodo analogue can be crucial for preserving molecular integrity.

    • Complex Syntheses: In late-stage functionalization steps of a complex synthesis, the higher probability of success and cleaner reaction profiles associated with the iodo compound can justify the additional cost.

    • Time-Critical Projects: For rapid analogue synthesis or in high-throughput chemistry settings, the faster reaction times of the iodo analogue can significantly accelerate project timelines.

Ultimately, the optimal choice depends on the specific constraints and goals of your project. For routine applications where cost is a primary driver, the bromo derivative is often sufficient. However, for challenging couplings or when reaction efficiency and mildness are paramount, the superior reactivity of the iodo analogue makes it the preferred reagent.

References

  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest. Retrieved from [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and materials science, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. (3-Bromophenylethynyl)trimethylsilane, a versatile synthetic building block, requires meticulous handling throughout its lifecycle, from procurement to the final step of disposal. This guide offers an in-depth, procedural framework for the safe disposal of this compound, designed to provide researchers, scientists, and drug development professionals with the essential knowledge to manage this process with confidence and precision. Our commitment is to empower you with field-proven insights that extend beyond the product, fostering a culture of safety and scientific integrity.

Hazard Profile and Core Safety Principles

A thorough understanding of a chemical's hazard profile is the bedrock of safe handling. While a specific Safety Data Sheet (SDS) for this compound may vary by manufacturer, its structure—containing a halogenated aromatic ring and a trimethylsilyl group—dictates a clear set of precautions.

This compound is classified as a combustible liquid and requires careful handling to avoid ignition. Based on the safety data for a structurally similar compound, (2-Bromophenylethynyl)trimethylsilane, it is prudent to assume it may cause skin and serious eye irritation, as well as potential respiratory irritation.[1] The trimethylsilyl group suggests a general sensitivity to moisture and reactivity with protic substances like water and alcohols.[2]

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Potential HazardCausality and RationaleRecommended PPE
Combustible Liquid The compound has a flash point >110°C (230°F), meaning it can ignite when exposed to an ignition source.[3]Keep away from open flames, sparks, and heat sources.[4][5]
Skin and Eye Irritation Aromatic bromides and organosilanes can be irritating to the skin and eyes upon contact.Wear chemical-resistant gloves (e.g., nitrile) and safety goggles or faceshields.[1]
Respiratory Irritation Inhalation of vapors or aerosols may irritate the respiratory tract.All handling and disposal operations should be conducted in a certified chemical fume hood.[4][6]
Reactivity with Water Trimethylsilyl compounds can react with moisture to release acids or other byproducts.[2]Store in a dry environment and avoid contact with water during disposal unless part of a specific quenching procedure.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures safety and regulatory adherence. The following workflow provides a self-validating system for managing this compound waste.

Step 1: Waste Segregation - The Critical First Move

The cardinal rule of chemical waste management is proper segregation.[7][8] Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[6][9]

Causality: Halogenated organic compounds require specific high-temperature incineration for complete destruction to prevent the formation of toxic dioxins and furans.[9] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[10]

Action:

  • Designate a specific, compatible waste container, typically a high-density polyethylene (HDPE) carboy, for "Halogenated Organic Waste."[9]

  • Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[9][11]

Step 2: Container Management and Labeling

Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safety and proper handling by waste management personnel.[7][12]

Action:

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof closure.[7][8]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[10][13]

  • Detail the Contents: Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations on the tag.[9][12]

  • Keep the Container Closed: The container must remain sealed at all times, except when actively adding waste, to prevent the release of vapors.[11][13]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[13][14]

Action:

  • Store the waste container in a designated, well-ventilated area, at or near the point of generation.[13][14]

  • Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[7][14]

  • Ensure incompatible waste streams (e.g., acids and halogenated organics) are physically separated.[7][14]

Step 4: Arranging for Disposal

Timely removal of hazardous waste is a key aspect of laboratory safety and compliance.[12]

Action:

  • Once the container is nearly full (e.g., ¾ full) or has reached the local regulatory accumulation time limit (often 6 to 12 months), submit a request for pickup.[7][13][14]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points in the disposal process for this compound.

DisposalWorkflow start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe waste_id 2. Identify Waste Type: Halogenated Organic ppe->waste_id get_container 3. Obtain Designated 'Halogenated Organic Waste' Container waste_id->get_container labeling 4. Affix Hazardous Waste Tag & List All Contents get_container->labeling transfer 5. Carefully Transfer Waste into Container labeling->transfer close_container 6. Securely Close Container transfer->close_container storage 7. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->storage check_full 8. Monitor Fill Level and Accumulation Date storage->check_full check_full->storage Not Full request_pickup 9. Request Pickup from EHS (e.g., when 3/4 full or nearing time limit) check_full->request_pickup Full or Time Limit Reached end End: Compliant Disposal request_pickup->end

Caption: A step-by-step workflow for the compliant disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is crucial to ensure safety.

  • Alert and Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency line.

  • Control and Contain: If safe to do so, prevent the spill from spreading using a spill containment kit with inert absorbents like vermiculite or sand. Do not use combustible materials.[15]

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated container for hazardous waste disposal. Use spark-proof tools if necessary.[15]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and the EHS department, regardless of size.

By adhering to this comprehensive disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and scientific responsibility.

References

  • Daniels Health. (2025, May 21).
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Trimethylsilyl Compounds.
  • Sigma-Aldrich. Product Page for this compound.
  • ACT blog. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Ace Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Braun Research Group.
  • Fisher Scientific. (2015, February 16).
  • Bucknell University. (2016, April 15).
  • Thermo Fisher Scientific. Product Page for this compound, 98%.
  • Fisher Scientific. (2015, February 16).
  • Cole-Parmer. Material Safety Data Sheet - [Bis(trimethylsilyl)]sulfide, 98%.
  • Temple University Campus Operations.
  • Fisher Scientific. SAFETY DATA SHEET - (2-Bromophenylethynyl)trimethylsilane.

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Hazard Assessment: Understanding the Risks of (3-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovative compounds like (3-Bromophenylethynyl)trimethylsilane but also an unwavering commitment to safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this reactive organosilane. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both the integrity of your experiment and the protection of your team.

This compound is an internal alkyne and organosilane compound.[1] While invaluable in synthesis, its chemical nature presents specific hazards that must be managed through rigorous safety protocols. The primary risks associated with this compound are:

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[2]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[2][3]

  • Combustibility: It is classified as a combustible liquid, requiring careful storage away from ignition sources.[1]

The trimethylsilyl group, while useful for protecting the alkyne, can also be reactive, particularly in the presence of moisture or other reagents. Understanding these intrinsic properties is the foundation for selecting and using the correct Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls and extends to specific articles of protective gear tailored to the task at hand.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound must be conducted within a properly functioning chemical fume hood. This is your most critical line of defense, as it minimizes the inhalation of vapors and contains any potential splashes or spills.[4] The ventilation system is not just a recommendation; it is a mandatory control for handling organosilanes and other volatile, irritating chemicals.[5]

Tier 1: Essential PPE for All Handling Operations

This tier represents the minimum required PPE for any procedure involving this chemical, from weighing a sample to setting up a reaction.

  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses with side shields are the absolute minimum. However, for all liquid transfers, chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[6][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are generally considered to provide adequate protection for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected. For prolonged operations, consider double-gloving or selecting gloves specifically rated for organosilane compounds.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, must be worn to protect against splashes and to prevent contamination of personal clothing.[5]

Tier 2: Enhanced PPE for High-Risk Scenarios

For operations involving larger quantities (e.g., >50 mL) or for cleaning up spills, enhanced PPE is required to mitigate the increased risk.

  • Face Shield: In addition to chemical splash goggles, a full-face shield should be worn during procedures with a high potential for splashing.

  • Chemical-Resistant Apron: An apron made of a material like neoprene or butyl rubber worn over the lab coat provides an additional barrier of protection.

  • Respiratory Protection: If there is a risk of generating aerosols or if engineering controls are insufficient, a respirator may be necessary.[4] The specific type should be determined by your institution's environmental health and safety department based on a formal risk assessment.

Quantitative PPE Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Prep Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot typically required in a fume hood
Liquid Transfer/Reaction Setup Chemical splash gogglesSingle pair of nitrile glovesLab coatNot typically required in a fume hood
Large Scale Work (>50 mL) Chemical splash goggles & Face shieldDouble-gloved nitrile or chemical-resistant glovesLab coat & Chemical-resistant apronAs per risk assessment
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical-resistant glovesLab coat & Chemical-resistant apronRequired; consult SDS and safety officer

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict procedural workflow is critical for minimizing exposure and preventing contamination.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Functionality prep_2 Gather All Chemicals & Equipment prep_1->prep_2 prep_3 Don Tier 1 PPE: Lab Coat, Goggles, Gloves prep_2->prep_3 handle_1 Perform All Transfers and Manipulations prep_3->handle_1 Begin Work handle_2 Keep Container Tightly Closed When Not in Use handle_1->handle_2 handle_3 Segregate Halogenated Organosilane Waste handle_1->handle_3 clean_1 Decontaminate Work Area and Equipment handle_3->clean_1 Conclude Work clean_2 Doff PPE in Correct Order (Gloves First) clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.